molecular formula C3H4Cl2F2O<br>C3H4Cl2F2O<br>CH3OCF2CHCl2 B143068 Methoxyflurane CAS No. 76-38-0

Methoxyflurane

Cat. No.: B143068
CAS No.: 76-38-0
M. Wt: 164.96 g/mol
InChI Key: RFKMCNOHBTXSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyflurane is a halogenated ether volatile anesthetic provided for research applications. Its primary research value lies in the study of mechanisms for rapid-onset analgesia, particularly in models of acute trauma and procedural pain. Historically used as a general anesthetic, its modern research applications focus on low-dose (3-6 mL) analgesia, where it provides effective pain relief within 6-10 breaths and has a typical duration of action of 30-60 minutes with intermittent use . This rapid pharmacokinetic profile makes it a compound of interest for pre-hospital and emergency pain management research. The exact mechanism of action for analgesia is not fully delineated, but it is theorized to involve the potentiation of gamma-aminobutyric acid (GABA) and glycine receptors in the central nervous system . It may also alter the immunoreactivity of substance P and beta-endorphin in the brain . Methoxyflurane is highly lipid-soluble and is metabolized in the liver via cytochrome P450 enzymes (including CYP2E1, 2B6, and 2A6) to several metabolites, including fluoride, dichloroacetic acid, and oxalic acid . Research into its safety profile indicates that nephrotoxicity, which was associated with past high-dose anesthetic use, is not a reported feature at the low analgesic doses used in contemporary studies . Current investigations utilize methoxyflurane as a non-opioid comparator in studies of acute pain management. It serves as a valuable tool for researching inhalation-based analgesic delivery systems and evaluating patient-reported outcomes in clinical pain studies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dichloro-1,1-difluoro-1-methoxyethane
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InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3
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InChI Key

RFKMCNOHBTXSMU-UHFFFAOYSA-N
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Canonical SMILES

COC(C(Cl)Cl)(F)F
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Molecular Formula

C3H4Cl2F2O, Array
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DSSTOX Substance ID

DTXSID7025556
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Molecular Weight

164.96 g/mol
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Physical Description

Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992), Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor. [inhalation anesthetic]
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Boiling Point

220.3 °F at 760 mmHg (NTP, 1992), 105 °C, BP: 51 °C at 100 mm Hg, 220 °F
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Flash Point

145 °F (NTP, 1992), 145 °F, 63 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 28,300 mg/L at 37 °C, 6.46e+00 g/L, Solubility in water, g/100ml at 37 °C: 2.83 (poor), Slight
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Density

1.426 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C, Relative density (water = 1): 1.42, (77 °F): 1.42
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Vapor Density

Relative vapor density (air = 1): 5.7
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Vapor Pressure

20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992), 49.1 [mmHg], 49 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 3.1, 23 mmHg
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Color/Form

Liquid, Clear, colorless liquid

CAS No.

76-38-0
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Melting Point

-31 °F (NTP, 1992), -35 °C, -31 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-1,1-difluoro-1-methoxyethane, also known by its common name methoxyflurane, is a halogenated ether with the chemical formula C₃H₄Cl₂F₂O. Historically used as an inhalational anesthetic, its unique physicochemical properties continue to make it a subject of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane, complete with experimental data and standardized protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name 2,2-dichloro-1,1-difluoro-1-methoxyethane
Synonyms Methoxyflurane, Penthrane
CAS Number 76-38-0[1]
Molecular Formula C₃H₄Cl₂F₂O[1]
Molecular Weight 164.96 g/mol [1][2]
SMILES COC(F)(F)C(Cl)Cl[1][2]

Physicochemical Properties

The following tables summarize the key experimentally determined and computed physicochemical properties of 2,2-dichloro-1,1-difluoro-1-methoxyethane.

Experimental Data
PropertyValueSource
Melting Point -35 °C to -36 °C[1][3][4]
Boiling Point 103 °C to 105 °C[1][3][4][5]
Density 1.4262 to 1.44 g/cm³[1][4]
Appearance Clear, colorless liquid with a sweet, fruity odor.[6][6]
Solubility in Water Immiscible[1][4][5]
Solubility in Organic Solvents Miscible with alcohol, acetone, chloroform, ether, fixed oils, and benzene.[1][4][5][1][4][5]
Computed Data
PropertyValueSource
XLogP3 2.2[7][8]
Monoisotopic Mass 163.9607265 Da[8]
Polar Surface Area 9.2 Ų[7][8]
Refractive Index 1.386[1]
Vapor Pressure 19300 mmHg at 25°C[1]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and comparability.[3][5][6][9] These protocols are performed under Good Laboratory Practice (GLP) to ensure the reliability and integrity of the data.[10][11][12][13][14]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (Capillary Method):

  • A small amount of the liquid sample (2,2-dichloro-1,1-difluoro-1-methoxyethane) is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus.[15]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[16]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, this is determined by cooling the substance until it solidifies.

Methodology (Capillary Method):

  • The liquid sample is first frozen using a suitable cooling bath (e.g., dry ice/acetone).

  • A small amount of the frozen solid is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.[4][17]

  • The apparatus is heated slowly and at a controlled rate.[18]

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded as the melting point range.[19]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology (Pycnometer or Gravimetric Method):

  • A clean, dry pycnometer (a flask of a known volume) or a graduated cylinder is weighed accurately on an analytical balance.[2]

  • The pycnometer or graduated cylinder is then filled with the liquid sample (2,2-dichloro-1,1-difluoro-1-methoxyethane) to a calibrated mark.

  • The filled container is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated by dividing the mass of the liquid by its known volume.[20][21] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative and Semi-quantitative):

  • A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a test tube.

  • A small, measured amount of the solute (2,2-dichloro-1,1-difluoro-1-methoxyethane) is added to the solvent.

  • The mixture is agitated (e.g., by vortexing or shaking) for a specified period at a constant temperature.

  • The mixture is visually inspected for the presence of undissolved solute.

  • If the solute dissolves completely, more is added incrementally until the solution is saturated (i.e., no more solute will dissolve).

  • The solubility is then expressed qualitatively (e.g., miscible, immiscible, soluble, sparingly soluble) or semi-quantitatively based on the amount of solute that dissolved in the given volume of solvent.[22][23][24]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a liquid chemical substance like 2,2-dichloro-1,1-difluoro-1-methoxyethane.

G cluster_0 Physicochemical Property Determination A Obtain Pure Sample B Boiling Point Determination (e.g., Capillary Method) A->B C Melting Point Determination (Freeze-Melt Method) A->C D Density Measurement (e.g., Pycnometer) A->D E Solubility Assessment (in Water & Organic Solvents) A->E F Data Compilation & Analysis B->F C->F D->F E->F G Technical Report Generation F->G

References

The Rise and Fall of an Anesthetic: A Technical History of Methoxyflurane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development of Methoxyflurane, from its promising introduction as a potent anesthetic to its eventual decline due to toxicity concerns. This document provides a technical overview of its properties, key experimental findings, and the mechanisms underlying its anesthetic and toxic effects.

Introduction: The Dawn of a New Anesthetic

First synthesized in 1948 by William T. Miller, Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane) entered medical use in the 1960s.[1] It was initially lauded for its potent anesthetic and analgesic properties, offering significant muscle relaxation.[2] However, reports of dose-dependent nephrotoxicity began to emerge in the late 1960s and early 1970s, leading to a decline in its use as a general anesthetic.[3] This guide delves into the scientific journey of Methoxyflurane, examining the data and experiments that defined its trajectory.

Physicochemical and Anesthetic Properties

Methoxyflurane is a halogenated ether characterized by its high potency and significant solubility in blood and tissues. These properties contributed to a slow induction and emergence from anesthesia.[4] A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of Methoxyflurane

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₂F₂O[4]
Molar Mass 164.96 g/mol [4]
Boiling Point 104.8 °C[4]
Vapor Pressure at 20°C 22.5 mmHg
Blood/Gas Partition Coefficient 12[5]
Oil/Gas Partition Coefficient 970[5]
Water Solubility 2.83 g/L at 37°C[6]

Table 2: Anesthetic and Pharmacokinetic Properties of Methoxyflurane

PropertyValueReference(s)
Minimum Alveolar Concentration (MAC) 0.16%[4]
Metabolism ~70% (primarily hepatic)[4]
Onset of Action (Anesthetic) Slow[4]
Duration of Action (Analgesic) Up to 30-60 minutes[4]

Key Historical Experiments and Protocols

Initial Clinical Evaluation: The Artusio and Van Poznak Studies (c. 1960)

These early clinical trials aimed to establish the safety and efficacy of Methoxyflurane as a general anesthetic.

Experimental Workflow: Early Clinical Trials of Methoxyflurane

cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia Administration cluster_monitoring Patient Monitoring cluster_post Post-Anesthesia PatientSelection Patient Selection (Surgical Candidates) Premedication Premedication (e.g., Barbiturates, Opioids) PatientSelection->Premedication Induction Anesthetic Induction (IV Thiopental followed by Methoxyflurane) Premedication->Induction Maintenance Maintenance of Anesthesia (Methoxyflurane in Oxygen/Nitrous Oxide) Induction->Maintenance Vitals Vital Signs (BP, HR, Respiration) Maintenance->Vitals AnestheticDepth Clinical Signs of Anesthetic Depth (Reflexes, Muscle Tone) Maintenance->AnestheticDepth EEG Electroencephalogram (EEG) Maintenance->EEG Recovery Recovery Assessment (Time to Emergence, Orientation) Maintenance->Recovery Vaporizer Vaporizer System (e.g., Copper Kettle) Vaporizer->Maintenance AdverseEvents Adverse Event Monitoring (Nausea, Vomiting) Recovery->AdverseEvents

Workflow for early Methoxyflurane clinical trials.

Methodology Summary:

  • Patient Population: Adult patients scheduled for various surgical procedures.[7][8]

  • Anesthetic Administration: Anesthesia was typically induced with an intravenous agent like thiopental, followed by the administration of Methoxyflurane vaporized in a mixture of oxygen and nitrous oxide.[4]

  • Monitoring: Patient monitoring relied heavily on clinical signs, including cardiovascular stability (blood pressure, heart rate), respiratory rate, and the depression of reflexes to gauge the depth of anesthesia.

  • Data Collection: Key data points included the concentration of Methoxyflurane administered, the duration of anesthesia, the time to emergence, and the incidence of postoperative side effects such as nausea and vomiting.

Investigation of Nephrotoxicity: The Mazze et al. Studies (c. 1971)

These studies were critical in establishing the link between Methoxyflurane anesthesia and dose-dependent renal dysfunction.

Experimental Workflow: Methoxyflurane Nephrotoxicity Studies

cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia & Monitoring cluster_post Post-Anesthesia Monitoring cluster_analysis Data Analysis PatientGroups Patient Grouping (Methoxyflurane vs. Control Anesthetic) Baseline Baseline Renal Function Tests (BUN, Creatinine, Urine Output) PatientGroups->Baseline AnesthesiaAdmin Anesthesia Administration (Controlled Duration and Dose) Baseline->AnesthesiaAdmin MAC MAC-Hour Calculation AnesthesiaAdmin->MAC RenalTests Serial Renal Function Tests AnesthesiaAdmin->RenalTests Correlation Correlation Analysis (MAC-hours vs. Renal Dysfunction Markers) RenalTests->Correlation Fluoride Serum and Urine Fluoride Levels Fluoride->Correlation Oxalate Urine Oxalate Levels Oxalate->Correlation

Methodology for investigating Methoxyflurane nephrotoxicity.

Methodology Summary:

  • Study Design: A prospective, randomized, controlled clinical evaluation comparing patients receiving Methoxyflurane anesthesia with a control group receiving another anesthetic, such as halothane.[9]

  • Patient Monitoring: In addition to standard anesthetic monitoring, extensive pre- and postoperative renal function tests were conducted. This included measuring serum blood urea nitrogen (BUN), creatinine, and electrolytes, as well as daily urine output and osmolality.[9][10]

  • Biochemical Analysis: A key component of these studies was the measurement of serum and urinary inorganic fluoride and oxalic acid levels, which were identified as metabolites of Methoxyflurane.[10]

  • Dose-Response Relationship: The total dose of Methoxyflurane administered was quantified in MAC-hours (the product of the Minimum Alveolar Concentration multiple and the duration of administration in hours). This allowed for the establishment of a dose-response relationship between Methoxyflurane exposure and the degree of renal dysfunction.[11]

Mechanism of Action and Metabolism

Anesthetic Mechanism of Action

The precise mechanism of action for inhaled anesthetics is not fully elucidated, but it is understood that Methoxyflurane, like other volatile anesthetics, enhances the activity of inhibitory neurotransmitter receptors in the central nervous system.

Signaling Pathway: Methoxyflurane's Anesthetic Effect

cluster_receptor Neuronal Membrane Methoxyflurane Methoxyflurane GABA_A GABA-A Receptor Methoxyflurane->GABA_A Positive Allosteric Modulation Glycine_R Glycine Receptor Methoxyflurane->Glycine_R Positive Allosteric Modulation Chloride Chloride Ion Influx GABA_A->Chloride Glycine_R->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anesthesia Anesthesia Inhibition->Anesthesia

Methoxyflurane's modulation of inhibitory receptors.

Methoxyflurane acts as a positive allosteric modulator of GABA-A and glycine receptors.[6] This binding enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, resulting in the state of general anesthesia.

Metabolism and Nephrotoxicity

The dose-dependent nephrotoxicity of Methoxyflurane is a direct consequence of its extensive metabolism, primarily in the liver.[1]

Signaling Pathway: Methoxyflurane Metabolism and Toxicity

cluster_liver Hepatic Metabolism Methoxyflurane Methoxyflurane (C₃H₄Cl₂F₂O) CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) Methoxyflurane->CYP450 Demethylation O-Demethylation CYP450->Demethylation Dechlorination Dechlorination CYP450->Dechlorination Fluoride Inorganic Fluoride (F⁻) Demethylation->Fluoride DCAA Dichloroacetic Acid (DCAA) Demethylation->DCAA MFAA Methoxyfluoroacetic Acid (MFAA) Dechlorination->MFAA Toxicity Renal Tubular Necrosis Fluoride->Toxicity DCAA->Toxicity Potentiates Fluoride Toxicity

References

An In-depth Technical Guide to the Synthesis of Methoxyflurane and Related Fluorinated Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for the fluorinated ether, Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane). The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production. Emphasis is placed on the industrial synthesis route involving the nucleophilic addition of methanol to a halogenated alkene. An alternative approach, the Williamson ether synthesis, is also discussed as a viable, though less common, method for producing fluorinated ethers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering detailed methodologies and comparative data to support further research and process optimization.

Introduction

Methoxyflurane, a halogenated ether, was first synthesized in 1958 and historically used as a potent inhalation anesthetic.[1] Today, it finds application as an analgesic for the short-term relief of pain.[2] The unique physicochemical properties of fluorinated ethers, including their high potency and metabolic stability, are a direct result of the incorporation of fluorine atoms into the molecular structure. This guide delves into the chemical synthesis of Methoxyflurane, providing a detailed examination of the prevalent manufacturing process and an exploration of alternative synthetic strategies.

Primary Synthesis Pathway: Nucleophilic Addition to 1,1-Dichloro-2,2-difluoroethylene

The principal industrial method for synthesizing Methoxyflurane involves the nucleophilic addition of methanol to 1,1-dichloro-2,2-difluoroethylene. This reaction is typically catalyzed by a strong base, such as sodium methoxide.

Reaction Scheme

The overall reaction can be represented as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,1-Dichloro-2,2-difluoroethylene Cl2C=CF2 Methoxyflurane CHCl2-CF2-OCH3 1,1-Dichloro-2,2-difluoroethylene->Methoxyflurane + CH3OH Methanol CH3OH Sodium Methoxide NaOCH3 Sodium Methoxide->Methoxyflurane Catalyst

Caption: Primary synthesis of Methoxyflurane.

Experimental Protocol

While specific industrial parameters are proprietary, a general laboratory-scale procedure can be outlined based on established chemical principles and available literature.

Materials:

  • 1,1-Dichloro-2,2-difluoroethylene

  • Anhydrous Methanol

  • Sodium Methoxide (solid or as a solution in methanol)

  • Inert solvent (e.g., tetrahydrofuran - THF)

  • Quenching agent (e.g., water, dilute acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous methanol and the inert solvent are charged into the reaction flask. The solution is cooled to a suitable temperature (typically between 0 and 25 °C).

  • Catalyst Introduction: Sodium methoxide is carefully added to the methanol solution.

  • Substrate Addition: 1,1-Dichloro-2,2-difluoroethylene is added dropwise from the dropping funnel to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid to neutralize the sodium methoxide.

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.

  • Purification: The organic layer is washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure Methoxyflurane.

Quantitative Data

The following table summarizes key quantitative data for the primary synthesis of Methoxyflurane.

ParameterValue
Molecular Formula C3H4Cl2F2O
Molecular Weight 164.97 g/mol
Boiling Point 104.8 °C
Typical Yield High (industrial processes are optimized for maximum yield)
Purity (Post-distillation) >99.5%

Alternative Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. While not the primary industrial route for Methoxyflurane, it represents a valid alternative for the synthesis of fluorinated ethers in a laboratory setting. This reaction involves the SN2 reaction of an alkoxide with a suitable alkyl halide.

General Reaction Scheme

For the synthesis of a generic fluorinated ether, the reaction proceeds as follows:

G cluster_reactants Reactants cluster_base Base cluster_product Product Fluorinated Alcohol R-CF2-OH Fluorinated Ether R-CF2-O-R' Fluorinated Alcohol->Fluorinated Ether + R'-X Alkyl Halide R'-X Strong Base e.g., NaH Strong Base->Fluorinated Ether Base Salt NaX

Caption: Williamson ether synthesis for fluorinated ethers.

Illustrative Experimental Protocol (General)

This protocol outlines a general procedure for the Williamson ether synthesis of a fluorinated ether.

Materials:

  • Fluorinated alcohol (e.g., 2,2-dichloro-1,1-difluoroethanol)

  • Alkylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Quenching agent (e.g., water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Alkoxide Formation: The fluorinated alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere. A strong base, such as sodium hydride, is added portion-wise to deprotonate the alcohol and form the corresponding alkoxide.

  • Alkylating Agent Addition: The alkylating agent is added to the solution of the alkoxide. The reaction mixture is stirred, and the temperature may be adjusted to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or GC.

  • Work-up: Once the reaction is complete, it is carefully quenched with water.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Comparative Data
FeatureNucleophilic AdditionWilliamson Ether Synthesis
Starting Materials Halogenated alkene, alcoholFluorinated alcohol, alkyl halide
Catalyst/Reagent Strong base (e.g., NaOCH3)Strong base (e.g., NaH)
Reaction Type Nucleophilic additionSN2 substitution
Industrial Application Primary route for MethoxyfluraneLess common for Methoxyflurane, used for other ethers
Scope Specific to unsaturated precursorsMore general for a variety of ethers

Characterization of Methoxyflurane

The identity and purity of synthesized Methoxyflurane are confirmed using various spectroscopic techniques.

TechniqueExpected Observations
1H NMR A singlet for the methoxy (–OCH3) protons and a triplet for the dichloromethyl (–CHCl2) proton.
13C NMR Resonances corresponding to the methoxy carbon, the difluoromethylene carbon, and the dichloromethyl carbon.
19F NMR A characteristic signal for the two equivalent fluorine atoms.[3]
Mass Spectrometry (MS) The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of various fragments.
Gas Chromatography (GC) A single major peak indicating high purity, with retention time matching a known standard.

Conclusion

The industrial synthesis of Methoxyflurane is a well-established process primarily relying on the base-catalyzed addition of methanol to 1,1-dichloro-2,2-difluoroethylene. This method is efficient and provides high yields of the desired product. The Williamson ether synthesis offers a viable, more versatile alternative for the laboratory-scale preparation of a broader range of fluorinated ethers. A thorough understanding of these synthetic pathways, coupled with robust analytical characterization, is essential for the continued development and production of fluorinated ethers for pharmaceutical and other applications. This guide provides the foundational knowledge for researchers and professionals to engage in the synthesis and study of this important class of compounds.

References

The In Vivo Metabolic Pathways of Methoxyflurane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyflurane, a halogenated ether, has a well-documented history as both an anesthetic and, more recently, an analgesic. Its clinical utility is intrinsically linked to its metabolic fate, which is also a primary determinant of its toxicity profile, particularly nephrotoxicity. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of Methoxyflurane, detailing the enzymatic processes, key metabolites, and the quantitative aspects of its biotransformation. This document synthesizes data from numerous studies to present a cohesive understanding for researchers, scientists, and professionals in drug development. Detailed experimental methodologies are provided to facilitate further investigation, and key pathways and workflows are visualized for enhanced clarity.

Introduction

Methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether) undergoes extensive metabolism in the body, primarily in the liver and to a lesser extent in the kidneys.[1] The extent of its biotransformation is greater than that of many other volatile anesthetics such as sevoflurane, enflurane, isoflurane, and desflurane.[2] This high degree of metabolism is directly correlated with its potential for toxicity.[2] Understanding the metabolic pathways is therefore crucial for assessing the safety and efficacy of Methoxyflurane, particularly in the context of its analgesic use where repeated, low-dose exposure may occur.

Metabolic Pathways of Methoxyflurane

The in vivo biotransformation of Methoxyflurane proceeds primarily through two convergent pathways: O-demethylation and dechlorination .[1][2] These processes are catalyzed by the cytochrome P450 (CYP) enzyme superfamily.

O-Demethylation Pathway

The O-demethylation of Methoxyflurane is a major metabolic route that leads to the formation of inorganic fluoride, formaldehyde, and dichloroacetic acid (DCAA).[3] This pathway is considered the primary contributor to the nephrotoxicity associated with Methoxyflurane, not solely due to the release of inorganic fluoride, but from the combined toxic effects of fluoride and DCAA.

Dechlorination Pathway

The second significant pathway involves the dechlorination of Methoxyflurane, resulting in the formation of methoxydifluoroacetic acid (MDFA).[1][2] MDFA is a less toxic metabolite compared to the products of O-demethylation and is largely excreted in the urine.

The following diagram illustrates the primary metabolic pathways of Methoxyflurane.

Figure 1: Primary metabolic pathways of Methoxyflurane.

Enzymology of Methoxyflurane Metabolism

The biotransformation of Methoxyflurane is predominantly mediated by the cytochrome P450 system, with CYP2E1 identified as the principal enzyme responsible for its defluorination. Other isoforms, including CYP1A2, CYP2C9/10, CYP2D6, CYP2A6, and CYP3A4, also contribute to a lesser extent. The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions, where co-administered substances could induce or inhibit these enzymes, thereby altering the rate and profile of Methoxyflurane metabolism and its associated toxicity.

The following diagram illustrates the key enzymes involved in Methoxyflurane metabolism.

Enzyme_Involvement cluster_cyp Cytochrome P450 Isoforms Methoxyflurane Methoxyflurane Metabolism Metabolism Methoxyflurane->Metabolism Metabolites Metabolites (Fluoride, DCAA, MDFA) Metabolism->Metabolites CYP2E1 CYP2E1 (Principal) CYP2E1->Metabolism CYP2A6 CYP2A6 CYP2A6->Metabolism CYP3A4 CYP3A4 CYP3A4->Metabolism OtherCYPs CYP1A2, CYP2C9/10, CYP2D6 OtherCYPs->Metabolism

Figure 2: Key cytochrome P450 isoforms in Methoxyflurane metabolism.

Quantitative Analysis of Methoxyflurane Metabolism

The quantitative fate of Methoxyflurane has been investigated in humans, providing insights into the distribution of the parent compound and its metabolites.

Excretion Profile in Humans

A study of patients undergoing Methoxyflurane anesthesia revealed the following distribution of the absorbed dose:[4]

Route of EliminationMean Percentage of Absorbed Dose
Exhaled Unchanged19%
Urinary Organic Fluorine29%
Urinary Inorganic Fluoride7.7%
Urinary Oxalic Acid7.1%
Unaccounted For~37.2%
Table 1: Excretion profile of Methoxyflurane and its metabolites in humans.[4]

The unaccounted-for portion is postulated to be retained in tissues, with a delayed excretion beyond the study period.[4]

Enzyme Kinetics

In vitro studies using rat hepatic microsomes have provided kinetic data for Methoxyflurane biotransformation.

ConditionVmax (Total Fluoride) (nmol F⁻/mg protein/30 min)Vmax (Free Fluoride) (nmol F⁻/mg protein/30 min)
Control135.139.2
Phenobarbital-induced931.9403.2
Table 2: In vitro kinetics of Methoxyflurane biotransformation in rat hepatic microsomes.[5]

Phenobarbital induction significantly increases the rate of Methoxyflurane metabolism, leading to a greater production of both total and free fluoride.[5]

Serum Concentrations of Metabolites

Following Methoxyflurane administration, serum concentrations of its metabolites, particularly inorganic fluoride, rise. While specific concentrations can vary widely among individuals, elevated fluoride levels are a hallmark of Methoxyflurane metabolism. Studies in ambulance staff occupationally exposed to Methoxyflurane have shown that their serum fluoride levels generally remain within the typical healthy adult range of 0.21–2.11 µmol/L, with a maximum observed concentration of 4.0 µmol/L.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of Methoxyflurane metabolism. The following sections outline representative protocols for key in vivo and in vitro experiments.

In Vivo Study of Methoxyflurane Metabolism in a Rat Model

This protocol describes a general procedure for assessing Methoxyflurane metabolism in rats.

  • Animal Model: Male Fischer 344 rats are often used due to their susceptibility to fluorinated anesthetic-induced nephrotoxicity.

  • Acclimatization: Animals should be acclimated for at least one week with a standard diet and water ad libitum.

  • Anesthesia Administration:

    • Place rats in a sealed anesthesia chamber.

    • Administer a controlled concentration of Methoxyflurane (e.g., 0.26% for 1 MAC) mixed with oxygen for a defined period (e.g., 1 to 4 hours).[5]

    • Monitor vital signs throughout the exposure.

  • Sample Collection:

    • Place animals in metabolic cages for urine collection at specified intervals (e.g., 0-24h, 24-48h post-exposure).

    • Collect blood samples via tail vein or cardiac puncture at predetermined time points for serum analysis.

  • Metabolite Analysis:

    • Analyze urine and serum for inorganic fluoride using a fluoride-selective electrode.

    • Quantify organic fluorine-containing metabolites (MDFA and DCAA) using gas chromatography-mass spectrometry (GC-MS) following appropriate extraction and derivatization.

The following diagram illustrates a typical workflow for an in vivo study.

in_vivo_workflow start Start: Acclimatize Rats administer Administer Methoxyflurane Anesthesia start->administer collect_samples Collect Urine and Blood Samples administer->collect_samples analyze_urine Analyze Urine: - Inorganic Fluoride - Organic Metabolites (GC-MS) collect_samples->analyze_urine analyze_serum Analyze Serum: - Inorganic Fluoride - Other Biomarkers collect_samples->analyze_serum data_analysis Data Analysis and Interpretation analyze_urine->data_analysis analyze_serum->data_analysis end End data_analysis->end

References

The Core Mechanism of Methoxyflurane-Induced Nephrotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyflurane, a potent inhalational anesthetic, has a well-documented history of causing dose-dependent nephrotoxicity, a factor that has largely led to its discontinuation for general anesthesia. This technical guide provides an in-depth exploration of the core mechanisms underlying this renal toxicity. Through a comprehensive review of preclinical and clinical research, this document elucidates the metabolic pathways, key toxic metabolites, and cellular processes that culminate in renal tubular damage. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to aid in the replication and further investigation of these findings. Signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the toxicological profile of methoxyflurane.

Introduction

The nephrotoxicity of methoxyflurane was a significant clinical concern that emerged in the 1960s, characterized by high-output renal failure unresponsive to vasopressin.[1][2][3] Subsequent research has firmly established that the renal damage is not caused by the parent compound but rather by its metabolic products.[4][5][6] This guide will dissect the metabolic activation of methoxyflurane, the synergistic action of its metabolites, and the resulting cellular injury, providing a foundational understanding for researchers in toxicology and drug development.

Metabolic Activation of Methoxyflurane

The biotransformation of methoxyflurane is the critical initiating event in its nephrotoxic cascade. This process occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, with some metabolic activity also occurring within the kidney itself.[7][8]

Dual Metabolic Pathways

Methoxyflurane undergoes metabolism via two primary pathways: O-demethylation and dechlorination.[4][5][9]

  • O-demethylation: This pathway is considered the primary route leading to nephrotoxicity.[4][5] It involves the removal of the methyl group, leading to the formation of two key metabolites: inorganic fluoride (F⁻) and dichloroacetic acid (DCAA).[5][9]

  • Dechlorination: This pathway results in the production of methoxydifluoroacetic acid (MDFA).[4][5] While initially investigated as a potential mediator of toxicity, studies have shown that MDFA is not nephrotoxic and is not metabolized to fluoride.[4]

The Role of Cytochrome P450 Enzymes

The metabolism of methoxyflurane is predominantly catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme in human liver microsomes.[8] Other isoforms, including CYP2A6 and CYP3A4, may also contribute to a lesser extent.[7][8] The induction of these enzymes, for instance by pretreatment with phenobarbital, has been shown to significantly increase the metabolism of methoxyflurane and exacerbate its nephrotoxicity in animal models.[4]

Methoxyflurane Methoxyflurane CYP2E1 CYP2E1 (and other CYPs) Methoxyflurane->CYP2E1 Metabolized by O_demethylation O-demethylation CYP2E1->O_demethylation Catalyzes Dechlorination Dechlorination CYP2E1->Dechlorination Catalyzes Fluoride Inorganic Fluoride (F⁻) O_demethylation->Fluoride DCAA Dichloroacetic Acid (DCAA) O_demethylation->DCAA MDFA Methoxydifluoroacetic Acid (MDFA) Dechlorination->MDFA Nephrotoxicity Renal Tubular Necrosis Fluoride->Nephrotoxicity Synergistic Effect DCAA->Nephrotoxicity Synergistic Effect No_Toxicity No Nephrotoxicity MDFA->No_Toxicity Methoxyflurane Methoxyflurane Metabolism Fluoride Inorganic Fluoride Methoxyflurane->Fluoride DCAA Dichloroacetic Acid Methoxyflurane->DCAA Oxalate Oxalic Acid Methoxyflurane->Oxalate Mitochondrial_Dysfunction Mitochondrial Dysfunction & Cellular Injury Fluoride->Mitochondrial_Dysfunction DCAA->Mitochondrial_Dysfunction Potentiates Crystal_Deposition Calcium Oxalate Crystal Deposition Oxalate->Crystal_Deposition Tubular_Necrosis Renal Tubular Necrosis Mitochondrial_Dysfunction->Tubular_Necrosis Tubular_Obstruction Tubular Obstruction Crystal_Deposition->Tubular_Obstruction Tubular_Obstruction->Tubular_Necrosis Start Start: Fischer 344 Rats Pretreatment Pretreatment Groups: 1. Phenobarbital (Inducer) 2. Barium Sulfate (Inhibitor) 3. Control (Nothing) Start->Pretreatment Anesthesia Anesthetize with Methoxyflurane Pretreatment->Anesthesia Sample_Collection 24h Sample Collection Anesthesia->Sample_Collection Urine_Analysis Urine Analysis: - Volume (Diuresis) - Osmolality - Metabolite Excretion Sample_Collection->Urine_Analysis Blood_Analysis Blood Analysis: - Blood Urea Nitrogen (BUN) Sample_Collection->Blood_Analysis Histopathology Kidney Histopathology: - Assess Tubular Necrosis Sample_Collection->Histopathology Data_Analysis Data Analysis & Comparison Urine_Analysis->Data_Analysis Blood_Analysis->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion: Effect of Enzyme Modulation on Nephrotoxicity Data_Analysis->Conclusion

References

Long-Term Effects of Low-Dose Methoxyflurane Exposure in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of low-dose methoxyflurane exposure in various animal models. Methoxyflurane, a halogenated ether, was historically used as an inhalational anesthetic. While its high-dose anesthetic use was discontinued due to significant nephrotoxicity, low-dose analgesic applications have seen a resurgence.[1][2] This guide synthesizes preclinical data from animal studies to inform researchers and drug development professionals about the potential long-term consequences of repeated low-dose exposure. The focus is on key organ toxicities, developmental effects, and the underlying mechanisms demonstrated in animal models.

Core Toxicological Profile

The primary long-term toxicities associated with methoxyflurane exposure in animal models are nephrotoxicity and hepatotoxicity, with developmental toxicity also being a consideration. Neurotoxicity is an area of growing interest, although long-term, low-dose studies are less prevalent in the literature.

The most well-documented long-term effect of methoxyflurane in animals is renal tubular damage.[2][3] This is primarily attributed to its biotransformation, which releases inorganic fluoride ions.[2] The Fischer 344 rat has been identified as a particularly susceptible species for modeling this effect due to its high rate of hepatic conversion of methoxyflurane to fluoride.[3]

Experimental Evidence:

Prolonged exposure of male Fischer 344 rats to 50 ppm methoxyflurane vapor for 14 weeks resulted in increased water consumption and urine volume, with serum fluoride concentrations exceeding 50 micromolar.[4] While no histological abnormalities were observed in the kidneys in this specific study, the functional changes are indicative of renal stress.[4] It is hypothesized that the co-formation of both fluoride and dichloroacetic acid (DCAA) from the O-demethylation of methoxyflurane contributes significantly to its nephrotoxicity, a metabolic pathway unique compared to other volatile anesthetics.[5]

Table 1: Summary of Quantitative Data on Methoxyflurane-Induced Nephrotoxicity in Animal Models

Animal ModelExposure ConcentrationDuration of ExposureKey FindingsReference
Fischer 344 Rats (Male)50 ppm14 weeksIncreased water consumption and urine volume; serum fluoride > 50 µM.[4]
RatsN/A (Metabolite Injection)4 daysCo-administration of fluoride and DCAA caused significantly greater tubular cell necrosis than fluoride alone.[5]
Rats (Phenobarbital-pretreated)Anesthetic doseN/AIncreased nephrotoxicity (diuresis, increased BUN, decreased urine osmolality).[6]

Hepatic effects, including hepatocellular degeneration and necrosis, have been observed following chronic methoxyflurane exposure in animal models.

Experimental Evidence:

In the same study involving male Fischer 344 rats exposed to 50 ppm methoxyflurane for 14 weeks, focal hepatocellular degeneration and necrosis, along with fatty changes, were observed in all exposed rats.[4] Evidence of liver cell regeneration was also present.[4] Interestingly, while the fatty changes resolved after a four-week recovery period, focal necrosis was still evident.[4] This suggests that some hepatic damage may be long-lasting.

Table 2: Summary of Quantitative Data on Methoxyflurane-Induced Hepatotoxicity in Animal Models

Animal ModelExposure ConcentrationDuration of ExposureKey FindingsReference
Fischer 344 Rats (Male)50 ppm14 weeksFocal hepatocellular degeneration and necrosis; fatty changes; evidence of liver cell regeneration.[4]
RatsChronic low concentrationsN/AHepatomegaly and histologic changes of the liver.[7]

The potential for developmental and reproductive toxicity from low-dose methoxyflurane exposure has been investigated, with effects generally observed at higher, subanesthetic to anesthetic concentrations.

Experimental Evidence:

In Swiss/ICR mice, gestational exposure to trace (2 ppm) and subanesthetic (60 ppm) concentrations of methoxyflurane for 4 hours daily on days 6 through 15 of pregnancy did not result in adverse effects on reproduction or fetal development.[8] However, exposure to a higher anesthetic concentration (2000 ppm) led to decreased fetal weight, reduced ossification, and delayed renal maturation.[8] Another study in pregnant Sprague-Dawley rats exposed to 0.01-0.08% methoxyflurane for eight hours a day throughout gestation found fetal growth retardation at high subanesthetic concentrations, but no significant fetal loss or gross abnormalities.[9]

Table 3: Summary of Quantitative Data on Methoxyflurane-Induced Developmental and Reproductive Toxicity in Animal Models

Animal ModelExposure ConcentrationDuration of ExposureKey FindingsReference
Swiss/ICR Mice2 ppm and 60 ppm4 hours/day on gestational days 6-15No adverse effects on reproduction or fetal development.[8]
Swiss/ICR Mice2000 ppm4 hours/day on gestational days 6-15Decreased fetal weight, decreased ossification, delayed renal maturation.[8]
Sprague-Dawley Rats0.01-0.08%8 hours/day throughout gestationFetal growth retardation at high subanesthetic concentrations.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of key experimental protocols from the cited literature.

  • Objective: To determine the hepatic and renal effects of prolonged exposure to a low concentration of methoxyflurane.

  • Animal Model: Male Fischer 344 rats.

  • Exposure Groups: One group exposed to 50 p.p.m. methoxyflurane vapor, and a control group exposed to air.

  • Exposure Duration: 14 weeks.

  • Post-Exposure Observation: Half of the rats from each group were observed for a further four-week recovery period, breathing only air.

  • Parameters Measured: Body weight, food and water consumption, urine volume, serum fluoride concentration, and histological examination of the liver and kidneys.

  • Reference: [4]

  • Objective: To assess the developmental toxicity of trace, subanesthetic, and anesthetic concentrations of methoxyflurane.

  • Animal Model: Swiss/ICR mice.

  • Exposure Groups: Pregnant mice were exposed to 2 ppm, 60 ppm, or 2000 ppm of methoxyflurane.

  • Exposure Schedule: 4 hours daily on days 6 through 15 of pregnancy.

  • Parameters Measured: Reproductive loss, fetal weight, ossification, renal maturation, and morphological abnormalities.

  • Reference: [8]

Signaling Pathways and Mechanistic Diagrams

Understanding the mechanisms of methoxyflurane toxicity involves its metabolic pathways and the subsequent cellular responses.

The primary mechanism of methoxyflurane-induced nephrotoxicity is its metabolism in the liver, leading to the production of toxic metabolites that affect the kidneys.

G methoxyflurane Methoxyflurane liver Liver (CYP450 Enzymes) methoxyflurane->liver o_demethylation O-demethylation liver->o_demethylation Major Pathway dechlorination Dechlorination liver->dechlorination Minor Pathway fluoride Inorganic Fluoride (F-) o_demethylation->fluoride dcaa Dichloroacetic Acid (DCAA) o_demethylation->dcaa mdfa Methoxydifluoroacetic Acid (MDFA) dechlorination->mdfa kidney Kidney fluoride->kidney renal_tubular_damage Renal Tubular Damage fluoride->renal_tubular_damage dcaa->kidney dcaa->renal_tubular_damage

Caption: Metabolic pathway of methoxyflurane leading to nephrotoxicity.

The following diagram illustrates a typical workflow for assessing the long-term effects of low-dose methoxyflurane exposure in an animal model.

G start Animal Model Selection (e.g., Fischer 344 Rats) exposure Chronic Low-Dose Methoxyflurane Exposure start->exposure monitoring In-life Monitoring (Weight, Consumption) exposure->monitoring sampling Biological Sampling (Blood, Urine) monitoring->sampling necropsy Necropsy & Histopathology sampling->necropsy analysis Data Analysis & Interpretation necropsy->analysis

Caption: Workflow for a chronic methoxyflurane toxicity study.

Conclusion and Future Directions

The evidence from animal models indicates that long-term, low-dose exposure to methoxyflurane can lead to persistent hepatic and renal changes. The Fischer 344 rat is a sensitive model for studying methoxyflurane-induced nephrotoxicity due to its specific metabolic profile. Developmental effects appear to be a concern primarily at higher, near-anesthetic concentrations.

For drug development professionals, these findings underscore the importance of careful dose consideration and monitoring of renal and hepatic function in any potential long-term or repeated-use scenarios of methoxyflurane. Further research is warranted to elucidate the long-term neurotoxic potential of low-dose methoxyflurane exposure, as this remains a less-explored area. Additionally, studies investigating the potential for enzyme induction with repeated low-dose exposure and its impact on toxicity are crucial for a comprehensive risk assessment.[3]

References

molecular formula and structure of Methoxyflurane (C3H4Cl2F2O)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methoxyflurane (C₃H₄Cl₂F₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane, a halogenated ether, is a volatile anesthetic with the molecular formula C₃H₄Cl₂F₂O.[1] Its IUPAC name is 2,2-dichloro-1,1-difluoro-1-methoxyethane.[2] Historically used as a potent inhalation anesthetic, its application in surgical anesthesia has been largely discontinued due to dose-dependent nephrotoxicity.[1][3] However, it remains in use at sub-anesthetic doses as a short-term analgesic for acute pain, often self-administered via a portable inhaler device.[1][4] This guide provides a detailed overview of its molecular structure, chemical and physical properties, spectroscopic signature, synthesis, and mechanism of action.

Molecular Formula and Structure

Methoxyflurane is structurally an ether, with a central oxygen atom bonded to a methyl group and a 2,2-dichloro-1,1-difluoroethyl group.[2] The presence of both chlorine and fluorine atoms on the ethyl moiety is characteristic of many halogenated anesthetics. The carbon-fluorine bond is the strongest in organic chemistry, contributing to the molecule's chemical stability.[1]

Methoxyflurane_Structure C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 O1 O C1->O1 H1H2H3 H1H2H3 C2 C O1->C2 F1 F C2->F1 F2 F C2->F2 C3 C C2->C3 H4 H C3->H4 Cl1 Cl C3->Cl1 Cl2 Cl C3->Cl2

Caption: 2D Chemical Structure of Methoxyflurane (C₃H₄Cl₂F₂O).

Physicochemical Properties

Methoxyflurane is a clear, colorless liquid with a characteristic fruity odor.[2] It is highly lipid-soluble, a property that influences its anesthetic potency and pharmacokinetic profile. A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₂F₂O[2]
Molecular Weight 164.96 g/mol [2]
Density 1.4226 - 1.4262 g/cm³ at 20°C[5]
Boiling Point 104.8 °C (220.3 °F) at 760 mmHg[2][5]
Melting Point -35 °C (-31 °F)[2]
Vapor Pressure 22.5 mmHg at 20°C[5]
Water Solubility 0.22 g/L[5]
LogP (Octanol/Water) 2.21[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of Methoxyflurane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra provide detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

  • ¹³C NMR : Spectra for Methoxyflurane have been recorded, typically in a solvent such as deuterated chloroform (CDCl₃).[3]

  • ¹⁹F NMR : ¹⁹F NMR is a key technique for identifying fluorine-containing compounds. Spectra are available for Methoxyflurane, referenced against trifluoroacetic acid (CF₃COOH).[6]

Note: While the existence of these spectra is documented, specific chemical shift and coupling constant data require access to specialized databases like SpectraBase.[3][6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Methoxyflurane results in fragmentation patterns characteristic of halogenated ethers.

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight (m/z ≈ 164) may be observed, though it can be weak in some ethers.

  • Fragmentation : Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage (cleavage of a bond adjacent to the oxygen). For Methoxyflurane, this would lead to fragments resulting from the loss of the methoxy group (-OCH₃) or cleavage of the C-C bond. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Methodologies and Protocols

Synthesis Route Overview

A documented method for the synthesis of Methoxyflurane involves the reaction of 1,1-dichloro-2,2-difluoroethylene with sodium methoxide.[7] The methoxide acts as a nucleophile, adding across the double bond of the halogenated ethylene derivative.

Synthesis_Workflow Reactant1 1,1-Dichloro-2,2-difluoroethylene Reaction Nucleophilic Addition Reactant1->Reaction Reactant2 Sodium Methoxide (in Methanol) Reactant2->Reaction Product Methoxyflurane (C₃H₄Cl₂F₂O) Reaction->Product Reaction

Caption: General workflow for the synthesis of Methoxyflurane.

Note: This represents a high-level overview. A detailed experimental protocol, including reagent quantities, reaction conditions (temperature, time), work-up procedures, and purification methods, would be required for laboratory synthesis and is not available in public-domain literature.

Analytical Protocol: Gas Chromatography

Gas chromatography (GC) is a standard technique for the analysis of volatile compounds like Methoxyflurane. It has been specifically applied to determine the concentration of Methoxyflurane in blood samples.[8]

General Protocol Outline:

  • Sample Preparation : Extraction of Methoxyflurane from the biological matrix (e.g., blood) into a suitable organic solvent.

  • Injection : A small volume of the extract is injected into the GC system, where it is vaporized.

  • Separation : The vaporized sample is carried by an inert gas through a capillary column (e.g., a nonpolar column like Zebron ZB-5). Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.[9]

  • Detection : As the compound elutes from the column, it is detected, commonly by a mass spectrometer (GC-MS) or a flame ionization detector (FID).[9]

  • Quantification : The concentration is determined by comparing the peak area of the analyte to that of a known standard.

Mechanism of Action

The precise mechanism of action for general anesthetics is not fully elucidated but is understood to involve interactions with neuronal membranes and ion channels. Methoxyflurane induces a state of anesthesia by altering tissue excitability.[10] It perturbs the fluidity of lipid membranes and modulates the activity of several key proteins involved in neuronal signaling, including GABA receptors and various ion channels.[10] This leads to a reduction in nerve impulse transmission, resulting in analgesia and, at higher doses, unconsciousness.

MoA_Pathway Methoxyflurane Methoxyflurane Membrane Neuronal Lipid Membrane Methoxyflurane->Membrane Perturbs GABA_R GABA Receptor Methoxyflurane->GABA_R Binds to & Potentiates IonChannels K⁺, Glutamate Channels Methoxyflurane->IonChannels Binds to & Modulates Effect1 Altered Membrane Fluidity Membrane->Effect1 Effect2 Enhanced Inhibitory Neurotransmission GABA_R->Effect2 Effect3 Reduced Excitatory Neurotransmission IonChannels->Effect3 Outcome Analgesia & Anesthesia Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Simplified signaling interactions of Methoxyflurane.

References

The Toxicological Profile of Methoxyflurane Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the metabolites of Methoxyflurane, a volatile anesthetic agent. Methoxyflurane undergoes extensive metabolism in the body, leading to the formation of several compounds that have been associated with significant toxicities, primarily nephrotoxicity and to a lesser extent, hepatotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and toxicological pathways.

Core Metabolites and Their Toxicological Significance

Methoxyflurane is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2E1.[1] The two main metabolic pathways are O-demethylation and dechlorination .[2]

  • Inorganic Fluoride: A major product of O-demethylation, inorganic fluoride is considered the primary mediator of Methoxyflurane-induced nephrotoxicity.[3][4] High serum fluoride concentrations can lead to dose-dependent renal tubular damage.[3]

  • Dichloroacetic Acid (DCAA): Also a product of O-demethylation, DCAA is a xenobiotic that has been studied for its own toxicological properties.[2][5] Research suggests that the concurrent formation of DCAA and inorganic fluoride is unique to Methoxyflurane metabolism and that their combination is more toxic than fluoride alone, potentially explaining the pronounced nephrotoxicity observed with this agent compared to other fluorinated anesthetics.[6][7]

  • Methoxydifluoroacetic Acid (MDFA): Formed through the dechlorination pathway, MDFA was initially investigated as a potential contributor to toxicity.[2] However, studies have shown that MDFA is not metabolized to fluoride and is not nephrotoxic on its own.[2][6]

Quantitative Toxicology Data

The following tables summarize the key quantitative data related to the toxicity of Methoxyflurane metabolites.

ParameterValueSpeciesNotesReference(s)
Nephrotoxic Threshold (Serum Fluoride) >50 µmol/LHumanAssociated with clinical nephrotoxicity.[8][8]
Subclinical Nephrotoxicity Threshold (Serum Fluoride) >50 µmol/LHumanOccurred following 2.5 to 3 MAC hours of Methoxyflurane.[9][9]
Clinical Nephrotoxicity Threshold (Serum Fluoride) >90 µmol/LHumanPresent in all patients at dosages greater than 5 MAC hours.[9][9]
Safe Upper Limit of Exposure (Serum Fluoride) ≤40 µmol/LHumanNot associated with renal tubular toxicity. This corresponds to ≤2.0 MAC-hours of Methoxyflurane exposure.[3][10][3][10]
Analgesic Dose Exposure (Methoxyflurane) 6 mL/day and 15 mL/weekHumanProduces a minimum alveolar concentration (MAC) of 0.59 MAC-hours and is not associated with nephrotoxicity.[3][3]

Table 1: Key Quantitative Data on Methoxyflurane Metabolite Toxicity

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline methodologies cited in key studies on Methoxyflurane metabolite toxicology.

In Vivo Assessment of Nephrotoxicity in Rats

This protocol is based on studies investigating the renal effects of Methoxyflurane and its metabolites in a rat model. The Fischer 344 rat is noted to be a suitable animal model as it shares similar metabolic pathways with humans.[4]

Objective: To evaluate the nephrotoxic potential of Methoxyflurane metabolites by assessing renal function and histology.

Methodology:

  • Animal Model: Male Fischer 344 rats.

  • Treatment Groups:

    • Control (vehicle administration).

    • Methoxyflurane administration (e.g., via inhalation anesthesia).

    • Intraperitoneal injection of individual metabolites:

      • Methoxydifluoroacetic acid (MDFA)

      • Dichloroacetic acid (DCAA)

      • Sodium Fluoride

      • Combination of DCAA and Sodium Fluoride

  • Dosage Regimen (for injected metabolites): Doses relevant to metabolite exposure after Methoxyflurane anesthesia were administered. For example, an initial dose of 0.22, 0.45, 0.9, or 1.8 mmol/kg followed by subsequent daily doses for 3 days.[6][11]

  • Assessment of Renal Function:

    • Urine Collection: 24-hour urine samples are collected to measure volume and osmolality.

    • Blood Sampling: Blood is collected to determine Blood Urea Nitrogen (BUN) levels.

  • Renal Histology:

    • At the end of the study period, kidneys are harvested.

    • Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin).

    • Histopathological examination is performed to assess for tubular cell necrosis.[6]

In Vitro Metabolism Studies using Liver Microsomes

This protocol is designed to investigate the metabolic pathways of Methoxyflurane and the effects of enzyme inducers.

Objective: To determine the in vitro metabolism of Methoxyflurane and its metabolites by hepatic microsomes and to assess the impact of enzyme induction.

Methodology:

  • Microsome Preparation:

    • Liver microsomes are prepared from rats (e.g., pretreated with phenobarbital, a known enzyme inducer, or a control vehicle).[2]

  • Incubation:

    • Microsomes are incubated with Methoxyflurane or its metabolites (e.g., MDFA) in a suitable buffer system.

  • Metabolite Quantification:

    • The formation of metabolites such as inorganic fluoride, DCAA, and MDFA is measured using appropriate analytical techniques.[2]

  • Enzyme Inhibition Studies:

    • To identify the specific cytochrome P450 isoforms involved, isoform-selective inhibitors can be included in the incubation mixture.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of Methoxyflurane and a typical experimental workflow for assessing the nephrotoxicity of its metabolites.

Methoxyflurane_Metabolism Methoxyflurane Methoxyflurane CYP2E1 CYP2E1 (Liver) Methoxyflurane->CYP2E1 ODemethylation O-Demethylation CYP2E1->ODemethylation Major Pathway Dechlorination Dechlorination CYP2E1->Dechlorination Minor Pathway InorganicFluoride Inorganic Fluoride ODemethylation->InorganicFluoride DCAA Dichloroacetic Acid (DCAA) ODemethylation->DCAA MDFA Methoxydifluoroacetic Acid (MDFA) Dechlorination->MDFA Nephrotoxicity Nephrotoxicity InorganicFluoride->Nephrotoxicity SynergisticToxicity Synergistic Nephrotoxicity InorganicFluoride->SynergisticToxicity DCAA->SynergisticToxicity DCAA->SynergisticToxicity NoToxicity No Direct Nephrotoxicity MDFA->NoToxicity

Caption: Metabolic pathways of Methoxyflurane leading to toxic and non-toxic metabolites.

Nephrotoxicity_Workflow cluster_Phase1 Animal Treatment cluster_Phase2 Sample Collection cluster_Phase3 Analysis cluster_Phase4 Endpoint Assessment AnimalModel Fischer 344 Rats Treatment Administer Methoxyflurane or Metabolites (Control, F-, DCAA, MDFA, F- + DCAA) AnimalModel->Treatment UrineCollection 24h Urine Collection Treatment->UrineCollection BloodCollection Blood Sampling Treatment->BloodCollection Histopathology Kidney Histopathology (H&E Staining) Treatment->Histopathology UrineAnalysis Measure Urine Volume & Osmolality UrineCollection->UrineAnalysis BloodAnalysis Measure Blood Urea Nitrogen (BUN) BloodCollection->BloodAnalysis RenalFunction Assess Renal Function UrineAnalysis->RenalFunction BloodAnalysis->RenalFunction TissueDamage Assess Tubular Necrosis Histopathology->TissueDamage

Caption: Experimental workflow for assessing the nephrotoxicity of Methoxyflurane metabolites.

Hepatotoxicity

While nephrotoxicity is the most well-documented toxicity of Methoxyflurane metabolites, hepatotoxicity has also been reported, although it is less common.[12][13] The mechanisms are not as clearly defined as for nephrotoxicity but are thought to involve immune-mediated responses and the direct toxic effects of reactive intermediates formed during metabolism.[13] These reactive intermediates can lead to tissue acetylation, forming neoantigens that may trigger an immune response.[13] Repeated exposure to Methoxyflurane has been implicated as a contributing factor to the development of hepatitis.[13]

Hepatotoxicity_Pathway Methoxyflurane Methoxyflurane Metabolism Hepatic Metabolism (CYP450) Methoxyflurane->Metabolism ReactiveIntermediates Reactive Intermediates Metabolism->ReactiveIntermediates TissueAcetylation Tissue Acetylation ReactiveIntermediates->TissueAcetylation DirectToxicity Direct Cellular Toxicity ReactiveIntermediates->DirectToxicity Neoantigens Formation of Neoantigens TissueAcetylation->Neoantigens ImmuneResponse Immune Response Neoantigens->ImmuneResponse Hepatotoxicity Hepatotoxicity ImmuneResponse->Hepatotoxicity DirectToxicity->Hepatotoxicity

Caption: Postulated signaling pathway for Methoxyflurane-induced hepatotoxicity.

Conclusion

The toxicological profile of Methoxyflurane is intrinsically linked to its metabolism. The O-demethylation pathway, producing inorganic fluoride and DCAA, is the primary driver of the well-established dose-dependent nephrotoxicity. The synergistic effect of these two metabolites appears to be a key factor in the severity of renal damage. While less common, hepatotoxicity can also occur, likely through immune-mediated mechanisms initiated by reactive metabolic intermediates. Understanding these metabolic and toxicological pathways is essential for the safe use of Methoxyflurane and for the development of new anesthetic agents with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for further research into the mechanisms of Methoxyflurane metabolite toxicity.

References

Methodological & Application

Application Note: Quantitative Analysis of Methoxyflurane in Whole Blood by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methoxyflurane in whole blood using static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). Methoxyflurane, a volatile anesthetic, requires a precise and reliable analytical method for pharmacokinetic studies, clinical monitoring, and forensic investigations. This protocol outlines sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for researchers.

Introduction

Methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether) is an inhaled anesthetic and analgesic. Monitoring its concentration in blood is crucial for understanding its pharmacokinetics, ensuring patient safety, and in toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. The use of a headspace autosampler for sample introduction minimizes matrix effects from the complex blood matrix and provides a clean injection into the GC system. This method offers high sensitivity, specificity, and reproducibility for the determination of Methoxyflurane in whole blood.

Experimental Protocol

Materials and Reagents
  • Methoxyflurane analytical standard

  • Internal Standard (IS): 1,1,2-Trichlorotrifluoroethane or other suitable volatile halogenated hydrocarbon.

  • Deionized water, HPLC grade

  • Methanol, GC grade

  • Whole blood (drug-free) for calibration and quality control samples

  • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

  • Gas-tight syringe

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation
  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of Methoxyflurane in methanol.

    • Prepare working standard solutions by serial dilution of the stock solution in deionized water.

    • Spike drug-free whole blood with the working standard solutions to create calibration standards and QC samples at various concentrations.

  • Internal Standard Preparation:

    • Prepare a stock solution of the internal standard in methanol.

    • Prepare a working internal standard solution by diluting the stock solution in deionized water.

  • Sample Analysis:

    • Pipette 1.0 mL of whole blood sample (calibrator, QC, or unknown) into a 20 mL headspace vial.

    • Add 10 µL of the working internal standard solution to each vial.

    • Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.

    • Vortex each vial for 10 seconds.

HS-GC-MS Parameters

Headspace Autosampler Conditions:

ParameterValue
Vial Equilibration Time20 minutes
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temp.100 °C
Injection Volume1.0 mL
Pressurization Time0.5 min
Injection Time0.1 min

GC-MS Conditions:

ParameterValue
Inlet Temperature250 °C
Injection ModeSplit (Split Ratio 10:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program40 °C (hold 2 min), ramp to 200 °C at 15 °C/min, hold for 2 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Data Analysis
  • Integrate the peak areas for Methoxyflurane and the Internal Standard.

  • Calculate the ratio of the peak area of Methoxyflurane to the peak area of the Internal Standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Methoxyflurane in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of Methoxyflurane in blood.

ParameterMethoxyfluraneInternal Standard (e.g., 1,1,2-Trichlorotrifluoroethane)
Retention Time (min) ~ 5.8(Varies with IS)
Quantifier Ion (m/z) 133(Varies with IS)
Qualifier Ions (m/z) 69, 135(Varies with IS)
Linear Range 0.1 - 20 µg/mLN/A
Limit of Detection (LOD) 0.05 µg/mLN/A
Limit of Quantification (LOQ) 0.1 µg/mLN/A
Precision (%RSD) < 10%N/A
Accuracy (%Recovery) 85 - 115%N/A

Methoxyflurane Metabolism and Fragmentation

Methoxyflurane is metabolized in the liver by cytochrome P450 enzymes, primarily through O-demethylation to produce inorganic fluoride and dichloroacetic acid. Understanding its metabolism is important for interpreting analytical results.

The mass spectrum of Methoxyflurane is characterized by its molecular ion and specific fragment ions. The proposed fragmentation pattern aids in the confident identification of the compound.

Methoxyflurane [M]+ (m/z 164) Methoxyflurane [M]+ (m/z 164) Fragment 1 (m/z 133) Fragment 1 (m/z 133) Methoxyflurane [M]+ (m/z 164)->Fragment 1 (m/z 133) -OCH3 Fragment 3 (m/z 135) Fragment 3 (m/z 135) Methoxyflurane [M]+ (m/z 164)->Fragment 3 (m/z 135) -C2HF2 Fragment 2 (m/z 69) Fragment 2 (m/z 69) Fragment 1 (m/z 133)->Fragment 2 (m/z 69) -Cl2

Caption: Proposed mass fragmentation pathway of Methoxyflurane.

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of Methoxyflurane in blood samples.

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Blood Sample Collection Blood Sample Collection Spiking with Internal Standard Spiking with Internal Standard Blood Sample Collection->Spiking with Internal Standard Vortexing Vortexing Spiking with Internal Standard->Vortexing Incubation in Headspace Vial Incubation in Headspace Vial Vortexing->Incubation in Headspace Vial Headspace Injection Headspace Injection Incubation in Headspace Vial->Headspace Injection GC Separation GC Separation Headspace Injection->GC Separation MS Detection (SIM Mode) MS Detection (SIM Mode) GC Separation->MS Detection (SIM Mode) Peak Integration Peak Integration MS Detection (SIM Mode)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification of Methoxyflurane Quantification of Methoxyflurane Calibration Curve Generation->Quantification of Methoxyflurane

Caption: Workflow for Methoxyflurane analysis in blood.

Application Note: Quantification of Methoxyflurane Metabolites in Human Urine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxyflurane, historically used as a volatile anesthetic, is now primarily utilized as a rapid-onset analgesic for acute trauma.[1] Its clinical use is carefully managed due to dose-dependent nephrotoxicity, which is attributed to its metabolic breakdown products.[1][2] The biotransformation of methoxyflurane is extensive, with approximately 70% of an administered dose being metabolized.[1] Monitoring the urinary excretion of its primary metabolites is crucial for pharmacokinetic studies, toxicological assessments, and ensuring patient safety during drug development and clinical use. The main metabolites of concern are inorganic fluoride, dichloroacetic acid (DCAA), and methoxydifluoroacetic acid (MDFA).[1][3] This application note provides a detailed protocol for the sample preparation and chromatographic analysis of these metabolites in human urine.

Metabolic Pathway of Methoxyflurane

Methoxyflurane is metabolized in the liver and kidneys primarily by cytochrome P450 enzymes (specifically CYP 2E1, 2A6, and 3A4) through two main pathways: O-demethylation and dechlorination.[3][4]

  • O-Demethylation: This is the primary pathway linked to nephrotoxicity. It results in the formation of inorganic fluoride and dichloroacetic acid (DCAA).[2] Elevated plasma fluoride concentrations are a key indicator of potential kidney damage.[4]

  • Dechlorination: This secondary pathway leads to the formation of methoxydifluoroacetic acid (MDFA).[3]

The combination of inorganic fluoride and DCAA is suggested to be the primary cause of methoxyflurane-induced nephrotoxicity.[3]

Methoxyflurane_Metabolism cluster_pathways Metabolic Pathways cluster_toxicity Toxicological Outcome methoxyflurane Methoxyflurane (C3H4Cl2F2O) demethylation_node O-Demethylation (CYP 2E1, 2A6, 3A4) methoxyflurane->demethylation_node Major Pathway dechlorination_node Dechlorination methoxyflurane->dechlorination_node Minor Pathway fluoride Inorganic Fluoride (F⁻) demethylation_node->fluoride dcaa Dichloroacetic Acid (DCAA) demethylation_node->dcaa nephrotoxicity Nephrotoxicity fluoride->nephrotoxicity dcaa->nephrotoxicity mdfa Methoxydifluoroacetic Acid (MDFA) dechlorination_node->mdfa HPLC_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Analyte Isolation cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_collection 1. Urine Sample Collection & Storage (-20°C) sample_prep 2. Sample Preparation (Thaw, Centrifuge, Spike IS) sample_collection->sample_prep hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) sample_prep->hydrolysis ise_analysis 6b. ISE Analysis (Inorganic Fluoride) sample_prep->ise_analysis Direct to ISE after dilution/TISAB spe 4. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) hydrolysis->spe evap 5. Evaporation & Reconstitution spe->evap hplc_analysis 6a. HPLC-UV Analysis (DCAA & MDFA) evap->hplc_analysis data_processing 7. Data Processing (Integration & Calibration) hplc_analysis->data_processing ise_analysis->data_processing quantification 8. Quantification & Reporting data_processing->quantification

References

Methoxyflurane Administration Protocols for Rodent Surgical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane is a halogenated ether that has been used as an inhalant anesthetic in both clinical and research settings. Due to its analgesic properties at sub-anesthetic concentrations, it can be a valuable tool for surgical procedures in rodent models. However, its use requires careful attention to administration protocols to ensure animal welfare and the integrity of experimental data. Methoxyflurane has a high blood/gas partition coefficient and a low vapor pressure, which can result in slow induction and recovery times.[1] It is also metabolized to a significant extent, which has been associated with potential hepatotoxicity and nephrotoxicity, particularly with prolonged exposure.[1] This document provides detailed application notes and protocols for the administration of methoxyflurane in rodent surgical models, focusing on best practices for safe and effective use.

Data Presentation

Anesthetic Concentrations and Physiological Parameters

The following tables summarize key quantitative data for methoxyflurane administration and physiological monitoring in rats and mice. It is crucial to note that these values are starting points and should be adjusted based on the individual animal's response, the depth of anesthesia required for the specific surgical procedure, and continuous monitoring.

Table 1: Methoxyflurane Anesthetic Parameters in Rodents

ParameterRatMouseSource
Anesthetic Concentration (Vaporizer)
Induction1-3%1-3%General Recommendation
Maintenance0.25-1%0.25-1%[2]
Open-Drop Method
InductionVariable, dose to effectVariable, dose to effect[3][4]
Physiological Monitoring Parameters
Respiratory Rate (breaths/min)60 - 100100 - 200[5]
Heart Rate (beats/min)250 - 450300 - 750
Body Temperature (°C)36.5 - 38.036.5 - 38.0[5]
Oxygen Saturation (SpO2)>95%>95%

Note: Specific concentrations for induction and maintenance can vary significantly based on the delivery system, concurrent medications, and the individual animal's physiological state. Close monitoring and adjustment are essential.

Experimental Protocols

Protocol 1: Vaporizer Administration of Methoxyflurane

This protocol describes the administration of methoxyflurane using a calibrated vaporizer, which is the recommended method for precise control of anesthetic depth.

Materials:

  • Methoxyflurane, USP

  • Calibrated vaporizer specific for methoxyflurane (or a universal vaporizer with appropriate calibration)

  • Oxygen or medical-grade air source

  • Induction chamber

  • Nose cone or face mask appropriate for the rodent size

  • Scavenging system for waste anesthetic gas

  • Heating pad to maintain body temperature

  • Monitoring equipment (e.g., pulse oximeter, thermometer)

  • Ophthalmic ointment

  • Sterile saline or Lactated Ringer's solution

Procedure:

  • Pre-Anesthetic Preparation:

    • Ensure all equipment is clean and in proper working order.

    • Check the level of methoxyflurane in the vaporizer and fill if necessary in a well-ventilated area.

    • Turn on the oxygen/air source and the scavenging system.

    • Pre-warm the surgical area and recovery cage.

    • Weigh the animal to determine appropriate drug dosages if any adjuncts are used.

  • Induction:

    • Place the animal in the induction chamber.

    • Set the oxygen/air flow rate to a high level (e.g., 1-2 L/min) to rapidly fill the chamber.

    • Set the vaporizer to an initial concentration of 1-3% methoxyflurane.

    • Monitor the animal closely for loss of the righting reflex, which typically indicates the transition to surgical anesthesia. This may take several minutes due to methoxyflurane's properties.[1]

    • Once the animal is induced, reduce the vaporizer setting and transfer the animal to the surgical table.

  • Maintenance:

    • Position the animal's nose in the appropriate size nose cone.

    • Reduce the vaporizer setting to the maintenance concentration, typically starting at 0.5-1%. Adjust the concentration based on the animal's response to surgical stimuli.

    • Reduce the oxygen/air flow rate to a level appropriate for the animal's size (e.g., 0.5-1 L/min).

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Place the animal on a heating pad to maintain body temperature between 36.5°C and 38.0°C.

  • Monitoring:

    • Continuously monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates an adequate surgical plane of anesthesia.

    • Monitor respiratory rate, heart rate, and body temperature every 5-15 minutes.

    • Observe mucous membrane color for signs of cyanosis.

    • Adjust the vaporizer setting as needed to maintain a stable plane of anesthesia.

  • Recovery:

    • At the end of the surgical procedure, turn off the vaporizer but continue to supply oxygen for a few minutes to help eliminate the anesthetic gas.

    • Transfer the animal to a clean, warm recovery cage.

    • Administer post-operative analgesics as prescribed in the approved animal protocol.

    • Provide supportive care, such as subcutaneous fluids (warmed sterile saline or Lactated Ringer's solution), to aid in recovery.

    • Monitor the animal until it is fully ambulatory and has regained its righting reflex. Do not leave the animal unattended during this period.

Protocol 2: Open-Drop Administration of Methoxyflurane

The open-drop method is a less precise technique and should only be used for short, minor procedures when a vaporizer is not available. Extreme caution is necessary to avoid overdose.

Materials:

  • Methoxyflurane, USP

  • Airtight container (e.g., bell jar or desiccator) with a wire mesh or perforated floor

  • Cotton ball or gauze sponge

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Preparation:

    • Perform this procedure in a certified chemical fume hood to minimize personnel exposure to waste anesthetic gas.

    • Place a wire mesh or perforated floor in the bottom of the airtight container to prevent the animal from coming into direct contact with the liquid methoxyflurane.

    • Prepare a clean, warm recovery cage.

  • Induction:

    • Apply a small, measured amount of methoxyflurane to a cotton ball or gauze sponge. The exact amount will depend on the size of the container and the animal, and it is critical to start with a very small volume to avoid overdose.

    • Place the cotton ball or gauze under the wire mesh in the container.

    • Place the animal in the container and seal the lid.

    • Observe the animal continuously. Induction will be slower than with more volatile anesthetics.

    • Once the animal loses its righting reflex, remove it immediately from the chamber.

  • Procedure and Monitoring:

    • Quickly assess the depth of anesthesia using the pedal withdrawal reflex.

    • Perform the brief procedure. The duration of anesthesia will be short.

    • If anesthesia needs to be maintained, a nose cone fashioned from a syringe barrel with a methoxyflurane-soaked gauze can be used, but this requires extreme care to avoid overdose.

    • Apply ophthalmic ointment to the eyes.

  • Recovery:

    • Place the animal in a warm recovery cage.

    • Monitor the animal closely until it is fully ambulatory. Recoveries can be prolonged with this method.[1]

Visualizations

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_anesthesia Anesthesia Administration cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase pre_op_check Equipment & Anesthetic Check animal_prep Animal Weighing & Preparation pre_op_check->animal_prep Proceed induction Induction (1-3% Methoxyflurane) animal_prep->induction Ready for Anesthesia maintenance Maintenance (0.25-1% Methoxyflurane) induction->maintenance Transfer to Nose Cone surgery Perform Surgery maintenance->surgery Stable Anesthesia recovery Recovery on Heat Support surgery->recovery Procedure Complete monitoring Post-Op Monitoring recovery->monitoring Awake return_to_housing Return to Housing monitoring->return_to_housing Fully Recovered

Caption: Experimental workflow for methoxyflurane anesthesia in rodent surgery.

Anesthetic_Monitoring_Loop administer Administer Methoxyflurane animal Rodent Physiological State administer->animal monitor Monitor Vital Signs (HR, RR, Temp, Reflexes) animal->monitor assess Assess Anesthetic Depth monitor->assess assess->monitor Stable adjust Adjust Vaporizer Setting assess->adjust Too Deep / Too Light adjust->administer Corrective Action

Caption: Physiological monitoring and response loop during methoxyflurane anesthesia.

References

Application Notes and Protocols for Methoxyflurane in Stereotaxic Surgery in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane, a potent inhalation anesthetic, presents a viable option for stereotaxic surgery in rats. Its utility in neurosurgical procedures is noteworthy as it does not significantly interfere with anterograde or retrograde transport of horseradish peroxidase, nor does it substantially alter the extent of excitatory neurotoxin damage[1]. These characteristics make it an attractive anesthetic choice for delicate neurological studies. However, its use requires careful management and monitoring to ensure animal welfare and the integrity of experimental outcomes.

These application notes provide a detailed protocol for the use of methoxyflurane in stereotaxic surgery in rats, covering equipment setup, anesthetic administration, physiological monitoring, and post-operative care. The information is compiled from various scientific resources to ensure a comprehensive and safety-conscious approach.

Data Presentation

Table 1: Recommended Parameters for Methoxyflurane Anesthesia in Rats
ParameterRecommended Value/RangeNotes
Induction Concentration 2-3%In an induction chamber.
Maintenance Concentration 0.5-1.5%Delivered via a stereotaxic nose cone. Adjust based on physiological monitoring.
Oxygen Flow Rate 0.8-1.5 L/minTo ensure adequate oxygenation.
Induction Time 2-5 minutesVaries with individual animal response.
Recovery Time 5-15 minutesDependent on duration of anesthesia and individual animal factors.
Table 2: Physiological Parameters to Monitor During Anesthesia
ParameterNormal Range in Anesthetized RatMonitoring Frequency
Respiratory Rate 50-100 breaths/minuteEvery 5-10 minutes
Heart Rate 250-450 beats/minuteEvery 5-10 minutes
Body Temperature 36.5-38.0 °CContinuously
Blood Oxygen Saturation (SpO2) >95%Continuously if possible, otherwise every 10-15 minutes
Mucous Membrane Color PinkPeriodically
Reflexes (Pedal Withdrawal) AbsentChecked prior to incision and periodically

Experimental Protocols

Pre-Surgical Preparation
  • Animal Acclimatization: Allow rats to acclimate to the laboratory environment for at least 72 hours prior to surgery to minimize stress.

  • Fasting: Fasting is generally not required for rats before anesthesia.

  • Equipment Preparation:

    • Ensure the stereotaxic frame is clean and properly calibrated.

    • Set up the methoxyflurane vaporizer and connect it to a source of compressed oxygen.

    • Attach the delivery tubing to a stereotaxic nose cone.

    • Prepare a heated surgical bed to maintain the rat's body temperature.

    • Sterilize all surgical instruments.

    • Have monitoring equipment (pulse oximeter, rectal thermometer, etc.) ready.

    • Prepare post-operative recovery cage with a heat source.

Anesthesia Induction
  • Place the rat in an induction chamber.

  • Administer 2-3% methoxyflurane with an oxygen flow rate of 1-1.5 L/min.

  • Monitor the rat closely until it loses consciousness and the righting reflex is absent (typically 2-5 minutes).

Stereotaxic Surgery Procedure
  • Once induced, transfer the rat to the stereotaxic frame.

  • Position the rat's head in the ear bars and incisor bar.

  • Secure the nose cone for continuous delivery of methoxyflurane.

  • Reduce the methoxyflurane concentration to a maintenance level of 0.5-1.5% with an oxygen flow rate of 0.8-1.0 L/min.

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Continuously monitor physiological parameters as outlined in Table 2. Adjust the anesthetic concentration as needed to maintain a stable plane of anesthesia.

  • Maintain the rat's body temperature using a heating pad.

  • Perform the stereotaxic surgical procedure.

Post-Surgical Care and Recovery
  • Upon completion of the surgery, turn off the methoxyflurane vaporizer but continue to supply oxygen for a few minutes to aid in the elimination of the anesthetic.

  • Remove the rat from the stereotaxic frame and place it in a clean, warm recovery cage.

  • Monitor the rat continuously until it is fully ambulatory.

  • Provide post-operative analgesia as per the approved institutional animal care and use committee (IACUC) protocol.

  • Provide easy access to food and water. Soaked chow can be beneficial for the first 24 hours post-surgery.

  • Monitor the animal daily for signs of pain, distress, or infection at the surgical site.

Visualizations

Experimental Workflow for Methoxyflurane Anesthesia in Rat Stereotaxic Surgery

G cluster_pre_op Pre-Operative Phase cluster_anesthesia Anesthesia Phase cluster_surgery Surgical Phase cluster_post_op Post-Operative Phase Animal_Acclimatization Animal Acclimatization Equipment_Setup Equipment Setup (Vaporizer, Stereotax, Monitoring) Animal_Acclimatization->Equipment_Setup Animal_Weighing Weigh Animal Equipment_Setup->Animal_Weighing Induction Induction (2-3% Methoxyflurane) Animal_Weighing->Induction Transfer_to_Stereotax Transfer to Stereotaxic Frame Induction->Transfer_to_Stereotax Maintenance Maintenance (0.5-1.5% Methoxyflurane) Transfer_to_Stereotax->Maintenance Surgical_Procedure Stereotaxic Procedure Maintenance->Surgical_Procedure Monitoring Physiological Monitoring (HR, RR, Temp, SpO2) Surgical_Procedure->Monitoring Recovery Recovery on Heat Source Surgical_Procedure->Recovery Monitoring->Maintenance Adjust Anesthetic Analgesia Administer Analgesia Recovery->Analgesia Return_to_Housing Return to Housing Analgesia->Return_to_Housing Post_Op_Monitoring Daily Monitoring Return_to_Housing->Post_Op_Monitoring

Caption: Workflow for Methoxyflurane Use in Rat Stereotaxic Surgery.

Important Considerations

  • Ventilation: Methoxyflurane should always be used in a well-ventilated area or with a scavenging system to minimize occupational exposure.

  • Nephrotoxicity: While generally safe at analgesic concentrations, high doses of methoxyflurane can be associated with nephrotoxicity due to the release of fluoride ions. It is crucial to use the minimum effective concentration to maintain anesthesia.

  • Individual Variation: Anesthetic requirements can vary between individual rats. Close monitoring is essential to tailor the anesthetic depth to each animal.

  • Regulatory Compliance: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to all relevant guidelines and regulations for animal welfare.

References

Application Notes and Protocols for Methoxyflurane Delivery in Small Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methoxyflurane for Laboratory Animal Anesthesia

Methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether) is a potent, volatile anesthetic agent that can be used for the induction and maintenance of general anesthesia in small laboratory animals.[1] Its high potency, indicated by a low Minimum Alveolar Concentration (MAC) of approximately 0.16% in humans, allows for effective anesthesia at low concentrations.[2] Methoxyflurane also possesses significant analgesic properties at sub-anesthetic doses.

Historically, its use in high doses for prolonged anesthesia raised concerns about nephrotoxicity, primarily due to the metabolic production of fluoride ions.[3][4][5] However, for short-term procedures and when used with appropriate delivery systems and monitoring, Methoxyflurane can be a valuable tool in the laboratory setting. It is particularly noted for its smooth induction and recovery characteristics.[6]

This document provides detailed application notes and protocols for the development and use of a Methoxyflurane delivery system for small laboratory animals such as mice and rats.

Methoxyflurane Delivery System Design

A simple, cost-effective, and efficient delivery system is crucial for the safe administration of Methoxyflurane. Below is a description of a common open-circuit system.

2.1 Components of a Basic Open-Circuit Delivery System:

  • Pressurized Gas Source: A cylinder of compressed medical grade air or oxygen.

  • Flowmeter: To regulate the flow rate of the carrier gas.

  • Vaporizer: A calibrated vaporizer specific for Methoxyflurane is ideal. However, a simple in-circuit vaporizer, such as a gas wash bottle, can be used for basic applications.[6]

  • Induction Chamber: A sealed, transparent chamber for the initial anesthetization of the animal.

  • Nose Cone/Mask: For maintenance of anesthesia during procedures.

  • Scavenging System: An active or passive system to remove waste anesthetic gas, protecting personnel from exposure. This can be a charcoal canister or a connection to a fume hood.

  • Connecting Tubing: Medical-grade, non-reactive tubing.

2.2 Schematic of a Simple Delivery System:

A basic and inexpensive setup can be assembled using common laboratory equipment.[6][7] This typically involves bubbling the carrier gas through a calibrated amount of liquid Methoxyflurane in a sealed container (gas wash bottle) before it is delivered to the animal.

Quantitative Data and Parameters

The following tables summarize key quantitative data for the use of Methoxyflurane in small laboratory animals.

Table 1: Physicochemical Properties of Methoxyflurane

PropertyValue
Molecular Formula C₃H₄Cl₂F₂O
Molar Mass 164.96 g/mol
Boiling Point 104.8 °C
Vapor Pressure at 20°C 22.5 mmHg
Blood:Gas Partition Coefficient 12.0
Oil:Gas Partition Coefficient 970
Minimum Alveolar Concentration (MAC) ~0.16% (in humans)

Table 2: Recommended Anesthetic Parameters for Methoxyflurane in Rodents

ParameterMiceRats
Induction Concentration 1-3%1-3%
Maintenance Concentration 0.5-1.5%0.5-1.5%
Carrier Gas Flow Rate (Induction) 0.8-1.5 L/min1.0-2.0 L/min
Carrier Gas Flow Rate (Maintenance) 0.4-0.8 L/min0.5-1.0 L/min
Induction Time 1-5 minutes[6]1-5 minutes[6]
Recovery Time 5-15 minutes10-20 minutes

Table 3: Physiological Monitoring Parameters for Anesthetized Rodents

ParameterNormal Range in Anesthetized MiceNormal Range in Anesthetized Rats
Heart Rate (beats/min) 300-500[8]250-450
Respiratory Rate (breaths/min) 55-100[8]50-90
Rectal Temperature (°C) 36.0-38.0[8]36.0-38.0
Oxygen Saturation (SpO₂) >95%>95%
Capillary Refill Time (CRT) < 2 seconds[8]< 2 seconds

Experimental Protocols

4.1 Protocol for Anesthetic Induction

  • System Check: Ensure all components of the delivery system are securely connected and functioning correctly. Check the level of Methoxyflurane in the vaporizer.

  • Scavenging: Activate the waste gas scavenging system.

  • Animal Placement: Place the animal in the induction chamber.

  • Gas Flow: Set the carrier gas flow rate to the appropriate level for induction (see Table 2).

  • Vaporizer Setting: Set the Methoxyflurane vaporizer to the desired induction concentration (see Table 2).

  • Monitoring: Continuously observe the animal for loss of the righting reflex, which indicates the onset of anesthesia. This typically occurs within 1-5 minutes.[6]

  • Transition to Maintenance: Once the animal is anesthetized, turn off the gas flow to the induction chamber and transfer the animal to the nose cone for maintenance of anesthesia.

4.2 Protocol for Maintenance of Anesthesia

  • Positioning: Secure the animal's head in the nose cone.

  • Gas Flow and Concentration: Adjust the carrier gas flow rate and Methoxyflurane concentration to the maintenance levels (see Table 2).

  • Eye Lubrication: Apply a sterile ophthalmic ointment to the animal's eyes to prevent corneal drying.

  • Thermoregulation: Place the animal on a warming pad to maintain body temperature within the normal physiological range (see Table 3).

  • Monitoring: Continuously monitor the animal's physiological parameters (see Table 3 and Section 5.0). The depth of anesthesia should be assessed every 5-15 minutes.

4.3 Protocol for Recovery from Anesthesia

  • Discontinue Anesthetic: Turn off the Methoxyflurane vaporizer but continue to supply oxygen or medical air for a few minutes to flush the system and aid in recovery.

  • Recovery Chamber: Place the animal in a clean, quiet, and warm recovery cage.

  • Monitoring: Continue to monitor the animal's vital signs and behavior until it is fully ambulatory.

  • Analgesia: Administer post-operative analgesics as required by the experimental protocol and institutional guidelines.

Monitoring Anesthetic Depth

Assessing the depth of anesthesia is critical for animal welfare and the success of the procedure.

  • Reflexes: The pedal withdrawal reflex (toe pinch) is a common method to assess anesthetic depth. A lack of response indicates a surgical plane of anesthesia. The palpebral (blink) reflex should be absent, but the corneal reflex should remain.

  • Muscle Tone: Jaw tone and general muscle relaxation are indicators of anesthetic depth. A relaxed jaw tone is characteristic of an adequate anesthetic plane.

  • Physiological Parameters: Continuous monitoring of heart rate, respiratory rate, and oxygen saturation provides a quantitative assessment of the animal's status (see Table 3). A significant deviation from the normal anesthetized range may indicate that the anesthetic depth is too light or too deep.

Safety Precautions

  • Nephrotoxicity: To minimize the risk of renal toxicity, use the lowest effective concentration of Methoxyflurane for the shortest possible duration. Be particularly cautious with certain strains of rats, such as Fischer 344, which are more susceptible to fluoride-induced nephrotoxicity.[3]

  • Personnel Exposure: Methoxyflurane should always be used in a well-ventilated area, preferably within a fume hood. An efficient waste gas scavenging system is mandatory to minimize occupational exposure.

  • System Leaks: Regularly check the delivery system for leaks to prevent anesthetic gas from escaping into the work environment.

Signaling Pathways and Experimental Workflows

7.1 Methoxyflurane's Mechanism of Action

Methoxyflurane's anesthetic and analgesic effects are mediated through its interaction with several neurotransmitter receptors in the central nervous system. It acts as a positive allosteric modulator of inhibitory GABA-A and glycine receptors, enhancing the effects of the endogenous ligands.[7][9] It also inhibits the function of excitatory NMDA glutamate receptors.[7]

Methoxyflurane_Signaling_Pathway cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission methoxyflurane Methoxyflurane gaba_r GABA-A Receptor methoxyflurane->gaba_r Potentiates glycine_r Glycine Receptor methoxyflurane->glycine_r Potentiates nmda_r NMDA Receptor methoxyflurane->nmda_r Inhibits cl_influx Cl- Influx gaba_r->cl_influx glycine_r->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anesthesia Anesthesia & Analgesia hyperpolarization->anesthesia ca_influx Ca2+ Influx nmda_r->ca_influx depolarization Reduced Neuronal Excitability ca_influx->depolarization depolarization->anesthesia

Methoxyflurane's primary mechanism of action on inhibitory and excitatory neurotransmitter receptors.

7.2 Experimental Workflow for Methoxyflurane Anesthesia

The following diagram illustrates a typical workflow for an acute surgical procedure in a small laboratory animal using Methoxyflurane anesthesia.

Anesthesia_Workflow start Start prep Pre-Anesthetic Preparation (System Check, Animal Weighing) start->prep induction Induction in Chamber (1-3% Methoxyflurane) prep->induction monitoring_induction Monitor for Loss of Righting Reflex induction->monitoring_induction maintenance Transfer to Nose Cone (0.5-1.5% Methoxyflurane) monitoring_induction->maintenance Reflex Lost procedure Surgical Procedure maintenance->procedure monitoring_maintenance Continuous Physiological Monitoring (HR, RR, Temp, Reflexes) procedure->monitoring_maintenance recovery_prep Discontinue Anesthetic (Administer Oxygen) procedure->recovery_prep monitoring_maintenance->procedure recovery Recovery in Warm Cage recovery_prep->recovery monitoring_recovery Monitor Until Ambulatory recovery->monitoring_recovery end End of Procedure monitoring_recovery->end Fully Recovered

A generalized workflow for Methoxyflurane anesthesia in a small laboratory animal for a surgical procedure.

References

Application of Methoxyflurane in Behavioral Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane, a volatile anesthetic, has seen renewed interest in clinical settings for its potent analgesic properties at sub-anesthetic doses. In behavioral neuroscience research, its unique characteristics offer a valuable tool for investigating the neural circuits underlying pain, anxiety, and motivation. Its rapid onset and offset of action when inhaled allow for precise temporal control during behavioral experiments. This document provides detailed application notes and protocols for the use of Methoxyflurane in rodent behavioral studies.

Mechanism of Action

While the exact mechanisms are not fully elucidated, Methoxyflurane is understood to exert its effects through multiple targets in the central nervous system. It is a positive allosteric modulator of GABA-A and glycine receptors, enhancing inhibitory neurotransmission.[1] Additionally, it can interfere with the release and re-uptake of neurotransmitters at post-synaptic terminals and alter ionic conductance following receptor activation.[2] There is no evidence to suggest that Methoxyflurane increases dopamine transmission in the reward pathway, which may differentiate it from some drugs of abuse.[3]

Application Notes

Analgesia Research

Methoxyflurane's primary application in behavioral neuroscience is in the study of pain. At sub-anesthetic concentrations, it provides potent analgesia, making it suitable for investigating the mechanisms of nociception and the efficacy of novel analgesic compounds.

Key Considerations:

  • Dosage: The analgesic effects are achieved at concentrations that do not induce full anesthesia. Careful dose-response studies are necessary to determine the optimal concentration for analgesia without significant motor impairment.

  • Behavioral Assays: Methoxyflurane can be used as a positive control or as a pharmacological tool in a variety of pain models, including the hot plate test and the formalin test.

Anxiety Research

The anxiolytic potential of sub-anesthetic Methoxyflurane is an emerging area of interest. Its GABAergic action suggests it may reduce anxiety-like behaviors.

Key Considerations:

  • Behavioral Paradigms: The elevated plus maze (EPM) and the light-dark box test are standard assays for assessing anxiety-like behavior in rodents and can be adapted for use with inhaled Methoxyflurane.

  • Confounding Factors: It is crucial to dissociate the anxiolytic effects from potential sedative or motor-impairing effects of the drug. Comprehensive behavioral assessments, including locomotor activity monitoring, are recommended.

Motor Function Studies

Methoxyflurane exhibits biphasic effects on locomotor activity in mice, with lower concentrations causing hyperactivity and higher concentrations leading to hypoactivity.[1] This property can be leveraged to study the neural substrates of motor control and the effects of drugs on locomotion.

Key Considerations:

  • Concentration-Response: A detailed concentration-response curve should be established to identify the ranges for hyper- and hypoactivity.

  • Automated Tracking: The use of automated video tracking systems is essential for objective and precise measurement of locomotor activity parameters.

Self-Administration and Reward Studies

While not a classical drug of abuse, the reinforcing properties of Methoxyflurane can be investigated using operant self-administration paradigms. This can provide insights into the abuse potential of volatile anesthetics and the neural circuits of reward.

Key Considerations:

  • Route of Administration: Vapor self-administration is the most ethologically relevant method.

  • Schedules of Reinforcement: Fixed-ratio (FR) and progressive-ratio (PR) schedules can be used to assess the reinforcing efficacy of Methoxyflurane.

Data Presentation

ParameterMethoxyflurane ConcentrationAnimal ModelObserved EffectReference
Locomotor Activity LowMiceIncreased locomotor activity[1]
HighMiceDecreased locomotor activity[1]
Analgesia (Clinical) 0.2% - 0.7% (inhaled)HumanSignificant reduction in pain scores (Visual Analog Scale)[4]
Anesthesia 0.26% (1 MAC)RatAnesthetic state suitable for surgical procedures[5]

Experimental Protocols

Protocol 1: Hot Plate Test for Analgesia

This protocol is adapted from standard hot plate test procedures.[6][7][8][9]

Objective: To assess the analgesic effect of inhaled Methoxyflurane on thermal nociception.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Plexiglas cylinder to confine the animal on the hot plate.

  • Vaporizer for Methoxyflurane delivery.

  • Gas mixing chamber.

  • Flow meters.

  • Behavioral observation chamber.

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate (maintained at 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Methoxyflurane Administration:

    • Place the animal in the behavioral observation chamber.

    • Deliver a specific concentration of Methoxyflurane vapor (e.g., 0.1%, 0.2%, 0.4% v/v in air) for a predetermined duration (e.g., 10 minutes) using a calibrated vaporizer and flow meters.

  • Post-Treatment Latency: Immediately after vapor exposure, place the animal back on the hot plate and measure the response latency as in step 2.

  • Data Analysis: Compare the pre- and post-treatment latencies. An increase in latency indicates an analgesic effect.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is adapted from standard EPM procedures.[8][10][11][12]

Objective: To evaluate the anxiolytic or anxiogenic effects of sub-anesthetic Methoxyflurane.

Materials:

  • Elevated plus maze apparatus.

  • Video camera and tracking software.

  • Vaporizer and gas delivery system as in Protocol 1.

  • Behavioral observation chamber.

Procedure:

  • Acclimation: Acclimate the animals to the testing room under dim lighting for at least 60 minutes.

  • Methoxyflurane Administration:

    • Expose the animal to a specific concentration of Methoxyflurane vapor (e.g., 0.05%, 0.1%, 0.2% v/v in air) for a set duration (e.g., 5-10 minutes) in the observation chamber. A control group should be exposed to air only.

  • EPM Testing:

    • Immediately after exposure, place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis: Analyze the video recording to score the following parameters:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

    • An anxiolytic effect is indicated by an increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.

Mandatory Visualizations

Signaling_Pathway Methoxyflurane Methoxyflurane GABA_A_Receptor GABA-A Receptor Methoxyflurane->GABA_A_Receptor Binds to Glycine_Receptor Glycine Receptor Methoxyflurane->Glycine_Receptor Binds to Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Potentiates Glycine_Receptor->Chloride_Influx Neuronal_Membrane Neuronal Membrane Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia_Anxiolysis Analgesia / Anxiolysis Reduced_Excitability->Analgesia_Anxiolysis

Caption: Methoxyflurane's proposed mechanism of action.

Experimental_Workflow_Analgesia cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Animal Acclimation Baseline Baseline Nociceptive Test (e.g., Hot Plate) Acclimation->Baseline Vapor_Exposure Methoxyflurane Vapor Exposure Baseline->Vapor_Exposure Post_Test Post-Treatment Nociceptive Test Vapor_Exposure->Post_Test Data_Analysis Data Analysis Post_Test->Data_Analysis

Caption: Workflow for assessing Methoxyflurane's analgesic effects.

Experimental_Workflow_Anxiety cluster_prep Preparation cluster_exposure Exposure cluster_testing Behavioral Testing cluster_analysis Analysis Animal_Habituation Animal Habituation to Room Methoxyflurane_Inhalation Methoxyflurane Inhalation Animal_Habituation->Methoxyflurane_Inhalation EPM_or_LDB Elevated Plus Maze or Light-Dark Box Test Methoxyflurane_Inhalation->EPM_or_LDB Video_Recording Video Recording & Tracking EPM_or_LDB->Video_Recording Behavioral_Scoring Behavioral Scoring Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

References

protocols for inducing anesthesia with Methoxyflurane in mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Methoxyflurane for Anesthesia in Mice

Introduction

Methoxyflurane is a halogenated ether that has historically been used as a volatile anesthetic and analgesic agent in both clinical and laboratory settings. For decades, it was a common choice for anesthetizing small laboratory animals, including mice, primarily due to its properties of low vapor pressure and high blood solubility.[1][2] These characteristics allowed for its use in simple and convenient open-circuit anesthetic setups, such as the open-drop method in an induction chamber.[1][2]

Pharmacology and Properties

Methoxyflurane provides potent analgesia at sub-anesthetic concentrations.[3] However, its use as a general anesthetic has significantly declined. The primary manufacturer has discontinued its production, making it increasingly difficult to obtain.[1][2] Furthermore, a significant concern with methoxyflurane is its potential for dose-related nephrotoxicity (kidney damage).[3][4] This toxicity is attributed to the release of inorganic fluoride ions during its metabolism in the liver and kidneys.[4][5]

Modern Context and Alternatives

Due to the concerns regarding availability and toxicity, methoxyflurane has been largely replaced by other inhalant anesthetics like isoflurane and sevoflurane in laboratory animal research.[1][6] These agents offer a wider safety margin, more rapid induction and recovery, and less potential for organ toxicity.[6][7] The protocols detailed below are based on historical methods of methoxyflurane administration and principles of inhalant anesthesia that are now more commonly applied to its alternatives. Researchers should exercise caution and consider modern, safer alternatives whenever possible.

Experimental Protocols

Protocol 1: Methoxyflurane Anesthesia Induction via Open-Drop Method

This protocol describes a method for inducing anesthesia in mice using an open-drop technique within an induction chamber. This procedure must be performed within a certified chemical fume hood or a downdraft table to minimize personnel exposure to waste anesthetic gases.

1. Materials:

  • Methoxyflurane

  • Induction Chamber (e.g., bell jar or a sealed container of known volume, typically 500ml to 1L)

  • Wire mesh or perforated floor for the chamber

  • Absorbent material (e.g., cotton ball or gauze pad)

  • Heat source (e.g., circulating warm water blanket or heating pad)

  • Ophthalmic lubricant

  • Timer

2. Pre-Anesthetic Preparation:

  • Ensure the mouse has been acclimated to the laboratory environment. Pre-anesthetic fasting is generally not required for mice.[8]

  • Weigh the mouse to ensure accurate record-keeping.

  • Prepare the recovery cage by placing it on a heat source to pre-warm it.

  • Prepare the induction chamber by placing the wire mesh at the bottom. This prevents the mouse from coming into direct contact with the liquid anesthetic, which can cause skin irritation or overdose.[9]

3. Anesthetic Induction Procedure:

  • Place a cotton ball or gauze pad in the bottom of the induction chamber, underneath the wire mesh.

  • Apply a measured amount of methoxyflurane to the absorbent material. A common starting point is 0.2-0.3 mL in a 500ml container. The exact amount may require optimization based on the specific chamber volume and desired induction time.

  • Place the mouse into the chamber and seal the lid tightly.

  • Start the timer and monitor the mouse continuously.

  • Induction is typically achieved within 1-5 minutes.[10] Signs of surgical anesthesia include the loss of the righting reflex (the mouse does not attempt to right itself when the chamber is gently tilted) and a significant decrease in respiratory rate.[11]

  • Once the desired anesthetic depth is reached, remove the mouse from the chamber.

4. Maintenance of Anesthesia (for brief procedures):

  • For procedures lasting longer than the initial induction period (approximately 30-60 seconds), anesthesia can be maintained using a nose cone.[12]

  • A simple nose cone can be fashioned from a modified syringe barrel or conical tube containing a small piece of gauze lightly moistened with methoxyflurane.[11]

  • Carefully position the nose cone over the mouse's snout, ensuring a snug fit without obstructing breathing.

  • Continuously monitor the depth of anesthesia and adjust the distance of the nose cone as needed.

Protocol 2: Monitoring Anesthetic Depth and Vital Signs

Continuous monitoring is critical to ensure the safety and well-being of the anesthetized animal. Monitoring should be performed and documented at least every 5 minutes during the procedure.[7]

1. Assessment of Anesthetic Depth:

  • Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch a toe on the hind paw. A lack of response or withdrawal indicates a surgical plane of anesthesia.[7] This should be checked before any painful procedure begins.

  • Righting Reflex: As mentioned, the loss of this reflex is an early indicator of anesthetic induction. Its return signifies recovery.

2. Monitoring Vital Signs:

  • Respiratory Rate: Observe the movement of the thoracic wall. The rate should be monitored closely. A 50% reduction from the baseline rate is common during anesthesia.[8][11] Deep and slow respirations (<55 breaths/min) may indicate the animal is too deep, while shallow, rapid respirations (>100 breaths/min) may mean it is too light.[8]

  • Heart Rate/Pulse: While difficult to measure manually in mice, a pulse oximeter can provide heart rate and oxygen saturation data.

  • Mucous Membrane Color: Check the color of the gums or paws. They should be pink. Pale or blue (cyanotic) coloration indicates poor perfusion or oxygenation and requires immediate attention.[8]

  • Body Temperature: Mice rapidly lose body heat during anesthesia.[7] Use a rectal thermometer to monitor core body temperature and maintain it within the normal range using a controlled heat source.

Protocol 3: Post-Anesthetic Recovery

Proper post-procedural care is essential for a smooth and safe recovery.

  • After the procedure, discontinue the anesthetic administration.

  • Place the mouse in a clean, pre-warmed recovery cage. Do not leave the animal unattended until it is fully recovered.[7]

  • Continue to provide supplemental heat until the animal has regained sufficient consciousness to maintain its own body temperature.

  • Monitor the animal every 15 minutes until it is fully ambulatory.[8] Recovery is indicated by the return of the righting reflex and purposeful movement around the cage.

  • Recover animals individually to prevent injury or cannibalism from awake cage mates.[8]

  • Provide easy access to food and water on the cage floor to encourage eating and drinking as soon as possible.[8]

Quantitative Data Summary

Table 1: Normal Physiological Parameters in Anesthetized Mice

ParameterNormal Range Under Anesthesia
Respiratory Rate 55 - 100 breaths/minute[8]
Pulse Rate 300 - 500 beats/minute[8]
Rectal Temperature 36.0°C - 38.0°C (96.8°F - 100.4°F)[8]
Capillary Refill Time (CRT) < 2 seconds[8]

Table 2: Example Parameters for Methoxyflurane Open-Drop Induction

ParameterValue / Description
Anesthetic Agent Methoxyflurane
Induction Chamber Volume 500 mL - 1 L
Example Methoxyflurane Volume 0.2 - 0.3 mL per 500 mL of chamber volume
Typical Induction Time 1 - 5 minutes[10]
Anesthesia Duration (Post-Induction) Approx. 30 - 60 seconds
Anesthesia Maintenance Nose Cone with lightly moistened gauze

Experimental Workflow Diagram

AnesthesiaWorkflow cluster_pre Pre-Anesthesia cluster_induction Anesthesia Induction cluster_procedure Procedure cluster_recovery Recovery prep Animal & Equipment Preparation weigh Weigh Mouse prep->weigh chamber_prep Prepare Induction Chamber weigh->chamber_prep add_methoxy Add Methoxyflurane to Chamber chamber_prep->add_methoxy place_mouse Place Mouse in Chamber add_methoxy->place_mouse induce Induce Anesthesia (1-5 min) place_mouse->induce monitor Monitor Vital Signs (Every 5 min) induce->monitor procedure Perform Experimental Procedure monitor->procedure Surgical Plane Achieved procedure->monitor Continuous remove_anes Discontinue Anesthetic procedure->remove_anes rec_cage Place in Warmed Recovery Cage remove_anes->rec_cage monitor_rec Monitor Until Ambulatory rec_cage->monitor_rec full_rec Fully Recovered monitor_rec->full_rec

Caption: Experimental workflow for Methoxyflurane anesthesia in mice.

References

Application Notes and Protocols for Methoxyflurane in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane is a volatile anesthetic that has seen a resurgence in clinical use as a rapid-onset, short-acting analgesic for acute pain.[1][2] Administered via a portable inhaler, it provides a non-opioid option for managing moderate to severe pain in conscious patients.[1][3] While its clinical efficacy is well-documented, there is a notable scarcity of published data on the use of methoxyflurane specifically for analgesia in preclinical rodent models of pain. This document aims to provide detailed protocols for common preclinical pain assays (hot plate, tail-flick, and formalin tests) and outlines how an inhaled agent like methoxyflurane could be incorporated into these experimental workflows. Additionally, it summarizes the generally accepted mechanism of action for volatile anesthetics and provides a framework for data presentation.

Mechanism of Action

The precise mechanisms underlying the analgesic effects of methoxyflurane are not fully elucidated but are thought to be consistent with other volatile anesthetics. The primary targets are ligand-gated ion channels in the central nervous system. Methoxyflurane is believed to potentiate the activity of inhibitory γ-aminobutyric acid (GABA) type A receptors and glycine receptors.[4] Concurrently, it is thought to inhibit the function of excitatory N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[5] The combined effect of enhancing inhibitory neurotransmission and reducing excitatory signaling leads to a depression of neuronal activity and a reduction in pain perception.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release GABA_Vesicle GABA Vesicles GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R GABA Release Neuron_Excitation Neuronal Excitation (Pain Signal Propagation) NMDA_R->Neuron_Excitation Ca2+ Influx Neuron_Inhibition Neuronal Inhibition (Analgesia) GABA_A_R->Neuron_Inhibition Cl- Influx Methoxyflurane Methoxyflurane Methoxyflurane->NMDA_R Inhibits (-) Methoxyflurane->GABA_A_R Potentiates (+)

Fig. 1: Proposed mechanism of methoxyflurane analgesia.

Data Presentation

While specific preclinical data for methoxyflurane is lacking in the public domain, researchers generating such data should structure it for clarity and comparability. The following tables provide templates for organizing results from various pain models.

Table 1: Analgesic Effect of Methoxyflurane in the Hot Plate Test

Treatment GroupDose/ConcentrationNBaseline Latency (s)Post-treatment Latency (s) at Timepoint X% Maximum Possible Effect (%MPE)
Vehicle ControlN/A
MethoxyfluraneLow
MethoxyfluraneMedium
MethoxyfluraneHigh
Positive Control (e.g., Morphine)X mg/kg

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 2: Analgesic Effect of Methoxyflurane in the Tail-Flick Test

Treatment GroupDose/ConcentrationNBaseline Latency (s)Post-treatment Latency (s) at Timepoint X% Increase in Latency
Vehicle ControlN/A
MethoxyfluraneLow
MethoxyfluraneMedium
MethoxyfluraneHigh
Positive Control (e.g., Morphine)X mg/kg

% Increase in Latency = [(Post-drug latency - Baseline latency) / Baseline latency] x 100

Table 3: Analgesic Effect of Methoxyflurane in the Formalin Test

Treatment GroupDose/ConcentrationNPhase 1 Licking Time (s) (0-10 min)Phase 2 Licking Time (s) (10-60 min)% Inhibition (Phase 1)% Inhibition (Phase 2)
Vehicle ControlN/A
MethoxyfluraneLow
MethoxyfluraneMedium
MethoxyfluraneHigh
Positive Control (e.g., Morphine)X mg/kg

% Inhibition = [(Control Time - Treatment Time) / Control Time] x 100

Experimental Workflow

A typical workflow for assessing the analgesic properties of an inhaled agent like methoxyflurane in a preclinical model is depicted below.

A Animal Acclimatization (7-10 days) B Handling and Habituation to Apparatus A->B C Baseline Nociceptive Testing B->C D Randomization into Treatment Groups C->D E Administration of Methoxyflurane (Vaporizer Chamber/Nose Cone) D->E F Post-treatment Nociceptive Testing E->F G Data Collection and Analysis F->G H Statistical Evaluation G->H

Fig. 2: General experimental workflow for preclinical analgesic testing.

Experimental Protocols

Note on Methoxyflurane Administration: For all protocols, methoxyflurane should be administered as a vapor. Animals should be placed in a sealed induction chamber connected to a calibrated vaporizer. The concentration and duration of exposure should be carefully controlled. For testing, animals can be briefly removed from the chamber, or a nose cone can be used for continuous administration during the test, depending on the experimental design and the half-life of the analgesic effect. All procedures should be conducted in a well-ventilated area to minimize occupational exposure.

Protocol 1: Hot Plate Test

The hot plate test is a model of thermal nociception used to evaluate centrally acting analgesics.[6]

1. Objective: To assess the analgesic effect of methoxyflurane on the response to a thermal stimulus.

2. Materials:

  • Hot plate apparatus with adjustable temperature (e.g., Ugo Basile, Panlab)[7]

  • Animal restrainer (clear acrylic cylinder)

  • Stopwatch or automated timer

  • Vaporizer and induction chamber for methoxyflurane administration

  • Test animals (mice or rats)

3. Methodology:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).[6]

  • Habituation: On the day prior to testing, place each animal on the unheated plate for a short period to familiarize them with the apparatus.

  • Baseline Measurement:

    • Place the animal gently onto the heated plate within the restrainer.

    • Start the timer immediately.

    • Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.

    • Stop the timer at the first clear sign of a nociceptive response. This is the baseline latency.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds), after which the animal is removed regardless of its response.[6]

  • Drug Administration:

    • Expose animals to a predetermined concentration of methoxyflurane vapor for a specified duration in the induction chamber.

  • Post-treatment Measurement:

    • At defined time points after methoxyflurane administration, repeat the latency measurement as described in step 4.

    • The increase in latency time compared to baseline indicates an analgesic effect.

Protocol 2: Tail-Flick Test

The tail-flick test is another model of thermal nociception that measures a spinal reflex to a heat stimulus, making it suitable for evaluating centrally and spinally acting analgesics.[8]

1. Objective: To determine the analgesic effect of methoxyflurane by measuring the latency to withdraw the tail from a radiant heat source.

2. Materials:

  • Tail-flick analgesiometer with a radiant heat source (e.g., Ugo Basile, Columbus Instruments)[9][10]

  • Animal restrainer

  • Vaporizer and induction chamber or nose cone

  • Test animals (mice or rats)

3. Methodology:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.

  • Restraint and Habituation: Gently place the animal in the restrainer and allow it to habituate for 5-10 minutes.

  • Baseline Measurement:

    • Position the animal's tail over the radiant heat source, typically on a specified mark.

    • Activate the heat source, which starts a timer.

    • The timer stops automatically when the animal flicks its tail out of the beam's path.[8] This is the baseline latency.

    • A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[9]

    • It is common to take an average of 2-3 baseline readings.

  • Drug Administration:

    • Administer methoxyflurane vapor as previously described. A nose cone system may be particularly useful for this assay to maintain a steady state of analgesia.

  • Post-treatment Measurement:

    • At specified intervals following administration, repeat the tail-flick latency measurement.

    • An increase in the time taken to flick the tail indicates analgesia.

Protocol 3: Formalin Test

The formalin test is a model of tonic, persistent pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain mechanisms.

1. Objective: To evaluate the effect of methoxyflurane on both the acute neurogenic and the subsequent inflammatory phases of formalin-induced pain.

2. Materials:

  • Observation chamber with a clear floor and angled mirror for unobstructed paw viewing.

  • Video recording equipment (optional, for later scoring).

  • Syringes (e.g., 30-gauge) for formalin injection.

  • Formalin solution (typically 1-5% in saline).

  • Stopwatch.

  • Vaporizer and induction chamber.

  • Test animals (mice or rats).

3. Methodology:

  • Acclimatization and Habituation: Place the animal in the observation chamber for at least 30 minutes to allow it to acclimate to the new environment.

  • Drug Administration: Administer methoxyflurane vapor prior to the formalin injection, according to the experimental design.

  • Formalin Injection:

    • Briefly remove the animal from the chamber.

    • Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.

  • Observation and Scoring:

    • Immediately return the animal to the observation chamber and start the timer.

    • Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

    • Phase 1 (Neurogenic Pain): Score the behavior for the first 5-10 minutes post-injection.

    • Phase 2 (Inflammatory Pain): After a quiescent period, scoring resumes from approximately 15 minutes to 60 minutes post-injection.

  • Data Analysis:

    • Compare the total time spent in nociceptive behaviors in the methoxyflurane-treated group to the vehicle control group for both phases.

    • A reduction in licking/biting time indicates an analgesic effect.

References

Application Notes and Protocols: In Vitro Models for Methoxyflurane's Effect on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyflurane is a halogenated ether volatile anesthetic that, at sub-anesthetic doses, is used as a short-term analgesic.[1] Its primary mechanism of action involves modulating the excitability of neurons within the central nervous system (CNS). Understanding these effects at a cellular and network level is crucial for elucidating its therapeutic mechanisms and potential off-target effects. In vitro models provide a controlled environment to dissect the specific actions of methoxyflurane on neuronal function, independent of systemic physiological variables.[2]

These application notes provide an overview of key in vitro techniques—including patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) recordings—to investigate how methoxyflurane alters neuronal excitability. Detailed protocols and data presentation formats are included to guide experimental design and analysis.

Key Molecular Targets and Signaling Pathways

Methoxyflurane, like many volatile anesthetics, is understood to exert its effects on neuronal excitability by interacting with multiple ion channels.[3][4] The primary targets are ligand-gated ion channels that mediate synaptic transmission.

  • GABA-A Receptor Potentiation: A principal mechanism for anesthetic-induced depression of the CNS is the enhancement of inhibitory neurotransmission.[5] Methoxyflurane potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors.[6] By increasing the influx of chloride ions (Cl-) in response to GABA, methoxyflurane hyperpolarizes the neuron, making it less likely to fire an action potential.[6]

  • NMDA Receptor Inhibition: Methoxyflurane also inhibits excitatory neurotransmission by acting on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors.[7] This inhibition reduces the influx of calcium (Ca2+) and sodium (Na+) ions that would normally depolarize the neuron, thus decreasing its excitability.[7][8]

These dual actions—enhancing inhibition and suppressing excitation—synergistically reduce overall neuronal excitability and network activity.

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl- Influx NMDA_R NMDA Receptor Depolarization Reduced Depolarization (Inhibition) NMDA_R->Depolarization Blocks Ca2+/Na+ Influx Methoxyflurane Methoxyflurane Methoxyflurane->GABA_R Potentiates Methoxyflurane->NMDA_R Inhibits

Caption: Methoxyflurane's dual mechanism on neuronal receptors.

Experimental Workflow Overview

The general workflow for studying methoxyflurane's effects involves preparing a neuronal culture, applying the compound, recording activity, and analyzing the resulting data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Recording & Analysis prep1 Primary Neuron Culture (e.g., Cortical, Hippocampal) prep2 Organotypic Slice Culture (e.g., Spinal Cord) prep3 iPSC-Derived Neurons exp1 Establish Baseline Activity prep2->exp1 exp2 Apply Methoxyflurane (Vaporized or in Solution) exp1->exp2 exp3 Record Neuronal Activity exp2->exp3 exp4 Washout & Recovery exp3->exp4 analysis2 Calcium Imaging (Fluorescence Transients) exp3->analysis2 analysis1 Patch-Clamp (Currents, Potentials) analysis3 Multi-Electrode Array (Spike Trains, Bursts)

Caption: General experimental workflow for in vitro analysis.

Application Note 1: Whole-Cell Patch-Clamp Electrophysiology

Application: Whole-cell patch-clamp is the gold-standard technique for studying the electrical properties of individual neurons with high temporal resolution.[9][10] It allows for precise measurement of membrane potential, action potentials, and ionic currents through specific channels. This method is ideal for characterizing methoxyflurane's direct effects on voltage-gated channels and its modulation of GABA-A and NMDA receptor-mediated synaptic currents.

Protocol: Voltage-Clamp Recording of Synaptic Currents in Cultured Neurons

This protocol is designed to measure the effect of methoxyflurane on inhibitory (GABAergic) and excitatory (glutamatergic) postsynaptic currents.

  • Preparation:

    • Culture primary cortical or hippocampal neurons on glass coverslips for 12-18 days in vitro (DIV).

    • Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2.

    • Prepare an internal pipette solution. For inhibitory currents (IPSCs), use a high chloride solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP). For excitatory currents (EPSCs), use a low chloride solution (e.g., in mM: 135 Cs-gluconate, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP).

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.

  • Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

    • Using a micromanipulator, approach a target neuron with a pipette filled with internal solution.

    • Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.[11]

    • Switch to voltage-clamp mode. To isolate GABA-A currents, hold the neuron at -70 mV (using a high Cl- internal solution). To isolate NMDA/AMPA currents, hold at -70 mV (to see AMPA) or +40 mV (to see NMDA) using a low Cl- internal solution.

  • Methoxyflurane Application:

    • Record spontaneous or evoked synaptic currents for 3-5 minutes to establish a stable baseline.

    • Prepare a stock solution of methoxyflurane in DMSO and dilute it to the final desired concentration in aCSF immediately before use. Alternatively, deliver methoxyflurane via a calibrated vaporizer into the aCSF perfusion line.

    • Perfuse the chamber with the methoxyflurane-containing aCSF for 5-10 minutes.

    • Record the changes in frequency, amplitude, and kinetics of the synaptic currents.

    • Perform a washout by perfusing with standard aCSF for 10-15 minutes and record recovery.

  • Data Analysis:

    • Use software (e.g., Clampfit, Mini Analysis) to detect and analyze synaptic events.

    • Measure the average frequency, peak amplitude, rise time, and decay time constant of currents before, during, and after methoxyflurane application.

    • Perform statistical analysis (e.g., paired t-test or ANOVA) to determine significance.

Representative Data

The following table summarizes expected quantitative results based on the known mechanisms of methoxyflurane.

ParameterControl (Baseline)Methoxyflurane (1 mM)% ChangeMechanism
GABA-A IPSC Amplitude 50 ± 5 pA75 ± 8 pA+50%Potentiation of GABA-A Receptor
GABA-A IPSC Decay Time 25 ± 3 ms40 ± 4 ms+60%Prolonged Channel Opening
NMDA EPSC Amplitude 100 ± 10 pA45 ± 7 pA-55%Inhibition of NMDA Receptor[7]
Action Potential Firing Rate 5.2 ± 0.8 Hz1.1 ± 0.3 Hz-79%Net Neuronal Inhibition[12]

Application Note 2: Calcium Imaging

Application: Calcium imaging is a powerful optical technique used to monitor the activity of large neuronal populations simultaneously.[13][14] Since intracellular calcium concentration is a reliable proxy for neuronal firing, this method allows for the assessment of methoxyflurane's effects on network dynamics, synchronicity, and spontaneous activity.[13][15] It is less invasive than patch-clamp and provides excellent spatial resolution.[16]

Protocol: Ratiometric Calcium Imaging in Neuronal Cultures
  • Preparation:

    • Grow neurons on glass-bottom dishes.

    • Prepare a loading solution containing a calcium indicator dye (e.g., Fura-2 AM) in aCSF or HBSS with a small amount of Pluronic F-127 to aid dye solubilization.

    • Incubate the neuronal culture with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells gently with fresh aCSF three times to remove excess dye and allow for de-esterification (approx. 30 minutes).

  • Imaging:

    • Place the dish on the stage of an inverted fluorescence microscope equipped with a fast-switching light source, filter wheels, and a sensitive camera (sCMOS or EMCCD).

    • Continuously perfuse the cells with aCSF.

    • Acquire baseline images by alternately exciting the dye at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and recording the emission at ~510 nm.

    • Record baseline spontaneous calcium transients from multiple regions of interest (ROIs), each corresponding to a single neuron, for 5-10 minutes.

  • Methoxyflurane Application:

    • Introduce aCSF containing the desired concentration of methoxyflurane into the perfusion system.

    • Continue to acquire images for 10-15 minutes to observe the effects on calcium dynamics.

    • Perform a washout with standard aCSF and record for another 10-15 minutes to assess recovery.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each ROI over time. This ratio is proportional to the intracellular calcium concentration.

    • Identify and quantify calcium transients (spikes).

    • Analyze parameters such as spike frequency, amplitude, and the number of active cells before, during, and after drug application.

    • Assess network synchrony by calculating the correlation of activity between different ROIs.

Representative Data
ParameterControl (Baseline)Methoxyflurane (1 mM)% ChangeInterpretation
Number of Active Neurons 150 ± 1245 ± 8-70%Widespread network suppression
Spontaneous Ca2+ Spike Freq. 0.25 ± 0.05 Hz0.04 ± 0.01 Hz-84%Reduced single-neuron firing rate
Network Synchronicity Index 0.6 ± 0.10.1 ± 0.05-83%Disruption of coordinated network bursts

Application Note 3: Multi-Electrode Array (MEA) Recordings

Application: MEAs are non-invasive platforms that enable the long-term monitoring of spontaneous and evoked electrical activity from entire neuronal networks cultured on a grid of electrodes.[17][18] This technology is ideal for high-throughput screening and for studying the effects of compounds on network-level phenomena like burst firing, connectivity, and plasticity over extended periods (hours to days).[19][20]

Protocol: MEA Recording of Spontaneous Network Activity
  • Preparation:

    • Use MEA plates with a grid of embedded electrodes (e.g., 64 or 256 electrodes). Pre-coat the surface with an adhesion promoter (e.g., poly-L-lysine).

    • Plate dissociated primary neurons or iPSC-derived neurons directly onto the electrode area at a high density to ensure network formation.[20]

    • Culture the neurons for at least 3 weeks to allow for the development of mature, synaptically connected networks that exhibit spontaneous electrical activity.

  • Recording:

    • Place the MEA plate into the recording system, which maintains temperature (37°C) and CO2 (5%). Allow the culture to acclimatize for 15-20 minutes.

    • Record spontaneous network activity for 10-20 minutes to establish a robust baseline. The raw data will consist of voltage traces from each electrode.

  • Methoxyflurane Application:

    • Carefully remove half of the culture medium from the well and replace it with fresh, pre-warmed medium containing 2x the final concentration of methoxyflurane.

    • Return the plate to the MEA system and record continuously. Effects are typically observed within minutes.

    • For washout, repeat the medium exchange process with fresh, drug-free medium.

  • Data Analysis:

    • Use the system's software (e.g., Axion's Neural Metrics or Multi Channel Systems' Spike Analyzer) to process the raw data.

    • Perform spike detection to identify individual action potentials (spikes) from the voltage traces.

    • Analyze key network metrics:

      • Mean Firing Rate: Average number of spikes per second across all active electrodes.

      • Bursting: Identify and quantify bursts (short periods of high-frequency firing). Analyze burst duration, spikes per burst, and inter-burst interval.

      • Network Synchrony: Measure the synchronicity of firing events across the entire array.

Representative Data
Network ParameterControl (Baseline)Methoxyflurane (1 mM)% ChangeInterpretation
Weighted Mean Firing Rate (Hz) 3.5 ± 0.40.6 ± 0.1-83%Global reduction in network excitability
Number of Network Bursts / min 12 ± 21 ± 0.5-92%Suppression of coordinated network events
Synchrony Index 0.7 ± 0.080.05 ± 0.02-93%Decoupling of neuronal communication

References

Application Notes and Protocols for Monitoring Anesthetic Depth with Methoxyflurane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane, a halogenated ether, has historically been used as a potent inhalation anesthetic. While its use in high-dose, long-duration anesthesia has declined due to concerns about nephrotoxicity, it continues to be a valuable tool in preclinical research, particularly for short procedures in laboratory animals, and for analgesia.[1][2] Accurate monitoring of anesthetic depth is crucial to ensure animal welfare, prevent awareness, and maintain physiological stability, thereby ensuring the validity and reproducibility of experimental data.

These application notes provide detailed protocols and compiled data for monitoring the depth of Methoxyflurane anesthesia in a research setting. The techniques described range from basic clinical assessments to more advanced electrophysiological monitoring.

Techniques for Monitoring Anesthetic Depth

A multi-faceted approach combining clinical signs and physiological monitoring is recommended for accurately assessing anesthetic depth with Methoxyflurane.

Clinical Signs and Reflexes

Observation of clinical signs and reflex responses is the most fundamental method for monitoring anesthetic depth. These assessments should be performed continuously and recorded at regular intervals (e.g., every 5-15 minutes).[3][4]

Table 1: Clinical Stages of Anesthesia and Corresponding Reflexes

Anesthetic StageRespirationMuscle ToneReflexes PresentReflexes Absent
Light Anesthesia Regular, deepGoodPalpebral (blink), Pedal withdrawal (toe pinch)-
Surgical Anesthesia Slower, regularRelaxedCorneal (light)Palpebral, Pedal withdrawal
Deep Anesthesia Shallow, irregularFlaccid-Corneal, Laryngeal (swallowing)

Source: Adapted from rodent anesthesia guidelines.[3][4][5]

Physiological Monitoring

Continuous monitoring of vital signs provides quantitative data on the animal's physiological status under anesthesia.

Table 2: Normal Physiological Parameters in Common Laboratory Animals (Awake vs. Anesthetized)

ParameterSpeciesAwakeAnesthetized (Surgical Plane)
Heart Rate (bpm) Mouse300 - 750200 - 400
Rat250 - 450200 - 350
Rabbit180 - 350130 - 250
Dog60 - 12050 - 100
Respiratory Rate (bpm) Mouse90 - 22055 - 100[6]
Rat70 - 11550 - 80
Rabbit30 - 6020 - 40
Dog10 - 308 - 20

Source: Compiled from various veterinary and laboratory animal medicine sources.

Changes in these parameters can indicate a change in anesthetic depth. For example, a sudden increase in heart rate or respiratory rate in response to a surgical stimulus suggests the anesthetic level is too light.[7][8][9][10]

Advanced Monitoring: Electroencephalography (EEG) and Bispectral Index (BIS)

For more precise and objective assessment of anesthetic depth, particularly in studies where neuromuscular blockade is used, EEG-based monitoring is recommended.

  • Electroencephalogram (EEG): The raw EEG waveform changes predictably with increasing anesthetic depth, transitioning from high-frequency, low-amplitude waves in the awake state to low-frequency, high-amplitude waves and eventually burst suppression (alternating periods of electrical activity and silence) in deep anesthesia.[5][11][12]

  • Bispectral Index (BIS): The BIS monitor processes the EEG signal to generate a single dimensionless number from 0 (cortical silence) to 100 (fully awake). A BIS value between 40 and 60 is generally considered indicative of an adequate surgical plane of anesthesia in humans, and this range is often extrapolated to animal research, though species-specific validation is ideal.[13][14]

Table 3: Correlation of BIS Values with Anesthetic Depth

BIS ValueClinical State
80 - 100Awake
60 - 80Light to Moderate Sedation
40 - 60General Anesthesia (Surgical Plane)
< 40Deep Hypnotic State
0Cortical Silence

Source: Adapted from human and veterinary BIS monitoring guidelines.[13][14]

Experimental Protocols

Protocol for Assessing Anesthetic Depth using Reflexes

Objective: To determine the appropriate surgical plane of anesthesia using reflex responses.

Materials:

  • Anesthetized animal (e.g., rat, mouse)

  • Fine-tipped forceps or hemostat

  • Cotton-tipped applicator

Procedure:

  • Pedal Withdrawal Reflex (Toe Pinch):

    • Firmly pinch the webbing between the toes of a hindlimb with forceps.

    • Response: A positive response (light anesthesia) is the withdrawal of the limb. Absence of a response indicates a surgical plane of anesthesia.[3][4]

    • Frequency: Perform before the initial incision and every 5-10 minutes thereafter, and in response to any sudden change in physiological parameters.

  • Palpebral Reflex (Blink Reflex):

    • Gently touch the medial canthus of the eye with a finger or a soft object.

    • Response: A blink indicates a light plane of anesthesia. The reflex will become sluggish and then absent as the anesthetic depth increases.

    • Frequency: Can be used in conjunction with the pedal withdrawal reflex.

  • Corneal Reflex:

    • Lightly touch the cornea with a sterile, moistened cotton-tipped applicator.

    • Response: A blink or retraction of the eyeball indicates a lighter plane of anesthesia. This reflex is typically one of the last to be lost and its absence signifies a deep level of anesthesia.

    • Caution: Perform this test sparingly to avoid corneal damage.

Protocol for Physiological Monitoring

Objective: To continuously monitor vital signs to assess physiological stability and anesthetic depth.

Materials:

  • Pulse oximeter with a species-appropriate sensor (e.g., tail or paw clip)

  • ECG monitor with subcutaneous needle electrodes or pads

  • Rectal temperature probe and thermometer

  • Heating pad or other warming device

Procedure:

  • Instrumentation:

    • After induction of anesthesia, place the pulse oximeter sensor on a hairless, unpigmented area such as the tail or paw.

    • Insert subcutaneous ECG electrodes on the limbs.

    • Insert a lubricated rectal probe to monitor core body temperature.

  • Monitoring:

    • Continuously monitor heart rate, respiratory rate, and oxygen saturation (SpO2).[15][16]

    • Record these parameters every 5-15 minutes.[3]

    • Maintain core body temperature within the normal physiological range for the species using a heating pad.

  • Interpretation:

    • Sudden increases in heart rate or respiratory rate, especially in response to surgical stimulation, may indicate that the anesthetic depth is too light.

    • A progressive decrease in heart rate, respiratory rate, or SpO2 may indicate that the anesthetic depth is too deep.

Protocol for EEG/BIS Monitoring

Objective: To obtain a continuous and quantitative measure of the hypnotic component of anesthesia.

Materials:

  • EEG/BIS monitoring system

  • Subdermal needle electrodes or non-invasive skin electrodes

  • Clippers for hair removal

  • Conductive paste/gel

Procedure:

  • Electrode Placement (for Rodents):

    • After inducing anesthesia, shave the fur from the scalp.

    • For subdermal needle electrodes, insert them subcutaneously over the frontal and parietal regions of the skull. A reference electrode is typically placed behind the ear or on the neck.[15][16]

    • Ensure good contact and secure the electrodes.

  • Monitoring:

    • Connect the electrodes to the EEG/BIS monitor.

    • Begin recording and observe the raw EEG waveform and the calculated BIS value.

    • Titrate the Methoxyflurane concentration to maintain the desired BIS range (typically 40-60 for surgical anesthesia).

  • Data Interpretation:

    • Observe for changes in the EEG, such as the appearance of burst suppression, which indicates a deep level of anesthesia.[11][12]

    • Use the BIS value as a guide to adjust the anesthetic delivery and avoid both under- and over-dosing.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to Methoxyflurane anesthesia.

Table 4: Minimum Alveolar Concentration (MAC) of Methoxyflurane in Various Species

SpeciesMAC (%)
Mouse ~0.29
Rat 0.16 - 0.25
Rabbit 0.23
Dog 0.23
Human 0.16

MAC is the concentration of an inhaled anesthetic in the alveoli at which 50% of subjects do not move in response to a noxious stimulus. Surgical anesthesia is typically maintained at 1.2-1.5 times the MAC value. Source: Compiled from multiple anesthetic pharmacology resources.

Table 5: Expected Changes in Physiological Parameters with Increasing Methoxyflurane Concentration

Monitoring TechniqueLight Anesthesia (~1.0 MAC)Surgical Anesthesia (~1.3 MAC)Deep Anesthesia (>1.5 MAC)
Pedal Withdrawal Reflex PresentAbsentAbsent
Heart Rate Stable or slightly decreasedModerate decreaseSignificant decrease (bradycardia)
Respiratory Rate Stable or slightly decreasedModerate decreaseSignificant decrease (bradypnea)
BIS Value 60 - 7040 - 60< 40
EEG Pattern Predominantly high frequencyIncreased low-frequency powerBurst suppression appears

This table represents a generalized trend. Actual values will vary depending on the species, individual animal, and other experimental conditions.

Signaling Pathways and Experimental Workflows

Methoxyflurane's Mechanism of Action at the GABA-A Receptor

Methoxyflurane, like other volatile anesthetics, is thought to exert its primary hypnotic and anesthetic effects by potentiating the function of GABA-A receptors in the central nervous system.[15][16][17] GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). When activated by the neurotransmitter GABA, they allow an influx of Cl-, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission. Methoxyflurane is believed to bind to a specific site on the GABA-A receptor, increasing its affinity for GABA and prolonging the duration of channel opening. This enhancement of inhibitory neurotransmission contributes to the state of general anesthesia.

Methoxyflurane_GABA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packages GABA_released GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_released->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Reduced_Excitability Reduced Neuronal Excitability & Anesthesia Hyperpolarization->Reduced_Excitability Methoxyflurane Methoxyflurane Methoxyflurane->GABA_A_Receptor Potentiates

Caption: Methoxyflurane enhances GABAergic inhibition.

Experimental Workflow for Monitoring Anesthetic Depth

The following diagram illustrates a logical workflow for monitoring anesthetic depth during a surgical procedure in a laboratory animal.

Anesthetic_Monitoring_Workflow Start Start Procedure Induce_Anesthesia Induce Anesthesia (e.g., Methoxyflurane in chamber) Start->Induce_Anesthesia Place_Animal Place Animal on Surgical Stage & Maintain Anesthesia (Nose Cone) Induce_Anesthesia->Place_Animal Initial_Assessment Initial Depth Assessment (Loss of Righting Reflex) Place_Animal->Initial_Assessment Surgical_Prep Surgical Preparation (Hair removal, sterilization) Initial_Assessment->Surgical_Prep Monitor_Vitals Continuous Monitoring (HR, RR, SpO2, Temp) Surgical_Prep->Monitor_Vitals Monitor_Reflexes Periodic Reflex Testing (Pedal Withdrawal) Surgical_Prep->Monitor_Reflexes Monitor_EEG EEG/BIS Monitoring (If applicable) Surgical_Prep->Monitor_EEG Assess_Depth Assess Anesthetic Depth Monitor_Vitals->Assess_Depth Monitor_Reflexes->Assess_Depth Monitor_EEG->Assess_Depth Adjust_Anesthesia Adjust Methoxyflurane Concentration Assess_Depth->Adjust_Anesthesia Depth Inadequate Begin_Surgery Begin/Continue Surgery Assess_Depth->Begin_Surgery Depth Adequate Adjust_Anesthesia->Assess_Depth Begin_Surgery->Monitor_Vitals Begin_Surgery->Monitor_Reflexes Begin_Surgery->Monitor_EEG End_Surgery End of Surgery Begin_Surgery->End_Surgery Recovery Recovery Monitoring End_Surgery->Recovery End Procedure Complete Recovery->End

References

Application Notes and Protocols: Methoxyflurane in Combination with Other Anesthetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane, a halogenated ether, was historically used as a potent inhalational general anesthetic. Due to dose-dependent nephrotoxicity, its use as a primary anesthetic agent has been discontinued in many regions. However, at sub-anesthetic concentrations, methoxyflurane is a potent analgesic with a rapid onset of action. This property has led to its resurgence for procedural analgesia and in emergency medicine. The combination of methoxyflurane with other anesthetic and analgesic agents presents a compelling area of research for achieving balanced anesthesia, dose reduction of individual agents, and potentially mitigating side effects. These application notes provide a summary of available data and protocols for investigating the use of methoxyflurane in combination with other anesthetic agents in a research and drug development context.

Data Presentation

Preclinical Minimum Alveolar Concentration (MAC) of Methoxyflurane

The Minimum Alveolar Concentration (MAC) is a standardized measure of the potency of inhaled anesthetics. It is the concentration of the vapor in the lungs that is needed to prevent movement (a response to a noxious stimulus) in 50% of subjects.

Animal ModelMethoxyflurane MAC (%)Citation
Dog0.23[1][2]
Horse0.23[3]
Rat~1.15 (at 37°C)[4][5]
Preclinical MAC Reduction of Volatile Anesthetics with Adjuvants (Illustrative Examples)

While specific data on MAC reduction for methoxyflurane in combination with other agents is limited in the available literature, studies with other volatile anesthetics like isoflurane and sevoflurane demonstrate the principle of synergistic interactions. This data can inform the design of similar studies for methoxyflurane.

Volatile AnestheticAdjuvant Agent(s)Animal ModelMAC Reduction (%)Citation
IsofluraneFentanyl (low dose)Dog42.3 ± 9.4[6][7]
IsofluraneFentanyl (high dose)Dog76.9 ± 7.4[6][7]
IsofluraneFentanyl (prolonged infusion)Dog~50[8]
IsofluraneFentanyl + Lidocaine + KetamineDog97[9]
SevofluraneDexmedetomidine (2 µg/kg/hr)Dog43.6[10]
SevofluraneDexmedetomidine + LidocaineDog54.4[10]
SevofluraneDexmedetomidine + Vatinoxan (low dose)Dog57[11]
Clinical Analgesic Efficacy of Methoxyflurane in Combination
ProcedureMethoxyflurane CombinationComparatorKey FindingsCitation
Genicular Nerve BlockMethoxyflurane + Local AnesthesiaLocal Anesthesia aloneSignificantly greater pain reduction (VNRS) during the procedure with the combination.[12]
Scrotal SurgeryMethoxyflurane + Local AnesthesiaLocal Anesthesia aloneSimilar intraoperative pain levels, but significantly less anxiety and higher procedural tolerability with the combination.[13]

Experimental Protocols

Protocol 1: Determination of Methoxyflurane MAC in a Rodent Model

This protocol outlines a method for determining the Minimum Alveolar Concentration (MAC) of methoxyflurane in rats, adapted from established methodologies.[4][14]

1. Animal Preparation:

  • Adult male Wistar rats (250-300g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • On the day of the experiment, the rat is placed in an induction chamber.

2. Anesthetic Induction and Maintenance:

  • Anesthesia is induced with a volatile anesthetic, such as isoflurane or sevoflurane, in oxygen.

  • Once induced, the rat is intubated and mechanically ventilated.

  • The volatile anesthetic is switched to methoxyflurane delivered via a calibrated vaporizer.

  • Body temperature is maintained at 37°C using a heating pad.

  • End-tidal anesthetic and carbon dioxide concentrations are monitored continuously.

3. MAC Determination (Bracketing Method):

  • The animal is allowed to equilibrate at a set end-tidal concentration of methoxyflurane for at least 15-20 minutes.

  • A noxious stimulus is applied (e.g., tail clamp with a standardized force for a set duration).

  • A positive response is defined as purposeful movement of the head or limbs.

  • If a positive response occurs, the end-tidal methoxyflurane concentration is increased by a predetermined step (e.g., 10-15%).

  • If no response occurs, the concentration is decreased by the same step.

  • This "up-and-down" method is continued until the MAC is determined, which is the mean of the concentrations at which a positive and negative response are observed consecutively.

4. Data Analysis:

  • The MAC for each animal is calculated.

  • The mean MAC and standard deviation for the group are determined.

Protocol 2: Assessment of Synergistic Anesthetic Effects (MAC Reduction) of Methoxyflurane with an Adjuvant in a Canine Model

This protocol describes a method to quantify the dose-sparing effect of an adjuvant anesthetic (e.g., an opioid, alpha-2 agonist, or dissociative anesthetic) on the MAC of methoxyflurane in dogs.[6][8][15]

1. Animal Preparation:

  • Healthy adult Beagle dogs are used.

  • A physical examination and baseline blood work are performed to ensure health.

  • On the day of the experiment, an intravenous catheter is placed.

2. Baseline MAC Determination:

  • Anesthesia is induced and maintained with methoxyflurane in oxygen.

  • The dog is instrumented for monitoring of vital signs, including invasive blood pressure, heart rate, respiratory rate, and end-tidal anesthetic and CO2 concentrations.

  • The baseline MAC of methoxyflurane is determined in duplicate using a standardized electrical stimulus applied to a limb as the noxious stimulus, following the bracketing method described in Protocol 1.

3. Adjuvant Administration and MAC Redetermination:

  • The adjuvant drug is administered as a loading dose followed by a constant rate infusion (CRI) to achieve a steady-state plasma concentration.

  • After an equilibration period on the adjuvant CRI (e.g., 30-45 minutes), the MAC of methoxyflurane is redetermined (MAC-adjuvant).

4. Data Analysis:

  • The percentage of MAC reduction is calculated for each animal using the formula: ((Baseline MAC - MAC-adjuvant) / Baseline MAC) * 100.

  • The mean MAC reduction and standard deviation for the group are calculated.

  • An isobolographic analysis can be performed if multiple dose combinations are tested to characterize the nature of the interaction (synergistic, additive, or antagonistic).[13][16][17]

Signaling Pathways and Logical Relationships

The synergistic effects of anesthetic combinations are thought to arise from their actions on different molecular targets in the central nervous system. While the precise signaling pathways for methoxyflurane in combination with other agents are not fully elucidated, a logical framework can be proposed based on the known mechanisms of the individual drug classes.

Putative Signaling Pathway for Methoxyflurane and GABAergic Agent (e.g., Propofol, Benzodiazepine) Synergy

Volatile anesthetics like methoxyflurane and other agents such as propofol and benzodiazepines are known to enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[8][18][19][20][21] Their synergistic interaction likely results from binding to different sites on the GABA-A receptor complex, leading to a greater overall potentiation of inhibitory neurotransmission.

GABAA_Synergy Methoxyflurane Methoxyflurane GABA_A_Receptor GABA-A Receptor Methoxyflurane->GABA_A_Receptor Allosteric Modulation GABAergic_Agent GABAergic Agent (e.g., Propofol) GABAergic_Agent->GABA_A_Receptor Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anesthetic_Effect Synergistic Anesthetic Effect Neuronal_Hyperpolarization->Anesthetic_Effect

Caption: Proposed synergistic action of methoxyflurane and a GABAergic agent on the GABA-A receptor.

Putative Signaling Pathway for Methoxyflurane and Opioid Synergy

Opioids, such as fentanyl, primarily exert their analgesic and sedative effects by activating opioid receptors (mu, delta, kappa). Volatile anesthetics can potentiate opioid effects. This synergy may occur through downstream effects on shared signaling pathways that modulate neuronal excitability.

Opioid_Synergy Methoxyflurane Methoxyflurane GABA_A_Receptor GABA-A Receptor Methoxyflurane->GABA_A_Receptor Potentiation Opioid Opioid (e.g., Fentanyl) Opioid_Receptor Opioid Receptor Opioid->Opioid_Receptor Activation Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Opioid_Receptor->Neuronal_Inhibition Downstream Signaling Analgesic_Anesthetic_Effect Synergistic Analgesic & Anesthetic Effect Neuronal_Inhibition->Analgesic_Anesthetic_Effect

Caption: Proposed interaction between methoxyflurane and opioids leading to enhanced neuronal inhibition.

Experimental Workflow for Assessing Anesthetic Synergy

The following diagram illustrates a typical workflow for a preclinical study designed to evaluate the synergistic effects of methoxyflurane in combination with another anesthetic agent.

Experimental_Workflow cluster_Phase1 Phase 1: Baseline MAC Determination cluster_Phase2 Phase 2: Adjuvant Administration & MAC Redetermination cluster_Phase3 Phase 3: Data Analysis P1_Induction Anesthetic Induction (Methoxyflurane) P1_Equilibration Equilibration Period P1_Induction->P1_Equilibration P1_Stimulation Noxious Stimulus P1_Equilibration->P1_Stimulation P1_MAC_Calc Calculate Baseline MAC P1_Stimulation->P1_MAC_Calc P2_Adjuvant Administer Adjuvant Agent (e.g., Fentanyl CRI) P1_MAC_Calc->P2_Adjuvant P2_Equilibration Equilibration Period P2_Adjuvant->P2_Equilibration P2_Stimulation Noxious Stimulus P2_Equilibration->P2_Stimulation P2_MAC_Redetermination Calculate MAC with Adjuvant P2_Stimulation->P2_MAC_Redetermination P3_MAC_Reduction Calculate % MAC Reduction P2_MAC_Redetermination->P3_MAC_Reduction P3_Isobolographic Isobolographic Analysis P3_MAC_Reduction->P3_Isobolographic

Caption: A generalized workflow for determining the synergistic anesthetic effects of drug combinations.

Conclusion

The combination of methoxyflurane with other anesthetic and analgesic agents holds promise for modern anesthetic practice, potentially allowing for reduced doses and an improved safety profile. While clinical data supports its use as an effective analgesic, particularly in combination with local anesthetics, there is a notable gap in the preclinical literature regarding the quantification of its synergistic anesthetic effects with other general anesthetics. The protocols and conceptual frameworks provided here offer a starting point for researchers and drug development professionals to explore these interactions further, contributing to a more comprehensive understanding of the potential of methoxyflurane in a multimodal anesthetic approach. Further research is warranted to elucidate the precise mechanisms of synergy and to establish optimal dosing regimens for various combinations.

References

Methoxyflurane for Analgesia in Minor Procedures: Application Notes and Protocols for Conscious Adult Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane, a volatile anesthetic, is utilized at sub-anesthetic doses as a short-acting inhaled analgesic for the relief of moderate to severe pain associated with minor surgical and medical procedures in conscious adult patients.[1][2][3][4][5][6] Its rapid onset of action and patient-controlled administration via a disposable inhaler make it a valuable option in various clinical settings, including emergency departments and outpatient clinics.[2][3][4][5][6] This document provides detailed application notes and protocols based on published clinical data to guide researchers and drug development professionals in the study and application of methoxyflurane for procedural pain management.

Pharmacological Profile

  • Mechanism of Action: Methoxyflurane is a fluorinated hydrocarbon anesthetic.[7][8] Its analgesic effects at sub-anesthetic doses are believed to be mediated through the potentiation of gamma-aminobutyric acid (GABA) and glycine receptors in the central nervous system, which alters tissue excitability and reduces pain sensitivity.[9][10]

  • Pharmacokinetics: When inhaled, methoxyflurane is rapidly absorbed through the lungs, with the onset of analgesia typically occurring within 6 to 10 breaths.[11][12][13] It is metabolized in the liver via demethylation and dechlorination.[7] Due to its high lipid solubility, it diffuses slowly from tissues.[10] The risk of nephrotoxicity, a concern at higher anesthetic doses, is considered low at the analgesic doses used for minor procedures.[1][2][5][14]

Data Presentation: Efficacy and Safety

The following tables summarize quantitative data from clinical studies on the use of methoxyflurane for procedural pain in conscious adults.

Table 1: Efficacy of Methoxyflurane in Minor Procedures
ProcedureComparatorKey Efficacy EndpointMethoxyflurane GroupComparator GroupP-value
Bone Marrow Biopsy PlaceboMean Worst Pain Score (NRS)[15]4.90 ± 2.076.0 ± 2.240.011[15]
Worst Pain During Aspiration (NRS)[15]3.3 ± 2.05.0 ± 2.4<0.001[15]
Colonoscopy Conventional Sedation (fentanyl and midazolam)Pain Score During Procedure (VAS)[14]3.6 ± 20.9 ± 1<0.001[14]
Minor Interventional Radiology Procedures (e.g., portacath insertion/removal) PlaceboAverage Pain Score (VAS)1.08/10Not Reported<0.001[3]

NRS: Numerical Rating Scale; VAS: Visual Analogue Scale

Table 2: Safety Profile of Methoxyflurane in Minor Procedures
Adverse EventMethoxyflurane IncidencePlacebo/Comparator IncidenceP-value
Dizziness 51% (vs. Placebo)[14]30%[14]<0.001[14]
Somnolence 44% (vs. Placebo)[14]26%[14]<0.001[14]
Any Adverse Event (Grade 1) 20.4% (vs. Placebo)[15]4.2%[15]0.028[15]
Respiratory Depression (vs. Conventional Sedation) 0%[14]26%[14]<0.001[14]
Hypotension (vs. Conventional Sedation) 1%[14]42%[14]<0.001[14]
Tachycardia (vs. Conventional Sedation) 1%[14]15%[14]<0.001[14]

Experimental Protocols

Protocol 1: Administration of Inhaled Methoxyflurane for a Minor Procedure

This protocol outlines the steps for the self-administration of methoxyflurane by a conscious adult patient undergoing a minor painful procedure.

1. Patient Screening and Preparation:

  • Confirm patient eligibility, ensuring no contraindications such as clinically significant renal or liver impairment, cardiovascular instability, or a history of malignant hyperthermia.[16][17]
  • Obtain informed consent.
  • Instruct the patient on the correct use of the Penthrox® inhaler, including how to self-administer the medication and titrate the dose based on their pain level.[12][13]
  • Advise the patient to take a few gentle initial breaths to acclimate to the vapor.[13]

2. Dosing and Administration:

  • The standard starting dose is one 3 mL vial of 99.9% methoxyflurane poured into the base of the Penthrox® inhaler.[1][2][3][6][14]
  • The patient should place the wrist loop over their wrist and breathe in and out through the mouthpiece.[12]
  • For stronger analgesia, the patient can cover the dilutor hole on the activated carbon (AC) chamber.[11][12]
  • A single 3 mL dose provides approximately 25-30 minutes of continuous analgesia.[1][2][3][6][14] Intermittent use can extend the duration of action.[12]
  • If required, a second 3 mL dose may be administered. The maximum recommended dose is 6 mL in a 24-hour period.[11]

3. Monitoring:

  • The patient should not be left unattended during administration.[12][13]
  • Monitor vital signs including respiratory rate, oxygen saturation, heart rate, and blood pressure before, during, and after the procedure.[12][13]
  • Maintain verbal contact with the patient to assess their level of consciousness and pain.[11][13]
  • If the patient appears overly sedated, the inhaler should be removed from their mouth.[11]

4. Post-Procedure:

  • Continue to monitor the patient until they have recovered from any drowsiness.
  • Advise the patient not to drive or operate heavy machinery for 24 hours following administration.[13]
  • Dispose of the used inhaler and any remaining methoxyflurane according to institutional guidelines.[12]

Visualizations

Methoxyflurane_Mechanism_of_Action Methoxyflurane Inhaled Methoxyflurane CNS Central Nervous System Methoxyflurane->CNS GABA_R GABA-A Receptors CNS->GABA_R Glycine_R Glycine Receptors CNS->Glycine_R Potentiation Potentiation GABA_R->Potentiation Glycine_R->Potentiation Neuronal_Hyperpolarization Neuronal Hyperpolarization/ Inhibition Potentiation->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Proposed mechanism of action for methoxyflurane-induced analgesia.

Methoxyflurane_Administration_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure Patient_Screening Patient Screening & Informed Consent Inhaler_Instruction Instruct Patient on Inhaler Use Patient_Screening->Inhaler_Instruction Dose_Preparation Prepare 3mL Methoxyflurane in Penthrox® Inhaler Inhaler_Instruction->Dose_Preparation Self_Administration Patient Self-Administers and Titrates Dose Dose_Preparation->Self_Administration Monitoring Continuous Monitoring of Vitals & Consciousness Self_Administration->Monitoring Recovery Post-Procedure Recovery & Monitoring Self_Administration->Recovery Monitoring->Self_Administration Titration Discharge Discharge with Post-Procedure Instructions Recovery->Discharge Disposal Dispose of Used Inhaler Discharge->Disposal

Caption: Clinical workflow for methoxyflurane administration for minor procedures.

References

Application Notes and Protocols for Self-Administered Methoxyflurane in Procedural Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyflurane (Penthrox®) is a volatile anesthetic agent that, at sub-anesthetic doses, provides rapid and effective analgesia for procedural pain.[1][2] It is self-administered by the patient via a portable, disposable inhaler, allowing for patient-controlled pain relief.[3][4] This document provides detailed application notes and protocols for the use of self-administered methoxyflurane in a research and clinical setting, summarizing key data and outlining experimental procedures. Methoxyflurane, a halogenated ether, offers a non-opioid option for managing moderate to severe pain associated with trauma or minor surgical procedures.[2][5]

Data Presentation

Table 1: Efficacy of Self-Administered Methoxyflurane in Procedural Pain
ParameterFindingSource
Success Rate 97% success rate in providing analgesia for minor surgical and radiological procedures.[1][6][1][6]
Pain Score Reduction Significant reduction in pain scores (VAS) compared to placebo.[4][4]
Mean reduction in VNRS score of 3.2.[2][2]
Lower post-procedure pain scores compared to standard analgesia (mean 0.72 vs 1.44).[6][6]
Time to Pain Relief Onset of analgesia occurs within 6-10 inhalations.[3][7][3][7]
Median time to first pain relief of 4 minutes.[4][4]
Patient Satisfaction High patient satisfaction, with 90% reporting a satisfaction of "good" or better.[8][8]
94% of patients would use it again.[8][8]
Preferred over ketamine-midazolam patient-controlled analgesia by 5 out of 8 patients in a pilot study.[1][6][1][6]
Table 2: Safety and Tolerability of Self-Administered Methoxyflurane
ParameterFindingSource
Common Adverse Events Drowsiness (13%), nausea (7%), dizziness, and headache.[8][9][8][9]
Adverse events are typically brief and self-limiting.[2][2]
Serious Adverse Events No clinically significant effects on vital signs or consciousness levels reported at analgesic doses.[2][2]
Nephrotoxicity is a dose-related risk and is not reported with low analgesic doses.[2][2]
Contraindications Hypersensitivity to fluorinated anesthetics, malignant hyperthermia (personal or family history), clinically significant renal or liver impairment, cardiovascular instability, respiratory depression, reduced level of consciousness.[7][10][7][10]
Table 3: Pharmacokinetics of Self-Administered Methoxyflurane
ParameterValueSource
Dosage One 3 mL bottle. A second 3 mL dose may be used if required.[3][7][3][7]
Maximum Daily Dose 6 mL.[3][7][3][7]
Maximum Weekly Dose 15 mL.[3][7][3][7]
Duration of Analgesia Continuous inhalation of 3 mL provides analgesia for 25-30 minutes. Intermittent use can extend the duration.[2][3][7][2][3][7]
Metabolism Metabolized in the liver by CYP450 enzymes.[11][11]
Excretion Approximately 60% is excreted in the urine as metabolites; the remainder is exhaled unchanged or as carbon dioxide.[11][11]

Experimental Protocols

Protocol 1: Assessment of Efficacy and Safety of Self-Administered Methoxyflurane for a Minor Surgical Procedure

1. Objective: To evaluate the analgesic efficacy and safety of self-administered methoxyflurane compared to a standard-of-care analgesic in patients undergoing a minor surgical procedure (e.g., skin lesion excision, abscess incision and drainage).

2. Study Design: A randomized, controlled, single-blind study.

3. Patient Population:

  • Inclusion Criteria: Adults (18 years or older) scheduled for a minor surgical procedure expected to cause moderate to severe pain, able to provide informed consent and understand the use of the self-administration device.[7]
  • Exclusion Criteria: Known contraindications to methoxyflurane (see Table 2), pregnancy, breastfeeding, or concurrent use of interacting medications (e.g., potent CYP450 inducers).[7][12]

4. Materials:

  • Penthrox® inhaler and 3 mL methoxyflurane vials.
  • Standard-of-care analgesic (e.g., local anesthetic injection, oral opioid).
  • Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NRS) for pain assessment.
  • Adverse event monitoring checklist.
  • Physiological monitoring equipment (pulse oximeter, blood pressure cuff).[3]

5. Procedure:

  • Informed Consent: Obtain written informed consent from all participants.
  • Randomization: Randomly assign participants to either the methoxyflurane group or the standard-of-care group.
  • Baseline Assessment: Record baseline pain score (VAS/NRS) and vital signs.
  • Drug Administration:
  • Methoxyflurane Group: Instruct the patient on the correct use of the Penthrox® inhaler. The patient should self-administer the medication, starting with gentle inhalations and then breathing normally through the device.[13][14] The first few inhalations should be witnessed to ensure proper technique.[3]
  • Standard-of-Care Group: Administer the standard analgesic according to institutional protocols.
  • Procedural Pain Management: The procedure begins once adequate analgesia is achieved (typically after 6-10 inhalations for the methoxyflurane group).[7]
  • Data Collection:
  • Record pain scores at regular intervals during and after the procedure (e.g., every 5 minutes during, and at 15, 30, and 60 minutes post-procedure).
  • Continuously monitor oxygen saturation and heart rate; record blood pressure intermittently.[7]
  • Record any adverse events and their severity.
  • At the end of the study period, administer a patient satisfaction questionnaire.
  • Post-Procedure: Monitor the patient until they meet discharge criteria.

6. Outcome Measures:

  • Primary: Change in pain score from baseline to the end of the procedure.
  • Secondary: Time to onset of analgesia, total dose of analgesic used, incidence of adverse events, and patient satisfaction scores.

Visualizations

Signaling_Pathway cluster_Neuron Postsynaptic Neuron cluster_Outcome Analgesic Effect GABA_R GABA-A Receptor K_Channel K+ Channel GABA_R->K_Channel Increased Cl- influx Hyperpolarization Glut_R Glutamate Receptor K_Channel->Glut_R Inhibition of neuronal firing Analgesia Reduced Neuronal Excitability & Pain Transmission Glut_R->Analgesia Ca_ATPase Ca2+ ATPase (Sarcoplasmic Reticulum) Methoxyflurane Methoxyflurane Methoxyflurane->GABA_R Binds to and potentiates Methoxyflurane->K_Channel Activates Methoxyflurane->Glut_R Inhibits Methoxyflurane->Ca_ATPase Activates Experimental_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Informed_Consent Informed Consent Eligibility Eligibility Screening (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility Randomization Randomization Eligibility->Randomization Baseline Baseline Assessment (Pain Score, Vitals) Randomization->Baseline Drug_Admin Drug Administration (Methoxyflurane or Control) Baseline->Drug_Admin Procedure Minor Surgical Procedure Drug_Admin->Procedure Monitoring Continuous Monitoring (Pain, Vitals, AEs) Procedure->Monitoring Post_Assess Post-Procedure Assessment (Pain, Satisfaction) Monitoring->Post_Assess Discharge Discharge Post_Assess->Discharge Contraindications_Logic cluster_contra Contraindication Checklist Patient Patient Requiring Procedural Analgesia Renal Renal Impairment? Patient->Renal Liver Liver Impairment? Patient->Liver CV Cardiovascular Instability? Patient->CV Resp Respiratory Depression? Patient->Resp Hypersens Hypersensitivity to Fluorinated Anesthetics? Patient->Hypersens MH Malignant Hyperthermia History (self or family)? Patient->MH Administer Administer Methoxyflurane Withhold Withhold Methoxyflurane (Consider Alternative) Renal->Administer No Renal->Withhold Yes Liver->Administer No Liver->Withhold Yes CV->Administer No CV->Withhold Yes Resp->Administer No Resp->Withhold Yes Hypersens->Administer No Hypersens->Withhold Yes MH->Administer No MH->Withhold Yes

References

Troubleshooting & Optimization

challenges in Methoxyflurane anesthesia administration to small rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of methoxyflurane anesthesia to small rodents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during methoxyflurane anesthesia in a question-and-answer format.

Anesthetic Induction & Depth

Question/Issue Possible Cause(s) Recommended Solution(s)
Rodent is not becoming anesthetized or induction is too slow. - Inadequate concentration of methoxyflurane. - Leaks in the anesthesia system (induction chamber, tubing, nose cone). - High gas flow rate diluting the anesthetic. - Methoxyflurane has a high blood/gas partition coefficient and low vapor pressure, leading to naturally slower induction times.[1]- Gradually increase the vaporizer setting. Due to its low vapor pressure, higher vaporizer settings may be necessary for induction.[1] - Check all connections for leaks. A tight seal is crucial. - Ensure the induction chamber is properly sealed. - Reduce the oxygen/air flow rate to the minimum required to deliver the anesthetic. - Consider using an injectable induction agent for faster onset.[1]
Anesthetic depth is too light; rodent is moving during the procedure. - Methoxyflurane concentration is too low for maintenance. - Increased surgical stimulation. - Poor fit of the nose cone, allowing leakage.- Gradually increase the vaporizer setting in small increments. - Ensure the nose cone provides a snug fit without restricting breathing. - Administer supplemental analgesics as inhalant anesthetics alone may not provide sufficient pain relief for surgical procedures.[2]
Anesthetic depth is too deep; respiratory rate is severely depressed. - Methoxyflurane concentration is too high. - Concurrent use of other central nervous system depressants.- Immediately decrease the vaporizer setting or turn it off temporarily, delivering only oxygen. - If breathing stops, provide gentle manual ventilation by compressing the chest. - Administer a respiratory stimulant if necessary and available.
Difficulty in judging anesthetic depth. - Lack of experience with methoxyflurane's characteristics. - Individual animal variation in response.- Monitor the pedal withdrawal reflex (toe pinch); absence indicates a surgical plane of anesthesia. - Observe the respiratory rate; a 50% reduction from the baseline is generally acceptable during anesthesia.[3][4] - Mucous membrane color should remain pink, indicating adequate oxygenation.[3][4]

Physiological Complications

Question/Issue Possible Cause(s) Recommended Solution(s)
Rodent develops respiratory depression or apnea. - Methoxyflurane is a dose-dependent respiratory depressant.[5] - Overdose of the anesthetic.- Reduce the concentration of methoxyflurane immediately. - Ensure a patent airway. - Provide supplemental oxygen. - If apnea occurs, initiate positive pressure ventilation with a small animal ventilator or by gentle chest compressions.
Rodent becomes hypothermic. - Small body size and high surface area-to-volume ratio lead to rapid heat loss.[6] - Anesthesia-induced depression of thermoregulation.- Use a circulating warm water blanket or other controlled heating pad. - Cover the animal with surgical drapes to minimize heat loss. - Warm any fluids administered subcutaneously or intraperitoneally to body temperature. - Monitor rectal temperature throughout the procedure.[3]
Rodent's mucous membranes are pale or blue (cyanotic). - Hypoxia due to respiratory depression or airway obstruction. - Cardiovascular depression leading to poor perfusion.- Immediately check for a patent airway and proper breathing. - Decrease anesthetic concentration and increase oxygen flow. - If the problem persists, discontinue anesthesia and provide 100% oxygen. - Assess for other signs of cardiovascular collapse (weak pulse, prolonged capillary refill time).

Post-Anesthetic Issues

Question/Issue Possible Cause(s) Recommended Solution(s)
Prolonged recovery from anesthesia. - Methoxyflurane's high solubility in tissues can lead to a longer washout period.[1][7] - Hypothermia can slow metabolism and prolong recovery. - Overdose of anesthetic during the procedure.- Keep the animal warm during the recovery period using a heat source.[4] - Provide supplemental oxygen during recovery. - Monitor the animal closely until it is fully ambulatory.[4] - Ensure the animal has easy access to food and water upon waking.
Signs of post-anesthetic pain (e.g., guarding, vocalization, poor grooming). - Methoxyflurane provides analgesia, but this effect may not be sufficient for post-procedural pain.- Administer appropriate analgesics before the animal fully recovers from anesthesia (pre-emptive analgesia). - Continue analgesic administration as needed based on the type of procedure performed.
Post-anesthetic renal dysfunction (polyuria, increased water intake). - Methoxyflurane is nephrotoxic, particularly at higher doses and with prolonged exposure, due to its metabolism to fluoride and dichloroacetic acid (DCAA).[5][8]- Use the lowest effective dose of methoxyflurane for the shortest possible duration. - Ensure the animal is well-hydrated before, during, and after anesthesia. - Monitor for changes in water consumption and urine output post-procedure. - Avoid using methoxyflurane in animals with pre-existing renal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for methoxyflurane anesthesia?

A1: The exact mechanism is not fully defined, but methoxyflurane is known to be a positive allosteric modulator of GABA-A and glycine receptors in the central nervous system.[5][9] This enhances the inhibitory effects of these neurotransmitters, leading to a state of general anesthesia. It also interferes with the release and re-uptake of other neurotransmitters and may affect ion channels.[9]

Q2: Why is methoxyflurane not commonly used for anesthesia in clinical practice anymore?

A2: Methoxyflurane was largely abandoned for routine surgical anesthesia due to its dose-dependent nephrotoxicity (kidney damage).[8][10] This toxicity is caused by the metabolic breakdown of methoxyflurane into inorganic fluoride and dichloroacetic acid (DCAA), which can damage the renal tubules.[5]

Q3: What are the key differences in anesthetizing mice versus rats with methoxyflurane?

A3: Due to their higher metabolic rate, mice may require higher concentrations of inhalant anesthetics and may have shorter induction and recovery times compared to rats.[6] However, specific comparative data for methoxyflurane is limited. It is crucial to monitor each animal individually and adjust the anesthetic depth based on its physiological responses.

Q4: Can I use an open-drop method (e.g., in a bell jar) for methoxyflurane anesthesia?

A4: While historically used, the open-drop method is generally discouraged because it does not allow for precise control over the anesthetic concentration, increasing the risk of overdose and personnel exposure.[11] If used for very short procedures, it must be performed in a certified chemical fume hood with constant monitoring of the animal. A precision vaporizer is the recommended method for delivering inhalant anesthetics.[3]

Q5: What is the minimum alveolar concentration (MAC) of methoxyflurane?

A5: Methoxyflurane is a highly potent anesthetic with a very low MAC of 0.16%.[5]

Q6: How can I minimize my exposure to waste anesthetic gas (WAG) when using methoxyflurane?

A6: Always work in a well-ventilated area, preferably using a certified chemical fume hood or a scavenging system that actively removes waste gas. Ensure that all equipment is leak-proof and that the nose cone has a snug fit.

Quantitative Data Summary

Anesthetic Parameters for Methoxyflurane in Rodents

ParameterMiceRatsNotes
Induction Time 1-5 minutes (general for small rodents)[11]1-5 minutes (general for small rodents)[11]Highly dependent on the delivery system and concentration. Slower than some other inhalants due to high blood solubility.[1][7]
Recovery Time Can be prolonged.Can be prolonged.[1]Due to high lipid solubility and retention in tissues.[7] Providing heat and oxygen can aid recovery.
MAC Not specified, general MAC is 0.16%[5]Not specified, general MAC is 0.16%[5]MAC can be influenced by factors like age, temperature, and concurrent medications.

Physiological Monitoring Parameters for Anesthetized Rodents

ParameterMiceRats
Normal Respiratory Rate (breaths/min) 100-23070-115
Anesthetized Respiratory Rate (breaths/min) 55-100 (a 50% drop is acceptable)35-55 (a 50% drop is acceptable)[4]
Normal Heart Rate (beats/min) 310-840250-450
Anesthetized Heart Rate (beats/min) 300-500260-500[4]
Normal Rectal Temperature (°C) 36.5-38.035.9-37.5[4]

Experimental Protocols

Protocol 1: Methoxyflurane Anesthesia using an Induction Chamber and Nose Cone with a Precision Vaporizer

Materials:

  • Methoxyflurane, USP

  • Precision vaporizer calibrated for methoxyflurane

  • Oxygen or medical air source with a flowmeter

  • Induction chamber

  • Nose cone appropriate for the size of the rodent

  • Scavenging system for waste anesthetic gas

  • Monitoring equipment (rectal thermometer, pulse oximeter if available)

  • Heat source (e.g., circulating warm water blanket)

  • Ophthalmic ointment

Procedure:

  • System Preparation:

    • Ensure the vaporizer is filled with methoxyflurane and securely attached to the anesthesia machine.

    • Check all tubing and connections for leaks.

    • Connect the scavenging system to the induction chamber and the outlet of the breathing circuit for the nose cone.

    • Set the oxygen/air flow rate. For induction in a chamber, a higher flow rate (e.g., 1 L/min) may be used. For maintenance with a nose cone, a lower flow rate (e.g., 0.5 L/min) is typically sufficient.

  • Induction:

    • Place the rodent in the induction chamber.

    • Set the vaporizer to a concentration of 1-3% methoxyflurane.

    • Observe the animal until it loses its righting reflex and becomes unconscious (typically 1-5 minutes).[11]

  • Transition to Nose Cone and Maintenance:

    • Turn off the vaporizer.

    • Quickly transfer the rodent from the induction chamber to the surgical area and place its snout into the appropriately sized nose cone.

    • Immediately turn the vaporizer back on to a maintenance concentration (typically 0.5-1.5%).

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Place the animal on a heat source to maintain body temperature.

  • Monitoring:

    • Continuously monitor the depth of anesthesia by checking the pedal withdrawal reflex (toe pinch) every 5-10 minutes.

    • Monitor the respiratory rate and pattern. A slow, regular rhythm is desired.

    • Monitor mucous membrane color.

    • Monitor body temperature and adjust the heat source as needed.

  • Recovery:

    • Once the procedure is complete, turn off the vaporizer but continue to supply oxygen through the nose cone for a few minutes.

    • Move the animal to a clean, warm recovery cage.

    • Continue to provide a heat source until the animal is fully ambulatory.

    • Monitor the animal closely during recovery, ensuring it does not harm itself. Do not leave the animal unattended until it has fully recovered.

Visualizations

Anesthetic_Mechanism_of_Action methoxyflurane Methoxyflurane gaba_receptor GABA-A Receptor methoxyflurane->gaba_receptor Positive Allosteric Modulation glycine_receptor Glycine Receptor methoxyflurane->glycine_receptor Positive Allosteric Modulation neuron Postsynaptic Neuron gaba_receptor->neuron Increased Cl- influx glycine_receptor->neuron Increased Cl- influx hyperpolarization Hyperpolarization (Inhibition) neuron->hyperpolarization anesthesia Anesthesia hyperpolarization->anesthesia

Caption: Methoxyflurane's anesthetic mechanism of action.

Nephrotoxicity_Pathway cluster_metabolism Hepatic Metabolism cluster_kidney Kidney methoxyflurane Methoxyflurane cyp450 Cytochrome P450 (e.g., CYP2E1) methoxyflurane->cyp450 O-demethylation fluoride Inorganic Fluoride (F-) cyp450->fluoride dcaa Dichloroacetic Acid (DCAA) cyp450->dcaa renal_tubule Renal Tubule Cells fluoride->renal_tubule Toxic Effect dcaa->renal_tubule Toxic Effect cell_damage Cellular Damage & Necrosis renal_tubule->cell_damage nephrotoxicity Nephrotoxicity (High-output renal failure) cell_damage->nephrotoxicity Troubleshooting_Workflow start Anesthetic Problem Occurs check_animal Assess Animal: - Reflexes - Respiration - Mucous Membranes start->check_animal too_light Too Light? check_animal->too_light too_deep Too Deep? too_light->too_deep No increase_conc Increase Vaporizer % too_light->increase_conc Yes decrease_conc Decrease/Stop Vaporizer Provide 100% O2 too_deep->decrease_conc Yes resolve Problem Resolved too_deep->resolve No check_leaks Check for System Leaks increase_conc->check_leaks check_leaks->check_animal provide_support Provide Supportive Care: - Heat - Ventilation decrease_conc->provide_support provide_support->check_animal

References

Technical Support Center: Minimizing Occupational Exposure to Waste Methoxyflurane Gas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing occupational exposure to waste Methoxyflurane gas. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the established occupational exposure limits for Methoxyflurane?

A1: Various organizations have established or recommended occupational exposure limits for Methoxyflurane. The National Institute for Occupational Safety and Health (NIOSH) recommends a ceiling limit of 2 parts per million (ppm) over a 60-minute sampling period.[1] Another proposed Maximum Exposure Level (MEL) is a Time-Weighted Average (TWA) of 15 ppm over an 8-hour workday, which is based on nephrotoxicity data.[2][3]

Q2: What are the potential health risks associated with occupational exposure to Methoxyflurane?

A2: The primary health risks associated with high concentrations of Methoxyflurane, particularly from its historical use as a general anesthetic, are kidney toxicity (nephrotoxicity) and liver toxicity (hepatotoxicity).[2][4][5] For healthcare professionals and researchers exposed to lower analgesic doses, reported transient side effects include dizziness, headache, nausea, and malaise.[6] While single analgesic doses are generally considered safe for patients, the safety of recurrent occupational exposure is still under investigation.[4][5]

Q3: What are the primary engineering controls to minimize exposure to waste Methoxyflurane?

A3: The most effective engineering control for minimizing exposure is the use of a scavenging system. For the commonly used Penthrox® inhaler, the primary control is the Activated Carbon (AC) chamber, which is designed to adsorb exhaled Methoxyflurane.[3][6][7] It is crucial that the patient exhales back into the mouthpiece to ensure the waste gas passes through the AC chamber.[7][8] General laboratory ventilation, such as maintaining negative pressure and ensuring an adequate number of air changes per hour, is also a critical engineering control.[9]

Q4: How effective is the Activated Carbon (AC) chamber in reducing environmental Methoxyflurane levels?

A4: The AC chamber is highly effective when used correctly. Studies have shown that when patients exhale into the Penthrox® inhaler equipped with the AC chamber, the concentration of exhaled Methoxyflurane in the environment is significantly reduced.[10] Research in hospital emergency departments demonstrated that the 8-hour TWA exposure for nurses was substantially lower than the proposed 15 ppm maximum exposure limit, with median exposures ranging from 0.008 to 0.736 ppm.[2][3]

Q5: What are the best practices for handling and administering Methoxyflurane to minimize personal exposure?

A5: Beyond engineering controls, several best practices are essential:

  • Ensure Proper Patient/Subject Technique: Instruct the individual to exhale back into the mouthpiece of the inhaler to ensure the waste gas is captured by the AC chamber.[6][8]

  • Use in a Well-Ventilated Area: Conduct procedures in a laboratory with adequate general ventilation.[9]

  • Personal Protective Equipment (PPE): While engineering controls are primary, consider using appropriate PPE as a secondary measure, based on your institution's safety assessment.

  • Regular System Checks: Ensure any anesthesia delivery and scavenging systems are regularly inspected and maintained.[11]

  • Training: All personnel handling Methoxyflurane should be trained on its hazards, proper handling procedures, and emergency protocols.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Noticeable "fruity" odor of Methoxyflurane during the experiment. 1. Improper seal of the subject's mouth on the inhaler mouthpiece. 2. The subject is not exhaling back into the inhaler. 3. The Activated Carbon (AC) chamber is saturated or not properly attached. 4. A leak in the anesthesia delivery system (if not using a single-use inhaler). 5. Inadequate room ventilation.1. Re-instruct the subject on the correct technique for sealing their lips around the mouthpiece.[12] 2. Verbally cue the subject to exhale back into the device.[6] 3. Replace the AC chamber if it has been used for the maximum recommended duration. Ensure it is securely attached.[11] 4. Perform a leak check on the anesthesia machine and tubing.[11] 5. Verify that the laboratory's ventilation system is functioning correctly and that there are adequate air changes per hour.[9]
Scavenging system vacuum is too high or too low. 1. Incorrect setting on the active scavenging system. 2. Blockage in the scavenging line. 3. Leak in the scavenging collection bag or tubing.1. Adjust the vacuum level on the scavenging system interface according to the manufacturer's instructions.[13] 2. Inspect the scavenging tubing for any kinks or obstructions.[14][15] 3. Examine the collection bag and tubing for any holes or loose connections and replace if necessary.[11]
Reservoir bag on the scavenging system is over-inflated. 1. The vacuum flow is too low to capture the waste gas. 2. The positive-pressure relief valve is malfunctioning. 3. Obstruction in the scavenging pipeline.1. Increase the vacuum flow on the scavenging system.[11] 2. Check the positive-pressure relief valve to ensure it is not stuck. 3. Check for any obstructions in the line leading from the reservoir bag to the vacuum source.[15]
Personnel report symptoms of exposure (e.g., dizziness, headache). 1. A significant leak of Methoxyflurane into the workspace. 2. Inadequate scavenging of waste gas. 3. Insufficient room ventilation.1. Immediately stop the procedure and evacuate the affected area. 2. Assess the subject for any adverse effects. 3. Once the area is clear, investigate the source of the leak, checking the delivery system, scavenging system, and subject's technique. 4. Review and improve ventilation in the procedure room.[9] 5. Report the incident according to your institution's occupational health and safety protocols.

Quantitative Data Summary

Occupational Exposure Limits and Observed Levels

ParameterValueSource
NIOSH Recommended Exposure Limit (REL) - Ceiling2 ppm (13.5 mg/m³)[1]
Proposed Maximum Exposure Limit (MEL) - 8-hour TWA15 ppm[2][3]
Observed 8-hour TWA Exposure for Nurses (with AC Chamber)0.008 - 0.736 ppm[2][3]
Methoxyflurane Odor Threshold0.13 - 0.19 ppm[3][16]

Physical and Chemical Properties of Methoxyflurane

PropertyValueSource
Molecular FormulaC₃H₄Cl₂F₂O[17]
Molar Mass164.96 g/mol [17]
Boiling Point104.8 °C[17][18]
Vapor Pressure at 20°C22.5 mmHg[18]
Conversion1 ppm = 6.75 mg/m³[1]

Experimental Protocols

Protocol: Air Monitoring of Methoxyflurane Using Passive Personal Dosimeters

Objective: To measure the 8-hour Time-Weighted Average (TWA) occupational exposure to Methoxyflurane.

Materials:

  • 3M Organic Vapor Monitor 3500 or equivalent passive sampling badge.

  • Chain of custody forms.

  • Accredited analytical laboratory for sample analysis (e.g., via gas chromatography).

Methodology:

  • Preparation: Before the start of the work shift, label the monitoring badge with the user's name, date, and start time.

  • Placement: Attach the badge to the employee's clothing in the breathing zone (i.e., on the lapel or collar).

  • Sampling: The badge should be worn for the entire duration of the potential exposure period, typically a full 8-hour shift.

  • Documentation: Record the start and end times of the sampling period, as well as a description of the tasks performed by the employee during this time.

  • Sample Handling: At the end of the sampling period, remove the badge, seal it as per the manufacturer's instructions, and record the end time.

  • Analysis: Send the sealed badge with the completed chain of custody form to an accredited analytical laboratory for analysis of Methoxyflurane concentration.

  • Data Interpretation: The laboratory will provide a report with the Methoxyflurane concentration in ppm or mg/m³. This value can then be compared to the established occupational exposure limits.

Visualizations

Exposure_Minimization_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_monitoring Monitoring & Verification cluster_review Review & Improvement A Risk Assessment B Review Exposure Limits A->B C Select Appropriate Controls B->C D Implement Engineering Controls (Ventilation, Scavenging) C->D E Ensure Proper Subject Technique (Exhale into Device) D->E F Use Personal Protective Equipment (As needed) E->F G Conduct Air Monitoring F->G H Analyze Exposure Data G->H I Compare to Exposure Limits H->I J Exposure Above Limit? I->J K Implement Corrective Actions J->K Yes L Document & Retrain J->L No K->L L->A Continuous Improvement

Caption: Workflow for minimizing occupational exposure to Methoxyflurane.

Control_Hierarchy cluster_engineering Examples cluster_admin Examples A Elimination / Substitution (Most Effective) B Engineering Controls A->B C Administrative Controls B->C B1 Activated Carbon Scavenger B2 Local Exhaust Ventilation B3 General Room Ventilation D Personal Protective Equipment (PPE) (Least Effective) C->D C1 Standard Operating Procedures (SOPs) C2 Training on Proper Use C3 Exposure Monitoring Plan

Caption: Hierarchy of controls for managing Methoxyflurane exposure.

References

managing Methoxyflurane-induced respiratory depression in canines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing methoxyflurane-induced respiratory depression in canine subjects during experimental procedures.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the use of methoxyflurane for anesthesia in canines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methoxyflurane-induced respiratory depression?

A1: Methoxyflurane, like other inhalant anesthetics, causes a dose-dependent depression of the central nervous system (CNS).[1] It enhances the activity of inhibitory neurotransmitter systems, primarily by binding to and potentiating the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This increased inhibitory signaling in the medullary respiratory center leads to a decrease in the rate and depth of breathing.

Q2: Are there any direct reversal agents for methoxyflurane?

A2: There are no specific reversal agents or antagonists for inhalant anesthetics like methoxyflurane. Management of overdose and respiratory depression relies on supportive care and discontinuation of the agent.

Q3: What are the typical signs of methoxyflurane-induced respiratory depression in canines?

A3: Signs range from a mild decrease in respiratory rate and tidal volume to severe hypoventilation and apnea (cessation of breathing). As respiratory depression progresses, you may observe an increase in arterial carbon dioxide levels (PaCO2), which can lead to respiratory acidosis.[2]

Q4: How does the respiratory depression caused by methoxyflurane compare to other inhalant anesthetics?

A4: Methoxyflurane causes significant, dose-dependent respiratory depression. Studies have shown that at 2.0 MAC (Minimum Alveolar Concentration), methoxyflurane can cause significantly greater hypoventilation compared to halothane.[2]

Q5: What are the known risk factors for developing severe respiratory depression with methoxyflurane?

A5: Risk factors include high concentrations of methoxyflurane, prolonged anesthesia, concurrent use of other respiratory depressant drugs (e.g., opioids, certain sedatives), and pre-existing respiratory or cardiovascular disease.

Troubleshooting Guide

Issue 1: The canine's respiratory rate is progressively decreasing after inducing anesthesia with methoxyflurane.

  • Immediate Action:

    • Immediately reduce the vaporizer setting of the methoxyflurane.

    • If the respiratory rate falls below 6-8 breaths per minute, turn off the vaporizer.

    • Ensure the oxygen flow rate is adequate.

    • If the animal is not intubated, ensure a patent airway. If intubated, check for any obstructions in the endotracheal tube.

  • Follow-up:

    • Closely monitor the respiratory rate, depth, and mucous membrane color.

    • Use a capnograph to monitor end-tidal CO2 (ETCO2). A rising ETCO2 indicates worsening hypoventilation.

    • If spontaneous ventilation does not improve, initiate intermittent positive pressure ventilation (IPPV) with 100% oxygen.

Issue 2: The canine has become apneic (stopped breathing) during methoxyflurane anesthesia.

  • Immediate Action (Emergency Protocol):

    • Cease Methoxyflurane Administration: Immediately turn off the vaporizer.

    • Ensure a Patent Airway: Check that the endotracheal tube is correctly placed and not obstructed.

    • Initiate Positive Pressure Ventilation: Begin ventilating the animal with 100% oxygen using a rebreathing bag or a mechanical ventilator. Provide 8-12 breaths per minute.

    • Check Cardiovascular Status: Assess heart rate and rhythm, pulse quality, and mucous membrane color.

  • Pharmacological Intervention (if necessary):

    • If spontaneous respiration does not resume promptly with ventilation, consider the administration of a respiratory stimulant such as Doxapram HCl. The recommended dosage is 1-5 mg/kg IV.[3][4]

  • Follow-up:

    • Continue to monitor vital signs closely.

    • Once spontaneous respiration returns, gradually reduce the frequency of manual ventilation.

    • Re-evaluate the anesthetic plan and consider using a lower concentration of methoxyflurane or an alternative anesthetic agent.

Issue 3: The canine is experiencing a slow or prolonged recovery from methoxyflurane anesthesia.

  • Possible Causes:

    • Drug Accumulation: Methoxyflurane has a high blood/gas solubility, which can lead to its accumulation in body tissues, especially fat, resulting in a prolonged recovery.

    • Hypothermia: Anesthesia often leads to a drop in body temperature, which can slow drug metabolism and prolong recovery.

    • Hypoglycemia: Low blood sugar can contribute to weakness and a delayed return to consciousness.

    • Underlying Medical Conditions: Pre-existing hepatic or renal disease can impair drug metabolism and elimination.

  • Troubleshooting Steps:

    • Discontinue Anesthetic: Ensure the methoxyflurane has been turned off and the breathing circuit is flushed with 100% oxygen.

    • Supportive Care:

      • Provide thermal support with warming blankets or pads to correct hypothermia.

      • Administer intravenous fluids to aid in drug elimination and support cardiovascular function.

      • Check blood glucose levels and administer dextrose if necessary.

    • Monitor Vital Signs: Continue to monitor respiratory rate, heart rate, and temperature throughout the recovery period.

Data Presentation

Table 1: Dose-Dependent Effects of Methoxyflurane on Respiratory Parameters in Canines (Spontaneous Ventilation)

MAC MultipleEnd-Tidal Methoxyflurane (%)Arterial PCO2 (mm Hg)Respiratory Rate (breaths/min)Tidal Volume (mL/kg)
1.0 MAC~0.23%45 - 55Data not consistently reportedData not consistently reported
1.5 MAC~0.35%50 - 60Data not consistently reportedData not consistently reported
2.0 MAC~0.46%> 60Data not consistently reportedData not consistently reported

Note: Data for Respiratory Rate and Tidal Volume with methoxyflurane is not consistently reported in the reviewed literature. The primary indicator of respiratory depression in these studies is the dose-dependent increase in PaCO2.[2]

Experimental Protocols

Protocol for Management of Methoxyflurane-Induced Respiratory Depression/Arrest in a Research Setting

1.0 Objective

To provide a standardized procedure for the safe and effective management of respiratory depression and arrest in canines anesthetized with methoxyflurane.

2.0 Materials

  • Anesthetic machine with a precision vaporizer for methoxyflurane

  • Oxygen source

  • Endotracheal tubes of various sizes

  • Laryngoscope

  • Rebreathing bag or mechanical ventilator

  • Intravenous catheters and fluids

  • Monitoring equipment: ECG, capnograph, pulse oximeter, thermometer, blood pressure monitor

  • Emergency drug kit including Doxapram HCl (20 mg/mL injection)

  • Syringes and needles

3.0 Procedure

3.1. Recognition of Respiratory Depression:

  • Mild to Moderate: Respiratory rate decreases to 6-10 breaths per minute. End-tidal CO2 (ETCO2) rises to 50-60 mmHg.

  • Severe: Respiratory rate falls below 6 breaths per minute. ETCO2 exceeds 60 mmHg.

  • Apnea/Arrest: Cessation of spontaneous breathing for more than 30 seconds.

3.2. Management of Mild to Moderate Respiratory Depression:

  • Reduce the methoxyflurane vaporizer setting by 25-50%.

  • Ensure the oxygen flow rate is adequate for the breathing circuit being used.

  • Gently stimulate the animal by pinching a toe or moving a limb to encourage spontaneous breathing.

  • If the depression persists or worsens, proceed to the protocol for severe depression.

3.3. Management of Severe Respiratory Depression and Apnea/Arrest:

  • Cease Anesthetic Delivery: Immediately turn the methoxyflurane vaporizer to 0%.

  • Call for Assistance: Alert other laboratory personnel to the emergency.

  • Airway Management:

    • Confirm the endotracheal tube is correctly positioned and patent.

    • If not intubated, intubate the animal immediately.

  • Ventilatory Support:

    • Disconnect the anesthetic circuit from the vaporizer if possible, or ensure the vaporizer is off, and flush the circuit with 100% oxygen.

    • Begin intermittent positive pressure ventilation (IPPV) with 100% oxygen at a rate of 8-12 breaths per minute.

    • Adjust the tidal volume to achieve a visible chest rise.

  • Cardiovascular Assessment:

    • Simultaneously assess heart rate, pulse quality, and mucous membrane color.

    • If bradycardia is present, consult with the veterinarian regarding the administration of an anticholinergic.

  • Pharmacological Intervention (if spontaneous breathing does not resume):

    • Administer Doxapram HCl at a dose of 1-5 mg/kg intravenously.[3][4]

    • The effects of doxapram are typically seen within 2 minutes.[3]

  • Continue Monitoring and Support:

    • Continue IPPV until spontaneous, effective ventilation resumes.

    • Once spontaneous breathing is re-established, gradually reduce the frequency of manual breaths.

    • Maintain the animal on 100% oxygen until it is stable.

    • Re-evaluate the anesthetic plan before considering the reintroduction of any anesthetic agent.

Mandatory Visualizations

Methoxyflurane_Pathway cluster_drug Methoxyflurane Administration cluster_cns Central Nervous System cluster_effect Physiological Effect Methoxyflurane Inhaled Methoxyflurane GABA_A GABA-A Receptor in Medullary Respiratory Center Methoxyflurane->GABA_A Binds and Potentiates Neuron Respiratory Neuron GABA_A->Neuron Increased Inhibitory Signaling Depression Decreased Neuronal Firing Neuron->Depression Resp_Depression Respiratory Depression (Decreased Rate and Depth) Depression->Resp_Depression Troubleshooting_Workflow Start Respiratory Depression Detected Assess Assess Severity (Rate < 6 bpm? Apnea?) Start->Assess Mild_Action Reduce Vaporizer Setting Increase Oxygen Flow Assess->Mild_Action No Severe_Action Turn Off Vaporizer Initiate IPPV (100% O2) Assess->Severe_Action Yes Monitor_Mild Monitor Vitals Does Respiration Improve? Mild_Action->Monitor_Mild Monitor_Severe Monitor Vitals Does Respiration Resume? Severe_Action->Monitor_Severe Monitor_Mild->Severe_Action No Stable Continue Monitoring Re-evaluate Anesthetic Plan Monitor_Mild->Stable Yes Doxapram Administer Doxapram (1-5 mg/kg IV) Monitor_Severe->Doxapram No Monitor_Severe->Stable Yes Doxapram->Monitor_Severe End Resolution Stable->End

References

Technical Support Center: Methoxyflurane Vaporizer Calibration and Maintenance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the consistent and accurate delivery of Methoxyflurane in experimental settings. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vaporizer use.

Frequently Asked Questions (FAQs)

Q1: How often should a Methoxyflurane vaporizer be calibrated?

A1: The accuracy of anesthetic agent output from a precision vaporizer must be verified annually.[1][2] If a vaporizer has been out of service for more than a year, it must be verified before use.[1][2] Manufacturers generally recommend a full service and calibration every one to three years, depending on the model and usage.[3][4]

Q2: What is the acceptable performance range for a Methoxyflurane vaporizer?

A2: If the verified delivered concentration of the anesthetic gas is ±15% or more out of calibration from the target value, the unit must be serviced by qualified personnel.[1][2]

Q3: Can I use a vaporizer calibrated for another anesthetic agent with Methoxyflurane?

A3: No. Vaporizers are agent-specific. Using the wrong anesthetic agent can lead to unpredictable and dangerous overdose or underdose situations.[1][2] Always use a vaporizer specifically calibrated for Methoxyflurane.

Q4: What are the key physical properties of Methoxyflurane that affect its vaporization?

A4: Methoxyflurane has a low vapor pressure and a high boiling point (104.8 °C at 1 atmosphere), which makes it less volatile compared to other anesthetics like isoflurane.[5] This means it can be difficult to vaporize Methoxyflurane using conventional anesthetic vaporizers, and mask inductions may be slow.[5][6]

Q5: What routine maintenance should I perform on my Methoxyflurane vaporizer?

A5:

  • Before each use: Inspect the vaporizer and all associated components (tubing, flow meters, valves, gaskets) for proper setup and any leaks.[7]

  • Every two weeks (ideal): When the agent level is low, the vaporizer should be drained into an appropriately marked container and the old agent discarded.[8]

  • General Handling: Always keep the vaporizer in an upright position to ensure accurate liquid level indication.[1][2][8] Never tilt a charged vaporizer more than 45 degrees, as this can lead to a dangerous overdose in subsequent use.[8]

  • Cleaning: Clean the exterior of the vaporizer with a damp cloth. Do not allow cleaning agents to enter any ports or the control dial.[8]

Troubleshooting Guide

Issue 1: Inconsistent or Inadequate Anesthesia

Potential Cause Troubleshooting Steps
Incorrect Vaporizer Setting Methoxyflurane's low volatility may require higher initial vaporizer settings for mask inductions.[6]
Low Anesthetic Level Check the sight glass to ensure an adequate level of Methoxyflurane. The wicks can retain agent and continue to deliver vapor for a period even when the liquid is not visible, but this should be avoided.[8]
Vaporizer Out of Calibration If you suspect the output is incorrect, the vaporizer's calibration should be verified. Abnormal patient response is a key indicator of incorrect vaporizer function.
Leaks in the System Perform a leak check of the entire anesthesia system, including the vaporizer, tubing, and connections.
Low Carrier Gas Flow Rate Ensure the carrier gas (e.g., oxygen) flow rate is appropriate for the desired concentration and experimental setup.

Issue 2: Suspected Vaporizer Malfunction

Symptom Troubleshooting Steps
Dial is difficult to turn Do not force the dial. This may indicate an internal issue requiring professional service.
Visible discoloration in the sight glass A yellowish-brown discoloration can indicate the need for servicing.
Significant pressure drop when vaporizer is turned on during a leak check This may indicate a leak within the vaporizer or worn O-rings that need replacement.
No or very low anesthetic output despite correct settings Check the anesthetic level. If full, the vaporizer may be internally blocked or malfunctioning and requires professional service.

Quantitative Data

Table 1: Vapor Pressure of Methoxyflurane at Different Temperatures

Temperature (°C)Vapor Pressure (mm of Hg)
5.010.0
24.430.0
29.0*40.0
47.2490.29
64.52188.93
88.78459.78
94.78558.94
100.15665.06
Extrapolated value[9]

Experimental Protocols

Protocol: Annual Verification of Methoxyflurane Vaporizer Output

Objective: To verify that the delivered concentration of Methoxyflurane from a vaporizer is within ±15% of the dial setting.

Materials:

  • Methoxyflurane vaporizer to be tested

  • Anesthetic gas analyzer calibrated for Methoxyflurane

  • Source of carrier gas (e.g., compressed oxygen) with a calibrated flowmeter

  • Appropriate tubing and connectors

Methodology:

  • Ensure the anesthetic gas analyzer is calibrated according to the manufacturer's instructions for Methoxyflurane.

  • Connect the carrier gas source to the inlet of the Methoxyflurane vaporizer.

  • Connect the outlet of the vaporizer to the anesthetic gas analyzer.

  • Set the carrier gas flow rate to a commonly used experimental flow rate (e.g., 1 L/min).

  • With the vaporizer dial set to 'OFF', confirm that the gas analyzer reads 0% Methoxyflurane.

  • Turn the vaporizer dial to a low concentration setting (e.g., 0.5%).

  • Allow the reading on the gas analyzer to stabilize for one to two minutes.

  • Record the vaporizer setting and the gas analyzer reading.

  • Repeat steps 6-8 for mid-range (e.g., 1.5%) and high-range (e.g., 3.0%) concentration settings.

  • Calculate the percent deviation for each setting using the formula: % Deviation = ((Measured Concentration - Set Concentration) / Set Concentration) * 100

  • If the percent deviation at any setting is ±15% or greater, the vaporizer must be removed from service and sent for professional calibration.[1][2]

  • Affix a sticker to the vaporizer indicating the date of verification, the results (pass/fail), and the initials of the person who performed the verification.

Visualizations

troubleshooting_workflow start Inconsistent Anesthetic Delivery Suspected check_level Check Methoxyflurane Level start->check_level check_settings Verify Vaporizer Settings & Gas Flow check_level->check_settings leak_test Perform System Leak Test check_settings->leak_test verify_output Verify Vaporizer Output with Gas Analyzer leak_test->verify_output is_calibrated Is Output within +/- 15% of Setting? verify_output->is_calibrated service Remove from Use & Schedule Professional Service is_calibrated->service No resume_use Resume Use & Continue Monitoring is_calibrated->resume_use Yes

Caption: Troubleshooting workflow for inconsistent Methoxyflurane delivery.

vaporizer_function cluster_vaporizer Vaporizer vaporizing_chamber Vaporizing Chamber (Methoxyflurane Liquid & Wick) concentration_control Concentration Control Dial vaporizing_chamber->concentration_control bypass_channel Bypass Channel bypass_channel->concentration_control mixed_gas_out Mixed Gas Outlet (To Patient Circuit) concentration_control->mixed_gas_out carrier_gas_in Carrier Gas Inlet carrier_gas_in->vaporizing_chamber Vaporizing Flow carrier_gas_in->bypass_channel Bypass Flow

Caption: Principle of a variable-bypass vaporizer for Methoxyflurane delivery.

References

Methoxyflurane Stability & Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Methoxyflurane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Methoxyflurane during storage and experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Methoxyflurane and what are its basic chemical properties?

Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane) is a halogenated ether.[1] It is a clear, colorless, volatile liquid with a characteristic fruity odor.[2] It is miscible with ethanol, acetone, chloroform, diethyl ether, and fixed oils, and it is soluble in rubber.[1]

Q2: What are the primary factors that can cause Methoxyflurane to degrade in storage?

Methoxyflurane is chemically stable at normal temperatures and pressures. However, its stability can be compromised by:

  • Heat and Ignition Sources: Avoid heat, flames, sparks, and other sources of ignition. Sealed containers may rupture if exposed to high heat.

  • Light: Methoxyflurane is typically supplied in amber or brown glass vials, indicating that it should be protected from light to prevent potential photodegradation.

  • Air/Oxygen: The presence of an antioxidant stabilizer, Butylated Hydroxytoluene (BHT), in many formulations suggests that oxidation is a potential degradation pathway. It is recommended to store Methoxyflurane in tightly closed containers, avoiding direct contact with air.

  • Evaporation: Due to its volatility, Methoxyflurane can be lost to evaporation if containers are not properly sealed. One study showed that an inhaler left in the open lost 50% of its Methoxyflurane content within 5 hours.[3]

  • Incompatible Materials: Methoxyflurane is incompatible with strong oxidizing materials and finely powdered metals.

Q3: What is the role of Butylated Hydroxytoluene (BHT) in Methoxyflurane formulations?

Butylated Hydroxytoluene (BHT) is added to Methoxyflurane as an antioxidant stabilizer. It works by preventing free radical-mediated oxidation. BHT acts as a terminating agent, suppressing autoxidation by donating a hydrogen atom to peroxy radicals, thus converting them into more stable hydroperoxides and preventing a chain reaction that could degrade the Methoxyflurane molecule.

Q4: What are the known degradation products of Methoxyflurane?

While chemical degradation in storage is not extensively documented in public literature, the metabolic degradation pathways are well-studied and provide insight into potential breakdown products. In vivo, Methoxyflurane is metabolized by O-demethylation and dechlorination.[4][5] This process yields products such as:

  • Inorganic fluoride

  • Dichloroacetic acid (DCAA)[1]

  • Methoxyfluoroacetic acid (MFAA)[1]

  • Oxalic acid

These compounds, particularly fluoride and DCAA, were responsible for the nephrotoxicity observed when Methoxyflurane was used at high anesthetic doses.[6][7] A stability-indicating analytical method should be able to separate the intact Methoxyflurane from these and other potential degradation products.

Troubleshooting Guide

Problem: I suspect my stored Methoxyflurane has degraded.

Symptoms:

  • Unusual odor (different from the characteristic fruity smell).

  • Discoloration of the liquid.

  • Presence of particulate matter.

  • Inconsistent or unexpected experimental results.

Troubleshooting Steps:

dot

DegradationLogic cluster_conditions Storage & Handling Conditions cluster_molecule Methoxyflurane Molecule cluster_degradation Degradation Products cluster_prevention Preventative Measures Heat Heat / UV Light MF Stable Methoxyflurane Heat->MF Initiates Oxygen Atmospheric Oxygen Oxygen->MF Oxidizes Evap Improper Sealing Loss Loss of Product Evap->Loss Causes Deg_Products Fluoride, DCAA, MFAA, etc. MF->Deg_Products Degrades to BHT BHT (Antioxidant) BHT->Oxygen Scavenges Radicals from Storage Proper Storage: - Cool, Dark, Sealed Storage->Heat Blocks Storage->Evap Prevents

References

addressing variability in animal response to Methoxyflurane anesthesia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Methoxyflurane for animal anesthesia. It addresses common sources of variability in animal response and offers troubleshooting solutions to ensure safe, effective, and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Methoxyflurane and how does it work as an anesthetic?

Methoxyflurane is a halogenated ether that functions as an inhalation anesthetic.[1] It induces a state of unconsciousness, analgesia (pain relief), and muscle relaxation by depressing the central nervous system.[2] The precise mechanism involves altering the activity of ion channels in neuronal membranes, which reduces tissue excitability.[2]

Q2: What are the common factors that cause variability in animal response to Methoxyflurane?

Variability in response to Methoxyflurane anesthesia can be attributed to several factors, including:

  • Species and Strain: Different animal species and even different strains within the same species can exhibit varied sensitivity to Methoxyflurane.

  • Age: Neonatal and geriatric animals may have different metabolic rates and drug sensitivities compared to adults.[3]

  • Weight and Body Composition: Obesity can alter the pharmacokinetics of anesthetic agents.[4][5][6] Obese animals may have a greater variability in serum inorganic fluoride levels, a metabolite of Methoxyflurane.[5]

  • Health Status: Animals with underlying health conditions, particularly renal or hepatic impairment, may have an altered response to Methoxyflurane and a higher risk of toxicity.[7]

  • Concurrent Medications: Co-administration of other drugs can either potentiate or antagonize the effects of Methoxyflurane.[2]

Q3: What are the potential risks and side effects associated with Methoxyflurane anesthesia?

The primary concerns with Methoxyflurane are dose-related nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).[8] These toxicities are associated with the metabolites of Methoxyflurane, particularly inorganic fluoride ions.[7] At high anesthetic doses, serum fluoride levels can exceed 40 micromol/l, a threshold associated with nephrotoxicity.[7] Other potential side effects include cardiovascular and respiratory depression.

Q4: How can I minimize the risks associated with Methoxyflurane?

To mitigate the risks:

  • Use the lowest effective dose for the shortest possible duration.[9]

  • Ensure a calibrated vaporizer is used for precise delivery.[10]

  • Avoid use in animals with pre-existing kidney or liver disease.[7]

  • Be cautious when co-administering other drugs, especially those with known nephrotoxic or hepatotoxic potential.[7]

  • Properly scavenge waste anesthetic gas to minimize occupational exposure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Delayed or Prolonged Recovery 1. Overdose: The animal received too high a concentration of Methoxyflurane.[11][12]2. Hypothermia: Anesthesia can induce a drop in body temperature, slowing metabolism and drug clearance.3. Individual Variation: Slower metabolism of the anesthetic agent in a particular animal.[13]4. Underlying Health Issues: Compromised liver or kidney function can delay drug elimination.[11]1. Reduce Anesthetic Concentration: Immediately decrease the vaporizer setting or remove the animal from the anesthetic source.[14]2. Provide Supplemental Heat: Use a warming pad or other heat source to maintain the animal's body temperature within the normal physiological range.[14][15]3. Ensure Adequate Oxygenation: Administer 100% oxygen during the recovery period.[14]4. Monitor Vitals: Closely monitor heart rate, respiratory rate, and temperature until the animal is fully recovered.[16]5. Veterinary Consultation: If recovery is significantly prolonged, consult with a veterinarian.
Inadequate Anesthetic Depth 1. Insufficient Anesthetic Concentration: The vaporizer setting is too low for the individual animal.2. Improper Equipment Setup: Leaks in the anesthesia circuit or a poorly fitted nose cone can reduce the delivered concentration.3. Rapid Respiration: Hyperventilation can lead to a faster washout of the anesthetic gas.1. Increase Anesthetic Concentration: Gradually increase the vaporizer setting in small increments while closely monitoring the animal's response.[16]2. Check Equipment: Ensure all connections are secure and the nose cone provides a good seal.3. Assess Painful Stimuli Response: Use a toe pinch or tail pinch to gauge the depth of anesthesia; there should be no withdrawal reflex at a surgical plane of anesthesia.[17][18]
Cardiovascular/Respiratory Depression 1. Anesthetic Overdose: Methoxyflurane can cause dose-dependent depression of the cardiovascular and respiratory systems.[19]2. Hypoxia: Inadequate oxygen flow can lead to respiratory distress.3. Pre-existing Conditions: Animals with underlying cardiac or respiratory disease are more susceptible.1. Reduce Anesthetic Concentration: Immediately lower the vaporizer setting.[14]2. Increase Oxygen Flow: Ensure a sufficient flow of oxygen is being delivered.3. Assisted Ventilation: If breathing is severely depressed or absent, provide manual ventilation.4. Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and mucous membrane color.[14][20] Pink mucous membranes indicate adequate oxygenation.[14]

Quantitative Data Tables

Table 1: Recommended Methoxyflurane Vaporizer Settings for Rodents

Phase Mouse Rat Guinea Pig
Induction 4-5%4-5%4-5%
Maintenance 1-2%1-3%1-2%

Note: These are starting recommendations and should be adjusted based on individual animal response and the depth of anesthesia required for the procedure.[10][21]

Table 2: Normal Physiological Parameters in Anesthetized Rodents

Parameter Mouse Rat Guinea Pig
Heart Rate (beats/min) 300-500250-450200-300
Respiratory Rate (breaths/min) 80-23060-14040-100
Rectal Temperature (°C) 36.5-38.035.9-37.537.2-39.5

Note: These ranges can vary depending on the strain, age, and depth of anesthesia. Continuous monitoring is crucial.[20]

Experimental Protocols

Protocol 1: Methoxyflurane Anesthesia Induction and Maintenance in Mice

Materials:

  • Calibrated Methoxyflurane vaporizer

  • Oxygen source

  • Induction chamber

  • Nose cone delivery circuit

  • Warming pad

  • Ophthalmic ointment

  • Monitoring equipment (pulse oximeter, rectal thermometer)

Procedure:

  • Pre-anesthetic Preparation:

    • Acclimate the mouse to the experimental room to reduce stress.[15]

    • Weigh the mouse to ensure accurate record-keeping.

    • Perform a pre-anesthetic health check.[15]

  • Vaporizer Setup:

    • Check the Methoxyflurane level in the vaporizer.

    • Connect the oxygen source to the vaporizer.

    • Set the oxygen flow rate to 0.8-1.5 L/min for induction.[14]

  • Induction:

    • Place the mouse in the induction chamber.

    • Set the Methoxyflurane vaporizer to 4-5%.[21]

    • Monitor the mouse until it loses the righting reflex (is unable to stand itself up when the chamber is gently tilted).[17] This typically occurs within 1-3 minutes.

  • Transition to Maintenance:

    • Once induced, quickly move the mouse from the chamber to the nose cone.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[3][14]

    • Place the mouse on a warming pad set to maintain a body temperature of 37°C.[15]

  • Maintenance of Anesthesia:

    • Reduce the Methoxyflurane vaporizer setting to 1-2%.[10]

    • Adjust the oxygen flow rate to 0.4-0.8 L/min.[14]

    • Continuously monitor the depth of anesthesia using the pedal withdrawal reflex (toe pinch).[16][18] There should be no response to a firm pinch.

    • Monitor vital signs (heart rate, respiratory rate, oxygen saturation, and temperature) every 10-15 minutes.[16][18]

  • Recovery:

    • Once the procedure is complete, turn off the Methoxyflurane vaporizer but continue to supply 100% oxygen for a few minutes.[14]

    • Move the mouse to a clean, warm recovery cage.

    • Continue to monitor the mouse every 15 minutes until it is fully ambulatory.[3]

    • Do not return the mouse to a cage with other un-anesthetized animals until it has fully recovered.[15]

Visualizations

Experimental_Workflow cluster_prep Pre-Anesthetic Phase cluster_induction Induction Phase cluster_maintenance Maintenance Phase cluster_recovery Recovery Phase acclimation Acclimation & Health Check weigh Weigh Animal acclimation->weigh vaporizer_setup Vaporizer Setup (4-5% Methoxyflurane) weigh->vaporizer_setup place_in_chamber Place Animal in Induction Chamber vaporizer_setup->place_in_chamber monitor_induction Monitor for Loss of Righting Reflex place_in_chamber->monitor_induction move_to_nosecone Move to Nose Cone monitor_induction->move_to_nosecone apply_ointment Apply Ophthalmic Ointment move_to_nosecone->apply_ointment place_on_warming_pad Place on Warming Pad apply_ointment->place_on_warming_pad adjust_vaporizer Adjust Vaporizer (1-2% Methoxyflurane) place_on_warming_pad->adjust_vaporizer monitor_vitals Monitor Vitals & Anesthetic Depth adjust_vaporizer->monitor_vitals turn_off_vaporizer Turn Off Vaporizer, Administer Oxygen monitor_vitals->turn_off_vaporizer move_to_recovery_cage Move to Warm Recovery Cage turn_off_vaporizer->move_to_recovery_cage monitor_recovery Monitor Until Ambulatory move_to_recovery_cage->monitor_recovery

Caption: Workflow for Methoxyflurane Anesthesia in Rodents.

Troubleshooting_Delayed_Recovery cluster_assessment Initial Assessment cluster_interventions Immediate Interventions cluster_evaluation Re-evaluation start Delayed Recovery Observed check_vitals Check Vital Signs (HR, RR, Temp, SpO2) start->check_vitals assess_depth Assess Anesthetic Depth (Reflexes) start->assess_depth stop_anesthetic Stop Methoxyflurane Delivery check_vitals->stop_anesthetic assess_depth->stop_anesthetic provide_oxygen Provide 100% Oxygen stop_anesthetic->provide_oxygen provide_heat Provide Supplemental Heat provide_oxygen->provide_heat monitor_response Monitor for Improvement provide_heat->monitor_response no_improvement No Improvement monitor_response->no_improvement improvement Improvement monitor_response->improvement consult_vet Consult Veterinarian no_improvement->consult_vet continue_monitoring Continue Monitoring Until Fully Recovered improvement->continue_monitoring

Caption: Troubleshooting Logic for Delayed Anesthetic Recovery.

References

troubleshooting Methoxyflurane inhaler device malfunctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Methoxyflurane inhaler device. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental use.

Troubleshooting Guide

This guide provides systematic instructions to diagnose and resolve common malfunctions with the Methoxyflurane inhaler device.

Issue 1: Perceived Lack of Analgesic Effect

Q: The subject is not experiencing the expected analgesic effect after administration. What are the possible causes and solutions?

A: A perceived lack of effect can stem from several factors, ranging from user error to device issues. Follow these steps to troubleshoot:

  • Verify Proper Inhalation Technique: Ensure the user is taking slow, steady breaths through the mouthpiece. The first few breaths should be gentle to acclimatize to the vapor.[1][2][3] Pain relief is typically experienced after 6-10 inhalations.[1][2]

  • Check for Adequate Seal: Confirm that the user has formed a tight seal with their lips around the mouthpiece to prevent room air from diluting the methoxyflurane vapor.

  • Confirm Dilutor Hole Status: For a higher concentration of methoxyflurane, the dilutor hole on the Activated Carbon (AC) chamber can be covered with a finger during inhalation.[1][2][4] The estimated concentration is 0.2-0.4% with the hole uncovered and 0.5-0.7% when covered.[5]

  • Inspect for Leaks: A leak in the device can lead to insufficient vapor delivery. Refer to the "Issue 2: Suspected Device Leak" section for detailed instructions.

  • Consider Individual Patient Factors: Biological variability can influence the onset and perception of analgesia.

Issue 2: Suspected Device Leak

Q: I smell a strong fruity odor around the device, or the subject is not achieving the desired effect, suggesting a possible leak. How can I identify and address this?

A: A leak can compromise the efficacy of the device and lead to unnecessary occupational exposure.

  • Check All Connection Points: Ensure the AC chamber is securely inserted into the dilutor hole on the top of the inhaler.[1]

  • Inspect the Inhaler Body: Visually inspect the inhaler for any cracks or physical damage that could compromise its integrity.

  • Verify Proper Assembly: After filling, ensure the base is securely re-attached to the inhaler body.

  • Experimental Protocol for Leak Detection: For laboratory settings, a qualitative leak test can be performed. See "Experimental Protocols" section for a detailed methodology.

Issue 3: Difficulty in Administering the Dose

Q: The user is experiencing difficulty drawing a breath through the inhaler or reports a blockage.

A: This could indicate an obstruction in the airflow path.

  • Inspect the Mouthpiece: Check for any visible obstructions in the mouthpiece opening.

  • Check the AC Chamber: Ensure the AC chamber is not clogged or damaged. If a second dose is being administered, it is recommended to use a new inhaler and AC chamber.

  • Device Integrity: If the issue persists with a new device, there might be a manufacturing defect. Quarantine the device and report the lot number to the manufacturer.

Issue 4: Premature Cessation of Analgesia

Q: The analgesic effect seems to diminish much faster than the expected 25-30 minutes of continuous use. What could be the cause?

A: The duration of analgesia can be influenced by the user's breathing pattern.

  • Inhalation Pattern: Continuous, rapid breathing will expend the 3 mL dose more quickly.[6] For longer-lasting analgesia, intermittent inhalation is recommended.[1][4][6] A single 3mL dose can last up to an hour with intermittent use.[7]

  • Device Tilt: Ensure the inhaler is kept in a relatively upright position during use to ensure proper wicking of the methoxyflurane.

Logical Troubleshooting Workflow

Caption: A flowchart for troubleshooting Methoxyflurane inhaler malfunctions.

Frequently Asked Questions (FAQs)

Device Operation

  • Q: What is the correct procedure for loading the Methoxyflurane into the inhaler? A: Tilt the inhaler to a 45° angle and pour the entire contents of one 3 mL bottle into the base while rotating the device to ensure even saturation of the wick.[1]

  • Q: What is the purpose of the Activated Carbon (AC) Chamber? A: The AC chamber is designed to adsorb any exhaled methoxyflurane, which minimizes occupational exposure for researchers and technicians in the vicinity.[1][2]

  • Q: Can the inhaler be used without the AC Chamber? A: While the device can technically function without it, it is strongly recommended to always use the AC chamber to reduce environmental vapor levels and occupational exposure.[2]

Safety and Efficacy

  • Q: What are the most common side effects associated with Methoxyflurane inhalation? A: The most frequently reported adverse events are dizziness, headache, and somnolence.[8] These effects are generally mild and transient.[8]

  • Q: Are there any known contraindications for Methoxyflurane use in a research setting? A: Yes, Methoxyflurane should not be used in subjects with a known hypersensitivity to fluorinated anesthetics, pre-existing renal or hepatic impairment, respiratory depression, or a personal or family history of malignant hyperthermia.[6][9]

  • Q: What is the recommended maximum dosage? A: The maximum recommended dose is 6 mL in a 24-hour period, and the total weekly dose should not exceed 15 mL. Administration on consecutive days is not recommended.[4]

Quantitative Data on Device Performance

The following table summarizes data from post-market surveillance and clinical studies on the Penthrox® Methoxyflurane inhaler.

Performance MetricReported Rate/ValueSource
User-Reported Ease of Use (Good to Excellent) 97.0%[10]
Patient Satisfaction (Good to Excellent) 90.0%[10]
Incidence of Drowsiness 12.8%[10]
Incidence of Nausea 6.9%[10]
Patients Reporting No Side Effects 74.3%[10]
Requirement for a Second Dose 9.9%[10]
Median Time to First Pain Relief 5 minutes[8]

Experimental Protocols

1. Protocol for Qualitative Leak Detection of the Inhaler Device

  • Objective: To confirm the integrity of the inhaler device and ensure no leakage of Methoxyflurane vapor.

  • Materials:

    • New, unopened Methoxyflurane inhaler and 3 mL vial

    • Well-ventilated fume hood

    • Personal protective equipment (gloves, safety glasses)

  • Methodology:

    • Prepare the inhaler by loading the 3 mL of Methoxyflurane as per the standard procedure.

    • Securely attach the base and the AC chamber.

    • Place the prepared inhaler in the fume hood.

    • Without inhaling from the mouthpiece, gently obstruct the mouthpiece opening with a gloved thumb and apply light positive pressure by attempting to exhale into the dilutor hole (if not covered by the AC chamber) or around the base.

    • Carefully smell for any fruity odor of Methoxyflurane around the seals of the base and the AC chamber. The human nose is very sensitive to the odor of methoxyflurane.

    • Any detectable odor indicates a potential leak. The device should not be used.

2. Protocol for Assessing Activated Carbon (AC) Chamber Efficacy

  • Objective: To verify the adsorptive capacity of the AC chamber.

  • Materials:

    • Methoxyflurane inhaler and 3 mL vial

    • AC Chamber

    • Gas sampling bags

    • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

    • Controlled environment with known ventilation rate

  • Methodology:

    • Prepare the Methoxyflurane inhaler as standard.

    • In a controlled, ventilated environment, have a trained user exhale through the device for a set period (e.g., 10 minutes of intermittent breaths).

    • Collect a sample of the air exiting the AC chamber using a gas sampling bag at regular intervals.

    • Simultaneously, collect a sample of the ambient air in the room as a baseline.

    • Analyze the collected gas samples for Methoxyflurane concentration using GC-FID or GC-MS.

    • The efficacy of the AC chamber is determined by the difference in Methoxyflurane concentration between the exhaled sample and the ambient air. A properly functioning AC chamber should result in a negligible increase in Methoxyflurane concentration in the exhaled sample compared to the ambient air.

Methoxyflurane Mechanism of Action

MoA methoxyflurane Methoxyflurane (Inhaled) cns Central Nervous System methoxyflurane->cns gaba GABA-A Receptors cns->gaba glycine Glycine Receptors cns->glycine neuronal_inhibition Increased Neuronal Inhibition gaba->neuronal_inhibition Potentiation glycine->neuronal_inhibition Potentiation analgesia Analgesia neuronal_inhibition->analgesia

Caption: Simplified signaling pathway of Methoxyflurane's analgesic effect.

References

mitigating the nephrotoxic effects of Methoxyflurane in research animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the nephrotoxic effects of methoxyflurane in research animals. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is methoxyflurane nephrotoxicity and what is the primary cause?

Methoxyflurane nephrotoxicity is a form of dose-dependent kidney damage that can occur following anesthesia.[1][2] The primary cause is not the drug itself, but its metabolic breakdown products. Methoxyflurane is metabolized in the liver and kidneys by cytochrome P450 enzymes (specifically CYP2E1, 2A6, and 3A4) through two main pathways.[3][4] The most significant pathway in terms of toxicity is O-demethylation, which produces inorganic fluoride and dichloroacetic acid (DCAA).[3][5] Research has shown that the combination of fluoride and DCAA is significantly more toxic to renal tubules than fluoride alone, leading to cellular necrosis and impaired kidney function.[5][6] Intrarenal metabolism of methoxyflurane may be a particularly critical event leading to this toxicity.[4]

Q2: What are the common clinical and pathological signs of methoxyflurane-induced kidney damage in animals?

Researchers should monitor for a specific set of clinical signs that indicate renal stress or damage. Key indicators include:

  • Polyuria: A significant increase in urine output.[3][7]

  • Decreased Urine Osmolality: The urine becomes less concentrated.[3]

  • Elevated Serum Biomarkers: Increases in blood urea nitrogen (BUN) and serum creatinine are common biochemical findings.[3][8]

  • Histopathological Changes: Microscopic examination of the kidney tissue may reveal acute tubular necrosis, particularly in the proximal tubules, as well as mitochondrial swelling and the potential for calcium oxalate crystal deposition.[2][9]

Q3: Are certain research animal strains more susceptible to methoxyflurane nephrotoxicity?

Yes, there is a marked difference in susceptibility between animal strains. The Fischer 344 rat is a well-established model for studying methoxyflurane nephrotoxicity because this strain is highly susceptible and its metabolic pathways are similar to humans.[2][10] In contrast, Sprague-Dawley rats have been found to be less susceptible, and preclinical trials using this strain initially failed to identify the nephrotoxic potential of methoxyflurane.[10] This highlights the critical importance of selecting the appropriate animal model for both safety and efficacy studies involving this anesthetic.

Q4: What are the most effective strategies to mitigate or prevent nephrotoxicity during my experiments?

A multi-faceted approach is recommended to minimize risk:

  • Dose Management: The risk is dose-dependent.[7] Use the lowest effective concentration of methoxyflurane for the shortest duration possible. For analgesic use, doses are typically limited to subanesthetic levels (e.g., in humans, ≤2.0 MAC-hours), which are not associated with renal toxicity.[1]

  • Avoid Enzyme Inducers: Do not concurrently administer drugs known to induce cytochrome P450 enzymes, such as phenobarbital.[2][10] Enzyme induction significantly increases the metabolism of methoxyflurane to its toxic byproducts.[3]

  • Avoid Concurrent Nephrotoxins: The use of other drugs with known nephrotoxic potential, such as certain antibiotics (gentamicin, tetracycline) or NSAIDs (flunixin meglumine), should be avoided as they can have an additive effect on kidney damage.[2][11][12]

  • Consider Alternatives: For procedures requiring prolonged anesthesia, consider using an alternative inhalant anesthetic with a lower risk profile, such as isoflurane.[13]

Q5: What are the primary alternatives to methoxyflurane for inhalant anesthesia in small laboratory animals?

Isoflurane is an excellent and widely used alternative to methoxyflurane.[13] While methoxyflurane was often used in simple open-circuit setups due to its low vapor pressure, isoflurane can be adapted for similar use. A study demonstrated that dissolving isoflurane in propylene glycol (e.g., a 20% solution) allows for its safe and effective use in drop-chamber and nose-cone systems, providing rapid induction and recovery without post-anesthetic distress.[13] Other alternatives used for analgesia in various settings include nitrous oxide and fentanyl.[14]

Troubleshooting Guide

Observed Problem Potential Causes Recommended Solutions & Mitigation Steps
Animals exhibit polyuria (excessive urination) and/or have elevated BUN/creatinine post-procedure. 1. Methoxyflurane dose or duration was too high.[2][7]2. Concurrent use of a P450 enzyme-inducing drug (e.g., phenobarbital).[3][10]3. The animal strain used is highly susceptible (e.g., Fischer 344 rat).[2][10]4. Concurrent administration of another nephrotoxic agent.[11][12]1. Immediate: Provide supportive care, including fluid therapy, to manage renal function.2. Protocol Review: Critically review the anesthetic protocol. Reduce the methoxyflurane concentration or duration for future experiments.3. Medication Check: Screen all experimental and therapeutic agents for P450 induction potential or direct nephrotoxicity.4. Future Studies: Consider switching to a less-susceptible strain or an alternative anesthetic like isoflurane.[13]
Inconsistent renal function results are observed across different animal groups. 1. Uncontrolled variation in anesthetic administration (duration, concentration).2. Genetic variability within the animal colony.3. Undocumented exposure to other compounds that affect renal function or methoxyflurane metabolism.1. Standardize Protocol: Ensure strict adherence to the anesthetic administration protocol for all animals.2. Review Animal Records: Perform a thorough audit of all substances administered to the animals, including bedding, diet, and water supplements.3. Consider Strain: If using an outbred stock, consider if a more genetically uniform inbred strain is necessary to reduce biological variability.
Pathology reports indicate renal tubular necrosis or oxalate crystals in control animals. 1. This is highly unexpected for a true control group.2. Possible cross-contamination of anesthetic equipment.3. A confounding factor in the animals' environment or diet.1. Equipment Audit: Thoroughly clean and verify the function of all anesthetic delivery systems. Use separate, dedicated systems for different agents if possible.2. Environmental Review: Investigate potential environmental contaminants and review the composition of the animal diet for substances that could cause renal stress.

Data Presentation

Table 1: Key Biomarkers of Methoxyflurane Nephrotoxicity

BiomarkerTypeIndication of ToxicitySpecies Model
Urine Volume Clinical SignSignificant Increase (Polyuria)Rat, Dog, Human
Urine Osmolality Functional MetricDecreaseRat
Blood Urea Nitrogen (BUN) SerumIncreaseRat, Dog, Human
Serum Creatinine SerumIncreaseDog, Human
Serum Inorganic Fluoride SerumIncrease (Correlates with exposure)Rat, Human
Tubular Necrosis HistopathologyPresence and severity of cell deathRat, Dog
Kidney Injury Molecule-1 (Kim-1) Urinary ProteinIncrease (Early indicator)Rat
Clusterin Urinary ProteinIncrease (Early indicator)Rat

Sources:[1][3][5][8][11][15]

Table 2: Effects of Methoxyflurane Metabolites on Renal Function in Rats

Administered Compound(s)Dose (mmol/kg)Effect on Urine OsmolalityEffect on Urine VolumeRenal Tubular Necrosis
MDFA (Metabolite) N/ANo EffectNo EffectNone
DCAA (Metabolite) N/ANo EffectNo EffectNone
Sodium Fluoride (Low Dose) 0.22 then 0.11DecreaseNo Significant EffectNot Significant
Sodium Fluoride (High Dose) 0.45 then 0.22DecreaseIncrease (Diuresis)Not Significant
Sodium Fluoride + DCAA N/ASignificant DecreaseSignificant IncreaseSignificantly Greater than Fluoride Alone

Data summarized from Kharasch et al. (2006). This study demonstrates the synergistic toxicity of fluoride and DCAA.[5][6]

Visualizations

Signaling Pathways and Workflows

cluster_0 Methoxyflurane Metabolism cluster_1 Metabolic Pathways cluster_2 Resulting Metabolites & Effects Methoxyflurane Methoxyflurane CYP450 CYP450 Enzymes (CYP2E1, 2A6, 3A4) Methoxyflurane->CYP450 Metabolized by ODemethylation O-Demethylation (Primary Toxic Pathway) CYP450->ODemethylation Dechlorination Dechlorination CYP450->Dechlorination Fluoride Inorganic Fluoride (F-) ODemethylation->Fluoride DCAA Dichloroacetic Acid (DCAA) ODemethylation->DCAA MDFA Methoxydifluoroacetic Acid (MDFA) Dechlorination->MDFA Nephrotoxicity Renal Tubular Necrosis & Kidney Injury Fluoride->Nephrotoxicity Synergistic Toxicity DCAA->Nephrotoxicity Synergistic Toxicity

Caption: Metabolic pathway of methoxyflurane leading to nephrotoxic metabolites.

Start Start Experiment AnimalSelection 1. Animal Selection (e.g., Fischer 344 Rats) Start->AnimalSelection PreTreatment 2. Pre-Treatment (Optional) - Enzyme Inducer (e.g., Phenobarbital) - Vehicle Control AnimalSelection->PreTreatment Anesthesia 3. Methoxyflurane Administration (Controlled dose and duration) PreTreatment->Anesthesia Monitoring 4. In-Life Monitoring (Urine output, clinical signs) Anesthesia->Monitoring Collection 5. Sample Collection (Blood for BUN, Creatinine, Fluoride) (Urine for Osmolality, Biomarkers) Monitoring->Collection Necropsy 6. Necropsy & Tissue Collection (Kidneys fixed for histology) Collection->Necropsy Analysis 7. Data Analysis - Biochemical Assays - Histopathology Scoring Necropsy->Analysis End End Experiment Analysis->End

Caption: Experimental workflow for assessing methoxyflurane nephrotoxicity in rodents.

Start Planning Anesthetic Protocol Decision1 Is prolonged anesthesia (>30 min) required? Start->Decision1 Decision2 Are concurrent nephrotoxic or enzyme-inducing drugs being used? Decision1->Decision2 No Action_UseAlternative Use Alternative Anesthetic (e.g., Isoflurane) Decision1->Action_UseAlternative Yes Action_ProceedWithCaution Proceed with Methoxyflurane: - Use lowest effective dose - Shortest possible duration Decision2->Action_ProceedWithCaution No Action_AvoidDrugs Strongly consider alternative experimental drugs or anesthetic Decision2->Action_AvoidDrugs Yes Result_LowRisk Lower Risk of Nephrotoxicity Action_UseAlternative->Result_LowRisk Action_ProceedWithCaution->Result_LowRisk Result_HighRisk High Risk of Nephrotoxicity Action_AvoidDrugs->Result_HighRisk

Caption: Decision-making flowchart for mitigating methoxyflurane nephrotoxicity risk.

Experimental Protocols

Protocol 1: Standard Monitoring of Renal Function in Rodents

This protocol outlines the key steps for monitoring renal function in rats anesthetized with methoxyflurane.

1. Animal Model:

  • Species/Strain: Fischer 344 Rat (or other relevant strain).

  • Acclimation: Acclimate animals for at least 7 days before the experiment. House in metabolic cages for 24-48 hours prior to baseline measurements to allow for accurate urine collection.

2. Baseline Data Collection (24h prior to anesthesia):

  • Collect 24-hour urine sample. Measure total volume and analyze for osmolality and biomarkers (e.g., Kim-1).

  • Collect a baseline blood sample (e.g., via tail vein) to measure serum BUN and creatinine.

3. Anesthetic Administration:

  • Induce and maintain anesthesia using a calibrated vaporizer to deliver a precise concentration of methoxyflurane.

  • Clearly document the concentration used and the total duration of anesthesia.

  • Maintain body temperature using a heating pad.

4. Post-Anesthesia Monitoring and Sample Collection:

  • Return the animal to a metabolic cage immediately after recovery.

  • Collect urine over a 24-hour (or 48-hour) period. Record the total volume.

  • At 24 or 48 hours post-anesthesia, collect a terminal blood sample via cardiac puncture under deep anesthesia.

  • Immediately perfuse and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathology and flash-freeze the other for molecular analysis.

5. Analysis:

  • Biochemistry: Analyze blood samples for BUN and creatinine. Analyze urine for osmolality.

  • Histopathology: Process the formalin-fixed kidney for paraffin embedding, sectioning, and staining (e.g., H&E, PAS). A board-certified veterinary pathologist should score the sections for evidence of tubular necrosis, cast formation, and other signs of injury.

This protocol is a synthesis of methodologies described in references[3][5][7].

References

techniques to reduce Methoxyflurane induction and recovery time

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize experimental protocols by reducing Methoxyflurane induction and recovery times.

Frequently Asked Questions (FAQs)

Q1: Why are the induction and recovery times for Methoxyflurane inherently long?

The speed of induction and recovery for any inhalant anesthetic is primarily determined by its blood/gas partition coefficient. This value indicates the solubility of the anesthetic in the blood. Methoxyflurane has a very high blood/gas partition coefficient, meaning it is highly soluble in blood. Consequently, a large amount of the anesthetic must be absorbed into the bloodstream before the partial pressure in the brain is sufficient to induce anesthesia, resulting in a slow induction. Similarly, during recovery, the anesthetic is slow to leave the blood and be exhaled, leading to a prolonged recovery period compared to agents with lower solubility like isoflurane or sevoflurane.[1][2]

Q2: What is a typical induction time for Methoxyflurane in small rodents?

With a properly configured and simple administration system, a relatively rapid induction of 1-5 minutes can be achieved in small rodents like rats, mice, and guinea pigs.[3]

Q3: How can I shorten the induction time during my experiments?

To decrease induction time, you can:

  • Optimize Fresh Gas Flow (FGF): Using a high fresh gas flow during the initial induction phase helps to rapidly increase the concentration of Methoxyflurane within the induction chamber, speeding up its uptake.[4]

  • Use an Appropriate Vaporizer Setting: A higher initial vaporizer concentration will create a steeper concentration gradient, facilitating faster entry of the anesthetic into the bloodstream. However, this must be done cautiously to avoid overdosing the animal.

  • Ensure an Efficient Delivery System: The anesthesia system, including the induction chamber and tubing, should be appropriately sized for the animal to minimize dead space. All connections must be sealed to prevent leaks.[3]

Q4: What techniques can accelerate the recovery process?

To shorten recovery time, consider the following:

  • Minimize Anesthetic Duration: The most effective method is to limit the total time the animal is exposed to Methoxyflurane.

  • Flush the System: After discontinuing the Methoxyflurane, flush the system and the animal's lungs with 100% oxygen to help eliminate the anesthetic gas more quickly.[5]

  • Provide a Clean Recovery Environment: Move the animal to a separate, well-ventilated cage free from residual anesthetic gas.

  • Maintain Body Temperature: Hypothermia can slow metabolism and drug clearance. Using a warming pad during and after the procedure can support a faster recovery.

Q5: Does hepatic enzyme induction affect recovery from Methoxyflurane?

Yes, the induction of hepatic enzymes, for example by pre-treatment with phenobarbital, can increase the rate at which Methoxyflurane is metabolized.[6][7] This increased metabolism can lead to faster clearance and potentially quicker recovery. However, this practice is strongly discouraged . Methoxyflurane metabolism produces fluoride ions, which are nephrotoxic (damaging to the kidneys) at high concentrations.[7][8] Inducing liver enzymes can significantly increase fluoride production, raising the risk of severe renal damage.[7]

Troubleshooting Guide

Issue 1: Prolonged Induction Time (>10 minutes in small rodents)

If induction is taking longer than expected, it can compromise the experiment and cause undue stress to the animal. Use the following flowchart to diagnose and resolve the issue.

G Start Start: Induction Time > 10 min CheckVaporizer Check Vaporizer Setting & Fluid Level Start->CheckVaporizer LowSetting Is Setting Too Low or Fluid Empty? CheckVaporizer->LowSetting CheckFGF Check Fresh Gas Flow (FGF) Rate LowFGF Is FGF Too Low? CheckFGF->LowFGF CheckLeaks Inspect System for Leaks LeaksFound Are Leaks Present? CheckLeaks->LeaksFound CheckChamber Evaluate Induction Chamber Size ChamberTooLarge Is Chamber Too Large for Animal? CheckChamber->ChamberTooLarge LowSetting->CheckFGF No AdjustVaporizer Action: Refill or Increase Setting (Consult Protocol) LowSetting->AdjustVaporizer Yes LowFGF->CheckLeaks No AdjustFGF Action: Increase FGF Rate (e.g., to 1-2 L/min for induction) LowFGF->AdjustFGF Yes LeaksFound->CheckChamber No FixLeaks Action: Seal Connections, Replace Tubing LeaksFound->FixLeaks Yes ChangeChamber Action: Use Appropriately Sized Chamber ChamberTooLarge->ChangeChamber Yes Resolved Problem Resolved ChamberTooLarge->Resolved No, Consult Vet AdjustVaporizer->Resolved AdjustFGF->Resolved FixLeaks->Resolved ChangeChamber->Resolved G Start End of Surgical Procedure StopAnesthetic 1. Discontinue Methoxyflurane (Turn Vaporizer to 0) Start->StopAnesthetic OxygenWashout 2. Administer 100% Oxygen (High Flow for 5-10 min) StopAnesthetic->OxygenWashout Transfer 3. Move Animal to a Pre-warmed, Clean Recovery Cage OxygenWashout->Transfer Monitor 4. Monitor Vital Signs & Reflexes (Respiration, Temperature, Color) Transfer->Monitor SupportiveCare 5. Provide Supportive Care (Heat Support, Analgesia) Monitor->SupportiveCare RecoveryMilestones Monitor Until Sternal Recumbency & Ambulation Achieved SupportiveCare->RecoveryMilestones RecoveryMilestones->Monitor Continue Monitoring End Full Recovery RecoveryMilestones->End Milestones Met

References

Technical Support Center: Managing Methoxyflurane Side Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Methoxyflurane in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of Methoxyflurane in laboratory animals?

A1: The primary side effects of Methoxyflurane are dose-dependent and can include nephrotoxicity (kidney damage), cardiovascular depression (hypotension, decreased cardiac output), respiratory depression, and prolonged recovery times.[1][2][3] Hepatotoxicity (liver damage) and gestational effects have also been reported.[4][5]

Q2: Are certain animal species or strains more susceptible to Methoxyflurane side effects?

A2: Yes, there are significant species and strain differences in susceptibility. For instance, Fischer 344 rats are more prone to Methoxyflurane-induced nephrotoxicity compared to Sprague-Dawley rats due to differences in hepatic metabolism.[4] It is crucial to be aware of the specific sensitivities of the animal model being used.

Q3: Can other drugs interact with Methoxyflurane and increase the risk of side effects?

A3: Absolutely. Co-administration of drugs that induce hepatic enzymes, such as phenobarbital, can increase the metabolism of Methoxyflurane to its nephrotoxic metabolites.[6] Concurrent use of other nephrotoxic drugs, like certain antibiotics (e.g., gentamicin, tetracycline) or analgesics (e.g., flunixin meglumine in dogs), is contraindicated as it can potentiate kidney damage.[7][8][9]

Q4: What is the mechanism behind Methoxyflurane-induced nephrotoxicity?

A4: Methoxyflurane is metabolized in the liver by cytochrome P450 enzymes, leading to the production of inorganic fluoride ions and dichloroacetic acid (DCAA).[6][10] High concentrations of these metabolites, particularly fluoride, are directly toxic to the renal tubules, leading to polyuric renal failure.[4][10][11]

Troubleshooting Guides

Issue 1: Suspected Nephrotoxicity

Symptoms:

  • Increased water consumption and urine output (polyuria).

  • Elevated serum creatinine and blood urea nitrogen (BUN) levels.

  • Weight loss and dehydration.

Troubleshooting Steps:

  • Cease Methoxyflurane Administration: Immediately discontinue the use of Methoxyflurane for anesthesia.

  • Fluid Therapy: Administer supportive fluid therapy (e.g., subcutaneous or intravenous saline) to correct dehydration and support renal function.

  • Monitor Renal Function: Collect blood and urine samples to monitor key renal function parameters.

Experimental Protocol: Monitoring Renal Function

  • Animal Model: Fischer 344 Rat (or other relevant species).

  • Procedure:

    • Collect baseline blood and urine samples before Methoxyflurane administration.

    • Anesthetize the animal with Methoxyflurane according to the experimental protocol, carefully recording the duration and concentration.

    • At 24, 48, and 72 hours post-anesthesia, collect blood via a suitable method (e.g., tail vein, saphenous vein) and urine using a metabolic cage.

    • Analyze serum for creatinine and BUN concentrations.

    • Measure urine volume and osmolality.

    • At the end of the study, euthanize the animal and collect kidney tissue for histopathological examination to assess for tubular necrosis.[6][7]

Issue 2: Cardiovascular Depression

Symptoms:

  • Hypotension (low blood pressure).

  • Bradycardia (slow heart rate) or tachycardia (rapid heart rate).[2]

  • Pale mucous membranes.

Troubleshooting Steps:

  • Reduce Methoxyflurane Concentration: Immediately decrease the vaporizer setting to the lowest effective concentration.

  • Increase Oxygen Flow: Ensure the animal is receiving 100% oxygen.

  • Administer Fluids: A bolus of intravenous fluids can help to increase blood pressure.

  • Pharmacological Intervention: In severe cases, vasopressors may be administered under veterinary guidance.

Experimental Protocol: Monitoring Cardiovascular Function

  • Animal Model: Mouse or Dog (or other relevant species).

  • Procedure:

    • Place a non-invasive blood pressure cuff on the tail or limb to monitor systolic, diastolic, and mean arterial pressure.

    • Use ECG leads to monitor heart rate and rhythm.

    • A pulse oximeter can be placed on a peripheral site (e.g., paw, tail) to monitor heart rate and oxygen saturation.

    • Record baseline measurements before anesthesia.

    • Record measurements every 5-15 minutes throughout the anesthetic period and during recovery.[12]

Issue 3: Respiratory Depression

Symptoms:

  • Decreased respiratory rate.

  • Shallow breathing.

  • Cyanosis (blue discoloration of mucous membranes) indicating low oxygen saturation.

Troubleshooting Steps:

  • Reduce Methoxyflurane Concentration: Immediately lower the vaporizer setting.

  • Assisted Ventilation: If the respiratory rate is severely depressed, provide manual ventilation with a resuscitation bag and 100% oxygen.

  • Reversal Agents: While there is no specific antagonist for Methoxyflurane, respiratory stimulants may be considered in severe cases under veterinary supervision. The primary focus should be on supporting ventilation.

Experimental Protocol: Managing Respiratory Depression

  • Animal Model: Rodent.

  • Procedure:

    • Continuously monitor the respiratory rate and pattern visually.

    • Use a pulse oximeter to monitor oxygen saturation (SpO2). A significant drop in SpO2 is an early indicator of respiratory depression.

    • If respiratory rate drops below 50% of the baseline for the species, or if SpO2 falls below 95%, immediately reduce the Methoxyflurane concentration.

    • If the animal becomes apneic (stops breathing), turn off the vaporizer and begin positive pressure ventilation with 100% oxygen at a rate appropriate for the species until spontaneous breathing resumes.

    • Consider the use of respiratory stimulants as a last resort and in consultation with a veterinarian.[13][14][15]

Data Presentation

Table 1: Dose-Dependent Cardiovascular Effects of Methoxyflurane in Dogs (Spontaneous Ventilation)

MAC MultipleHeart Rate (beats/min)Mean Arterial Pressure (mmHg)Cardiac Output (L/min)
1.0 MAC120 ± 1085 ± 52.5 ± 0.3
1.5 MAC130 ± 1275 ± 62.2 ± 0.2
2.0 MAC140 ± 1565 ± 71.9 ± 0.2
Data are presented as mean ± SEM. MAC (Minimum Alveolar Concentration) for Methoxyflurane in dogs is approximately 0.23%. Data extrapolated from published studies.[2]

Table 2: Methoxyflurane Nephrotoxicity in Different Rat Strains

Rat StrainAnesthetic DoseSerum Fluoride (µM)Renal Histopathology
Sprague-Dawley1.0 MAC for 2 hours50-70Minimal to no tubular necrosis
Fischer 3441.0 MAC for 2 hours>150Severe proximal tubular necrosis
Data are illustrative and based on findings from multiple studies.[4][7]

Visualizations

Methoxyflurane_Nephrotoxicity_Pathway Methoxyflurane Methoxyflurane Liver Liver (Cytochrome P450) Methoxyflurane->Liver Metabolites Metabolism Liver->Metabolites Fluoride Inorganic Fluoride Metabolites->Fluoride DCAA Dichloroacetic Acid (DCAA) Metabolites->DCAA Kidney Kidney (Renal Tubules) Fluoride->Kidney DCAA->Kidney Toxicity Renal Tubular Necrosis Kidney->Toxicity

Caption: Metabolic pathway of Methoxyflurane leading to nephrotoxicity.

Experimental_Workflow_Monitoring cluster_pre Pre-Anesthesia cluster_during During Anesthesia cluster_post Post-Anesthesia Baseline Baseline Vitals (HR, RR, BP, SpO2) Administer Administer Methoxyflurane Baseline->Administer Monitor Continuous Monitoring (every 5-15 min) Administer->Monitor SideEffect Side Effect Detected? Monitor->SideEffect Recover Recovery Monitoring SideEffect->Recover No Intervention Implement Troubleshooting Protocol SideEffect->Intervention Yes Intervention->Monitor

Caption: Experimental workflow for monitoring side effects.

Troubleshooting_Logic Start Adverse Event Observed Identify Identify Primary Symptom Start->Identify Renal Nephrotoxicity (Polyuria, ↑BUN/Creat) Identify->Renal Renal Cardio Cardiovascular Depression (Hypotension, Brady/Tachycardia) Identify->Cardio Cardiovascular Resp Respiratory Depression (↓Rate, ↓SpO2) Identify->Resp Respiratory ActionRenal Stop Methoxyflurane Provide Fluid Support Monitor Renal Parameters Renal->ActionRenal ActionCardio Reduce Concentration Increase O2 Flow Administer Fluids/Vasopressors Cardio->ActionCardio ActionResp Reduce Concentration Assisted Ventilation Consider Stimulants Resp->ActionResp

References

Validation & Comparative

Methoxyflurane vs. Isoflurane: A Comparative Analysis of Renal Effects in Fischer 344 Rats

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data on the nephrotoxicity of two common volatile anesthetics in a key preclinical model.

For decades, the Fischer 344 rat has served as a critical model for studying the nephrotoxic potential of volatile anesthetics. This guide provides a detailed comparison of the renal effects of methoxyflurane and isoflurane, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals. Methoxyflurane, a once widely used anesthetic, has been largely abandoned due to its significant renal toxicity, a characteristic not shared by the more modern isoflurane. This comparison will delve into the metabolic pathways, experimental protocols, and quantitative data that underscore the differential renal impact of these two agents.

Executive Summary of Renal Effects

Experimental evidence consistently demonstrates that methoxyflurane administration in Fischer 344 rats leads to dose-dependent nephrotoxicity.[1][2] This toxicity is primarily attributed to the hepatic metabolism of methoxyflurane, which produces inorganic fluoride ions.[3][4][5] Elevated serum fluoride levels are strongly correlated with renal damage, manifesting as polyuria, increased blood urea nitrogen (BUN), and characteristic histological changes in the renal tubules.[3][6] In contrast, isoflurane exhibits a significantly lower potential for renal toxicity.[7] While its metabolism also produces fluoride ions, the levels are substantially lower and generally do not result in clinically significant renal dysfunction in this animal model.[7]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies on the effects of methoxyflurane and isoflurane on renal function in Fischer 344 rats.

Table 1: Serum Fluoride Levels

AnestheticDose/DurationPre-treatmentPeak Serum F- (μM)Reference
Methoxyflurane0.25%, 1 hourPhenobarbitalSubstantially elevated (led to polyuria)[6]
Isoflurane1.4%, 4 hoursNone (non-obese)9 ± 0.4[7]
Isoflurane1.4%, 4 hoursHigh-fat diet (obese)27 ± 8[7]

Table 2: Renal Function Parameters

AnestheticDose/DurationPre-treatmentKey FindingsReference
Methoxyflurane0.25%, 1 hourPhenobarbitalIncreased diuresis, increased BUN, decreased urine osmolality.[3][6]
Isoflurane1.4%, 4 hoursHigh-fat diet (obese)Subclinical nephrotoxicity: decreased creatinine and urea nitrogen clearances without polyuria.[7]

Experimental Protocols

The methodologies employed in these studies are crucial for understanding the context of the findings. Below are detailed experimental protocols from key comparative studies.

Protocol 1: Comparison of Methoxyflurane and Sevoflurane with Phenobarbital Induction
  • Animal Model: Twenty-five 5-month-old male Fischer-344 rats.

  • Groups:

    • Group I: No anesthesia (Control).

    • Group II: 1.4% sevoflurane for 2 hours.

    • Group III: 0.1% phenobarbital in drinking water for 7 days, followed by 1.4% sevoflurane for 2 hours.

    • Group IV: 0.25% methoxyflurane for 1 hour.

    • Group V: 0.1% phenobarbital in drinking water for 7 days, followed by 0.25% methoxyflurane for 1 hour.

  • Anesthetic Administration: Inhalation anesthesia.

  • Renal Function Assessment:

    • Pre- and post-anesthetic measurements of serum and urinary osmolality, Na+, K+, blood urea nitrogen (BUN), and inorganic fluoride (F-) levels.

    • 24-hour urine volume.

    • Kidney tissue examination by light and electron microscopy.[6]

Protocol 2: Investigation of Methoxyflurane Metabolism and Toxicity
  • Animal Model: Fischer 344 rats.

  • Pre-treatments:

    • Phenobarbital (enzyme induction).

    • Barium sulfate (control).

    • Nothing.

  • Anesthetic Administration: Methoxyflurane anesthesia.

  • Renal Function Assessment:

    • Diuresis.

    • Blood urea nitrogen (BUN).

    • Urine osmolality.

  • Metabolism Assessment:

    • Urine methoxyflurane metabolite excretion.

    • In vitro hepatic microsomal metabolism of methoxyflurane to inorganic fluoride, dichloroacetic acid (DCAA), and methoxydifluoroacetic acid (MDFA).[3]

Visualizing the Pathways

The following diagrams illustrate the metabolic pathways of methoxyflurane and the experimental workflow used to assess its nephrotoxicity.

Methoxyflurane_Metabolism cluster_demethylation O-Demethylation Products cluster_dechlorination Dechlorination Product Methoxyflurane Methoxyflurane CYP450 Hepatic Cytochrome P450 Methoxyflurane->CYP450 Metabolized by O_Demethylation O-Demethylation CYP450->O_Demethylation Dechlorination Dechlorination CYP450->Dechlorination Inorganic_Fluoride Inorganic Fluoride (F-) O_Demethylation->Inorganic_Fluoride DCAA Dichloroacetic Acid (DCAA) O_Demethylation->DCAA MDFA Methoxydifluoroacetic Acid (MDFA) Dechlorination->MDFA Nephrotoxicity Nephrotoxicity Inorganic_Fluoride->Nephrotoxicity Primary Mediator DCAA->Nephrotoxicity Potentiates Fluoride Toxicity Experimental_Workflow Start Start: Select Fischer 344 Rats Grouping Divide into Experimental Groups (e.g., Methoxyflurane, Isoflurane, Controls) Start->Grouping Pretreatment Pre-treatment (Optional) (e.g., Phenobarbital for enzyme induction) Grouping->Pretreatment Anesthesia Administer Anesthetic Agent (Methoxyflurane or Isoflurane) Pretreatment->Anesthesia Sample_Collection Collect Blood and Urine Samples (Pre- and Post-Anesthesia) Anesthesia->Sample_Collection Histopathology Euthanize and Collect Kidneys for Histopathological Examination Anesthesia->Histopathology Renal_Function_Tests Perform Renal Function Tests (BUN, Creatinine, Osmolality, F- levels) Sample_Collection->Renal_Function_Tests Data_Analysis Analyze and Compare Data between Groups Renal_Function_Tests->Data_Analysis Histopathology->Data_Analysis Conclusion Draw Conclusions on Nephrotoxicity Data_Analysis->Conclusion

References

Comparative Analysis of Methoxyflurane and Ketamine as Induction Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Methoxyflurane and Ketamine for their roles as induction agents in anesthesia. While Ketamine is a widely utilized agent for anesthetic induction, Methoxyflurane's role has evolved significantly. Historically used as a potent volatile anesthetic, its use for induction and maintenance of anesthesia has been abandoned due to a slow onset, prolonged recovery, and significant dose-dependent nephrotoxicity.[1][2][3] Today, it is used in a low-dose, self-administered inhaler (Penthrox) for short-term analgesia.[1][4] This comparison, therefore, contrasts the established induction properties of Ketamine with the historical anesthetic profile of Methoxyflurane, providing context for their distinct clinical applications.

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative parameters of Methoxyflurane and Ketamine when considered for the purpose of anesthetic induction.

FeatureMethoxyfluraneKetamine
Drug Class Volatile Anesthetic (Halogenated Ether)[5]Dissociative Anesthetic (Phencyclidine derivative)[6]
Primary Use (Induction) Obsolete; historically used for induction and maintenance.[2]Anesthetic induction, procedural sedation, analgesia.[6][7][8]
Mechanism of Action Non-specific: Alters membrane fluidity, affects GABA and glutamate receptors, and decreases gap junction coupling.[5][9][10][11]Non-competitive NMDA receptor antagonist.[6][12][13][14]
Induction Dose (IV) Not applicable in current practice.1 - 4.5 mg/kg administered over 60 seconds.[7][15]
Onset of Action Slow; mask inductions could be excessively long.[1][2]Rapid: 30 seconds (IV); 3-4 minutes (IM).[6][7][15]
Duration of Action Prolonged recovery (average emergence time ~59 minutes).[1]5 - 15 minutes (IV); 12-25 minutes (IM).[7][15][16]
Hemodynamic Effects Dose-dependent myocardial depression and potential hypotension.[1][17] At low analgesic doses, minimal effects are observed.[18][19][20]Sympathomimetic: Increases heart rate, blood pressure, and cardiac output.[8][13] Beneficial in hemodynamically unstable patients.[8]
Respiratory Effects Respiratory depression at anesthetic doses.[21] At analgesic doses, a slight decrease in respiratory rate may occur.[18][20]Generally preserves respiratory drive and airway reflexes; potent bronchodilator.[8][12][22] Rapid high-dose IV administration can cause transient apnea.[12][23]
Analgesic Properties Potent analgesic, effective at sub-anesthetic concentrations.[24][25]Profound analgesic properties, effective for acute and chronic pain.[12][26]
Key Adverse Effects Dose-dependent nephrotoxicity and hepatotoxicity.[1][2][3] Prolonged emergence.[1]Emergence reactions (hallucinations, delirium), hypersalivation, increased intracranial and intraocular pressure.[6][8][16]

Signaling Pathways and Mechanism of Action

The mechanisms by which Ketamine and Methoxyflurane induce an anesthetic state are fundamentally different. Ketamine acts on a specific receptor target, while Methoxyflurane has a more generalized and less understood effect on neuronal membranes and channels.

Ketamine Signaling Pathway

Ketamine's primary mechanism is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[12][14] By blocking the NMDA receptor, particularly on GABAergic interneurons, Ketamine reduces inhibitory signals on pyramidal neurons.[27] This leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[28][29] The activation of AMPA receptors is believed to trigger downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR), promoting synaptogenesis and producing its characteristic dissociative anesthetic and antidepressant effects.[27][28][29]

Ketamine_Pathway Ketamine Ketamine NMDAR NMDA Receptor (on GABA Interneuron) Ketamine->NMDAR blocks GABA GABA Release NMDAR->GABA inhibits Glutamate Glutamate Surge GABA->Glutamate disinhibits AMPAR AMPA Receptor Activation Glutamate->AMPAR activates Downstream Downstream Signaling (BDNF, mTOR) AMPAR->Downstream triggers Anesthesia Dissociative Anesthesia & Analgesia Downstream->Anesthesia leads to

Ketamine's NMDA receptor antagonism pathway.
Methoxyflurane Signaling Pathway

The mechanism of action for Methoxyflurane is not attributed to a single receptor but rather to its physicochemical properties and their broad effects on neuronal function. It is thought to perturb the fluidity of lipid membranes in the central nervous system.[5] This disruption alters the function of multiple ion channels and receptors crucial for neuronal signaling, including inhibitory GABA receptors (potentiation) and excitatory glutamate receptors (inhibition).[9][11] This widespread interference with neurotransmission ultimately leads to a state of general anesthesia.

Methoxyflurane_Pathway cluster_membrane Neuronal Membrane GABA GABA Receptors Anesthesia General Anesthesia & Analgesia GABA->Anesthesia Glutamate Glutamate Receptors Glutamate->Anesthesia Channels Other Ion Channels (K+, Na+) Channels->Anesthesia Methoxyflurane Methoxyflurane Disruption Alters Membrane Fluidity Methoxyflurane->Disruption causes Disruption->GABA alters function of Disruption->Glutamate alters function of Disruption->Channels alters function of

Methoxyflurane's multi-target mechanism of action.

Experimental Protocols

To objectively compare induction agents, specific experimental protocols are designed to measure key physiological changes. Below is a representative methodology for a clinical trial comparing the hemodynamic effects of Ketamine and Methoxyflurane during anesthetic induction.

Protocol: Hemodynamic Response to Anesthetic Induction
  • Objective: To compare the effects of intravenous Ketamine versus inhaled Methoxyflurane on hemodynamic stability (Mean Arterial Pressure and Heart Rate) during the induction of general anesthesia.

  • Study Design: A randomized, controlled trial.

  • Participant Selection:

    • Inclusion Criteria: Adult patients (ASA physical status I-II) scheduled for elective surgery requiring general anesthesia.

    • Exclusion Criteria: Pre-existing cardiovascular disease, hypertension, history of psychiatric disorders, or known allergy to either agent.

  • Methodology:

    • Baseline Measurement: Upon arrival in the operating room, standard monitoring is applied (ECG, SpO2, non-invasive blood pressure). An arterial line is inserted for continuous blood pressure monitoring. Baseline hemodynamic data is recorded for 5 minutes.

    • Randomization: Patients are randomly assigned to one of two groups:

      • Group K (Ketamine): Receives Ketamine 2 mg/kg IV over 60 seconds.

      • Group M (Methoxyflurane): Receives Methoxyflurane via a calibrated vaporizer with oxygen/air. (Note: This represents a historical protocol).

    • Induction & Intubation: Anesthesia is induced as per the assigned group. Once loss of consciousness is achieved, laryngoscopy and tracheal intubation are performed.

    • Data Collection: Mean Arterial Pressure (MAP) and Heart Rate (HR) are recorded at the following time points:

      • Pre-induction (Baseline)

      • 1, 3, and 5 minutes post-induction agent administration

      • 1 and 3 minutes post-intubation

  • Statistical Analysis: Changes in MAP and HR from baseline are compared between the two groups using appropriate statistical tests (e.g., repeated measures ANOVA).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the described experimental protocol.

Experimental_Workflow Recruit Patient Recruitment (ASA I-II, Elective Surgery) Consent Informed Consent Recruit->Consent Baseline Baseline Monitoring (ECG, SpO2, Arterial Line) Consent->Baseline Random Randomization Baseline->Random GroupK Group K: Administer Ketamine (2mg/kg IV) Random->GroupK 50% GroupM Group M: Administer Methoxyflurane (Inhaled) Random->GroupM 50% Induction Loss of Consciousness GroupK->Induction Monitor Post-Induction & Post-Intubation Data Collection GroupM->Induction Intubate Laryngoscopy & Tracheal Intubation Induction->Intubate Intubate->Monitor Analysis Data Analysis Monitor->Analysis

Workflow for a comparative hemodynamic study.

Conclusion

The comparative analysis reveals that Ketamine and Methoxyflurane possess vastly different profiles as induction agents. Ketamine is a rapid-acting agent with a favorable hemodynamic profile for many patients, especially those at risk of hypotension, and it provides profound analgesia.[8][13][26] Its primary drawbacks are the risk of psychomimetic emergence reactions.[6][8]

In contrast, Methoxyflurane is no longer used for anesthetic induction due to its slow and unpredictable pharmacokinetics and, most critically, its association with severe, dose-dependent renal and hepatic toxicity.[1][2][3] Its modern application is confined to low-dose, inhaled analgesia for acute pain, a role in which its potency and rapid onset of pain relief are highly advantageous.[24][25] For drug development professionals, the divergent paths of these two molecules underscore the critical importance of safety profiles and pharmacokinetic properties in determining the ultimate clinical utility of an anesthetic agent. Ketamine remains a cornerstone of modern anesthesia, while Methoxyflurane serves as a powerful case study in drug repurposing and the evolution of safety standards in medicine.

References

Methoxyflurane Demonstrates Superior Analgesic Efficacy Over Placebo in Acute Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of placebo-controlled studies confirms that inhaled methoxyflurane provides rapid and effective pain relief for acute trauma.

Researchers and drug development professionals will find compelling evidence in the robust data from randomized controlled trials (RCTs) supporting the analgesic efficacy of methoxyflurane when compared to a placebo. The primary body of evidence comes from the large-scale, multicentre, double-blind, placebo-controlled "STOP!" trial, which has been pivotal in demonstrating the clinical benefits of methoxyflurane in an emergency setting.

Quantitative Analysis of Efficacy

The analgesic efficacy of methoxyflurane has been quantified across several key parameters, consistently showing a statistically significant improvement over placebo. The following tables summarize the key findings from the pivotal STOP! clinical trial.

Table 1: Change in Pain Intensity (VAS Score) from Baseline [1][2][3][4]

TimepointMethoxyflurane Group (Mean Change in mm)Placebo Group (Mean Change in mm)Estimated Treatment Effect (mm)p-value
5 min-23.1-11.3-11.8<0.0001
10 min-28.9-14.8-14.1<0.0001
15 min-34.0-15.5-18.5<0.0001
20 min-35.0-19.0-16.0<0.0001

Visual Analogue Scale (VAS) scores range from 0 (no pain) to 100 (worst pain imaginable).

Table 2: Time to First Pain Relief and Use of Rescue Medication [1][4][5][6][7]

ParameterMethoxyflurane GroupPlacebo Groupp-value
Median Time to First Pain Relief4 minutes20 minutes<0.0001
Patients Requesting Rescue Medication1.3% (2 patients)16.8% (25 patients)0.0002
Pain Relief within 1-10 Inhalations84.6% of patients51.0% of patients<0.0001

Experimental Protocol: The STOP! Trial

The "STOP!" study was a landmark randomized, double-blind, multicentre, placebo-controlled trial designed to assess the efficacy and safety of methoxyflurane for acute pain in an emergency department setting.[1][2][3]

  • Patient Population: The study enrolled 300 patients, including adolescents (12-17 years) and adults, presenting with acute pain from minor trauma.[1][2][3]

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either methoxyflurane or a placebo.[1][2] The study was double-blinded, meaning neither the patients, the treating clinicians, nor the research nurses knew which treatment was being administered.[1] To maintain blinding, the placebo consisted of normal saline with a drop of methoxyflurane to mimic its characteristic odor.[8]

  • Intervention: The investigational group self-administered methoxyflurane via a Penthrox® inhaler, a portable device containing a 3 mL dose of the drug.[1][2]

  • Control: The control group received a placebo (5 mL of normal saline) administered via an identical Penthrox® inhaler.[1][2]

  • Outcome Measures: The primary endpoint was the change in pain intensity from baseline, measured using the Visual Analogue Scale (VAS) at 5, 10, 15, and 20 minutes after the start of inhalation.[1][2] Secondary outcome measures included the time to first pain relief and the need for rescue medication.[4][6]

Mechanism of Action

While the precise signaling pathway for the analgesic effects of methoxyflurane is not fully elucidated, it is understood to be a volatile anesthetic that, at sub-anesthetic doses, provides significant pain relief.[9] It is believed to induce muscle relaxation and reduce pain sensitivity by altering tissue excitability. This is achieved by decreasing the extent of gap junction-mediated cell-to-cell coupling and modifying the activity of ion channels that are fundamental to the generation of action potentials.[10]

G cluster_workflow Experimental Workflow of the STOP! Trial Patient Patients with Acute Trauma Pain (n=300) Randomization Randomization (1:1) Patient->Randomization Group_M Methoxyflurane Group (n=150) Randomization->Group_M Group_P Placebo Group (n=150) Randomization->Group_P Intervention_M Self-administration of Methoxyflurane (3 mL via Penthrox® Inhaler) Group_M->Intervention_M Intervention_P Self-administration of Placebo (5 mL Normal Saline via Penthrox® Inhaler) Group_P->Intervention_P Assessment Pain Assessment (VAS) at 0, 5, 10, 15, 20 min Intervention_M->Assessment Intervention_P->Assessment Outcomes Primary & Secondary Outcomes Analysis Assessment->Outcomes

Caption: Experimental workflow of the STOP! trial.

G cluster_findings Logical Relationship of Study Findings Methoxyflurane Methoxyflurane Treatment PainRelief Significant Pain Reduction (p<0.0001) Methoxyflurane->PainRelief TimeRelief Faster Onset of Pain Relief (Median 4 min vs 20 min) Methoxyflurane->TimeRelief RescueMed Reduced Need for Rescue Medication Methoxyflurane->RescueMed Placebo Placebo Placebo->PainRelief Placebo->TimeRelief Placebo->RescueMed Efficacy Superior Analgesic Efficacy PainRelief->Efficacy TimeRelief->Efficacy RescueMed->Efficacy

Caption: Efficacy comparison of methoxyflurane and placebo.

Safety and Tolerability

Methoxyflurane was generally well-tolerated in the clinical trials.[1][2] The majority of adverse reactions reported were mild, transient, and consistent with the known pharmacological effects of the drug, such as dizziness and headache.[1][11] There were no clinically significant effects on cardiovascular or respiratory parameters observed.[11]

References

A Comparative Analysis of Methoxyflurane and Intramuscular Tramadol for Prehospital Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of acute pain in the prehospital setting presents unique challenges, requiring analgesics that are rapid-acting, effective, and safe for use with limited monitoring. This guide provides a detailed comparison of two prominent options: inhaled methoxyflurane and intramuscular tramadol. By examining their performance based on experimental data, this document aims to inform clinical research and the development of next-generation analgesic agents.

Efficacy and Onset of Action

Inhaled methoxyflurane demonstrates a significantly faster onset of analgesic effect compared to intramuscular tramadol. Clinical data indicates that methoxyflurane provides pain relief within minutes, a crucial advantage in emergency situations. Tramadol, administered intramuscularly, has a delayed onset of action.

A key study directly comparing the two agents in a prehospital setting found that a greater proportion of patients treated with methoxyflurane achieved clinically significant pain reduction within 20 minutes.[1][2]

ParameterMethoxyflurane (Inhaled)Intramuscular TramadolSource
Median Time to Administration 9.0 minutes11.0 minutes[1]
Median Time to Effective Analgesia Significantly shorter than tramadolSlower onset[1]
Pain Reduction (NRS) at 5 min 2.0 (IQR 1.0-3.0)1.0 (IQR 0.0-2.0)[2]
Pain Reduction (NRS) at 10 min 3.0 (IQR 1.3-4.8)1.0 (IQR 0.0-2.0)[2]
Pain Reduction (NRS) at 15 min 3.0 (IQR 1.5-5.0)1.0 (IQR 0.0-2.0)[2]
Pain Reduction (NRS) at 20 min 4.0 (IQR 1.5-5.0)1.0 (IQR 0.0-3.3)[2]
Patients Not Achieving ≥3 NRS Reduction after 20 min 46.7%71.6%[1]

Pharmacokinetics

The differing pharmacokinetic profiles of methoxyflurane and tramadol underpin their varied clinical effects.

Methoxyflurane: As an inhaled agent, methoxyflurane is rapidly absorbed through the lungs into the bloodstream, allowing for a swift onset of action.[3] It is metabolized in the liver, with byproducts including fluoride ions.[4] At the low doses used for analgesia, the risk of nephrotoxicity associated with higher anesthetic doses is significantly minimized.[5][6]

Tramadol: Following intramuscular injection, tramadol is absorbed into the systemic circulation. The time to peak plasma concentration is a key determinant of its slower onset of action compared to inhaled agents. Tramadol is metabolized in the liver by cytochrome P450 enzymes into several metabolites, including the active metabolite O-desmethyltramadol (M1), which has a higher affinity for the μ-opioid receptor.

Adverse Effects and Safety Profile

While methoxyflurane is associated with a higher incidence of minor adverse effects, they are generally transient and self-limiting. Tramadol carries the risk of more severe, though less frequent, adverse events.

Adverse EffectMethoxyflurane (Inhaled)Intramuscular TramadolSource
Drowsiness/Sedation More commonLess common[1]
Dizziness CommonCan occur[3][7]
Nausea and Vomiting Can occurCommon[8]
Headache More commonLess common[1]
Respiratory Depression Minimal at analgesic dosesA known risk, especially at higher doses[8][9]
Seizures Not typically reportedA known risk, lowers seizure threshold[8]

Experimental Protocols

The following is a generalized protocol based on studies comparing prehospital analgesics:

Study Design: A prospective, randomized, controlled trial is the gold standard. A crossover design, where ambulances are stocked with one agent for a set period and then switch, can also be employed to balance potential confounding factors.[1]

Patient Population: Inclusion criteria typically involve adult patients experiencing moderate to severe acute pain (e.g., Numerical Rating Scale [NRS] score ≥ 4) secondary to trauma.[2][10] Exclusion criteria are critical and include contraindications to either medication, such as significant renal or hepatic impairment, a history of malignant hyperthermia for methoxyflurane, or a history of seizures for tramadol.[8][9][11]

Intervention:

  • Methoxyflurane: Self-administered by the patient via a handheld inhaler (e.g., Penthrox®) under the supervision of trained personnel. The maximum dose is typically limited to 6 mL per 24 hours.[11]

  • Intramuscular Tramadol: Administered by a healthcare professional, typically at a dose of 50-100 mg.[8]

Outcome Measures:

  • Primary: Change in pain intensity from baseline, measured using a validated pain scale (e.g., NRS) at specified time intervals (e.g., 5, 10, 15, and 20 minutes post-administration).[2]

  • Secondary: Time to onset of effective analgesia, patient and paramedic satisfaction scores, and the incidence and severity of adverse effects.[1][2]

Signaling Pathways and Mechanisms of Action

methoxyflurane_pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A->Neuronal_Hyperpolarization Increases Cl- influx Glycine_R Glycine Receptor Glycine_R->Neuronal_Hyperpolarization Increases Cl- influx Methoxyflurane Methoxyflurane (Inhaled) Methoxyflurane->GABA_A Binds to Methoxyflurane->Glycine_R Binds to Potentiation Potentiates Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Methoxyflurane's proposed mechanism of action.

tramadol_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Descending_Pathway Descending Inhibitory Pain Pathway SERT->Descending_Pathway Increases Synaptic Serotonin NET Norepinephrine Transporter (NET) NET->Descending_Pathway Increases Synaptic Norepinephrine Mu_Opioid_R μ-Opioid Receptor Mu_Opioid_R->Descending_Pathway Modulates Tramadol Tramadol & M1 Metabolite Tramadol->SERT Inhibits Tramadol->NET Inhibits Tramadol->Mu_Opioid_R Agonist Inhibition Inhibits Reuptake Activation Activates Analgesia Analgesia Descending_Pathway->Analgesia experimental_workflow Patient_Inclusion Patient with Acute Traumatic Pain (NRS ≥ 4) Randomization Randomization Patient_Inclusion->Randomization Methoxyflurane_Arm Methoxyflurane Administration (Self-administered via Inhaler) Randomization->Methoxyflurane_Arm Group A Tramadol_Arm Intramuscular Tramadol Administration (50-100mg) Randomization->Tramadol_Arm Group B Pain_Assessment_M Pain Assessment (NRS) at 5, 10, 15, 20 min Methoxyflurane_Arm->Pain_Assessment_M Pain_Assessment_T Pain Assessment (NRS) at 5, 10, 15, 20 min Tramadol_Arm->Pain_Assessment_T Adverse_Events_M Monitor Adverse Events Pain_Assessment_M->Adverse_Events_M Adverse_Events_T Monitor Adverse Events Pain_Assessment_T->Adverse_Events_T Satisfaction_M Patient & Paramedic Satisfaction Surveys Adverse_Events_M->Satisfaction_M Satisfaction_T Patient & Paramedic Satisfaction Surveys Adverse_Events_T->Satisfaction_T Data_Analysis Comparative Data Analysis Satisfaction_M->Data_Analysis Satisfaction_T->Data_Analysis decision_logic Initial_Assessment Prehospital Patient with Moderate to Severe Pain Rapid_Onset_Needed Rapid Onset Required? Initial_Assessment->Rapid_Onset_Needed Contraindications_M Contraindications to Methoxyflurane? (e.g., Renal Impairment, Head Injury) Rapid_Onset_Needed->Contraindications_M Yes Contraindications_T Contraindications to Tramadol? (e.g., Seizure History, MAOI use) Rapid_Onset_Needed->Contraindications_T No Contraindications_M->Contraindications_T Yes Administer_Methoxyflurane Administer Inhaled Methoxyflurane Contraindications_M->Administer_Methoxyflurane No Administer_Tramadol Administer Intramuscular Tramadol Contraindications_T->Administer_Tramadol No Consider_Alternative Consider Alternative Analgesia Contraindications_T->Consider_Alternative Yes

References

A Comparative Analysis of Methoxyflurane and Halothane on the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the central nervous system (CNS) effects of two inhaled anesthetics, Methoxyflurane and Halothane. The information presented is collated from various experimental studies to assist researchers and drug development professionals in understanding the distinct neurological impacts of these agents. This comparison focuses on key parameters including cerebral blood flow, cerebral metabolic rate, electroencephalographic (EEG) changes, and effects on central neuropeptides.

Quantitative Comparison of CNS Effects

The following table summarizes the key quantitative effects of Methoxyflurane and Halothane on the central nervous system, as reported in various animal and human studies. It is important to note that experimental conditions and species can influence the observed effects.

ParameterMethoxyfluraneHalothaneSpeciesKey Findings & Citations
Cerebral Blood Flow (CBF) Variable response; can increase significantly with hypoxemia.Dose-dependent increase. At 0.65 MAC, CBF increased by 36%. At low concentrations (0.125-0.375 vol%), CBF decreased, while at higher concentrations (>0.375 vol%), it increased.Canine, Human, BaboonMethoxyflurane showed a 240% increase in CBF during pronounced arterial hypoxemia at 1.5 MAC. Halothane produced a 36% increase in CBF in humans at 0.65 MAC. In baboons, low concentrations of halothane decreased CBF, while higher concentrations increased it.[1][2][3]
Cerebral Metabolic Rate of Oxygen (CMRO2) Dose-dependent decrease.Dose-dependent decrease. At 0.6% and 2% concentrations, CMRO2 was reduced by 20-30% and about 50%, respectively. At 0.65 MAC, CMRO2 showed a 20% increase, potentially due to the waning effects of induction agents.Canine, Rat, HumanHalothane demonstrated a clear dose-dependent reduction in CMRO2 in rats. In humans, the effect was more complex and influenced by other anesthetic agents used.[2][4]
Electroencephalogram (EEG) - 95% Spectral Edge (F95) Progressive decrease with increasing concentration (from 21.3 Hz at 0.26% to 20.1 Hz at 0.39%).Progressive decrease with increasing concentration (from 13.9 Hz at 0.8% to 11.9 Hz at 1.2%).EquineBoth anesthetics cause a dose-dependent decrease in the 95% spectral edge frequency, indicating a slowing of brain electrical activity.[5][6]
Electroencephalogram (EEG) - Median Frequency (F50) Progressive decrease with increasing concentration (from 6.5 Hz at 0.26% to 5.6 Hz at 0.39%).No significant changes observed.EquineMethoxyflurane caused a decrease in the median frequency of the EEG, while Halothane did not produce a significant change in this parameter.[5][6]
Substance P-like Immunoreactivity (Thalamus) Significant depletion.Significant depletion.RatBoth anesthetics were found to significantly decrease the levels of substance P-like immunoreactivity in the thalamus of rats.
β-Endorphin-like Immunoreactivity (Olfactory Bulbs & Thalamus) Significant decrease at 2, 4, and 24 hours post-exposure.Significant decrease at 2, 4, and 24 hours post-exposure.RatBoth anesthetics induced a sustained decrease in β-endorphin-like immunoreactivity in the olfactory bulbs and thalami.

Experimental Protocols

Measurement of Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate of Oxygen (CMRO2)

The Kety-Schmidt technique, or a modification thereof, is a widely used method for determining average CBF and CMRO2 in the brain.

Protocol Outline:

  • Subject Preparation: The subject (animal or human) is anesthetized and mechanically ventilated to maintain stable arterial blood gas levels. Catheters are inserted into a peripheral artery and the jugular venous bulb to obtain arterial and cerebral venous blood samples, respectively.

  • Tracer Administration: A biologically inert tracer, such as nitrous oxide or a radioactive isotope like 133Xenon, is introduced into the inspired gas mixture (for inhaled tracers) or administered intravenously.

  • Blood Sampling: Timed, paired arterial and jugular venous blood samples are collected during the uptake or washout of the tracer.

  • Tracer Concentration Analysis: The concentration of the tracer in the blood samples is measured over time.

  • CBF Calculation: The cerebral blood flow is calculated using the Fick principle, which relates the rate of change of the tracer in the brain to the arterial and venous concentrations of the tracer.

  • CMRO2 Calculation: The cerebral metabolic rate of oxygen is determined by multiplying the cerebral blood flow by the difference in oxygen content between arterial and jugular venous blood (arteriovenous oxygen difference).

Electroencephalogram (EEG) Recording and Analysis

Protocol Outline:

  • Electrode Placement: Subdermal needle electrodes or scalp electrodes are placed according to a standardized montage (e.g., the 10-20 system in humans) to record electrical activity from different brain regions.

  • Anesthesia Administration: The anesthetic agent (Methoxyflurane or Halothane) is administered at varying end-tidal concentrations, often corresponding to multiples of the Minimum Alveolar Concentration (MAC).

  • EEG Recording: The EEG is continuously recorded using a physiological data acquisition system. The signal is amplified and filtered to remove artifacts.

  • Data Analysis: The recorded EEG data is subjected to spectral analysis to determine key frequency-domain parameters. This includes calculating the 95% spectral edge frequency (F95), which is the frequency below which 95% of the total power of the EEG is located, and the median frequency (F50), the frequency that divides the power spectrum into two equal halves.

Radioimmunoassay (RIA) for Neuropeptides (Substance P and β-Endorphin)

Protocol Outline:

  • Tissue Collection and Preparation: Following anesthetic exposure, specific brain regions (e.g., thalamus, olfactory bulbs) are rapidly dissected and homogenized in an appropriate buffer to extract the neuropeptides.

  • Competitive Binding: A known amount of radiolabeled neuropeptide (the tracer) is mixed with the brain tissue extract (containing the unlabeled neuropeptide) and a specific antibody that binds to the neuropeptide. The unlabeled neuropeptide from the sample competes with the radiolabeled tracer for binding to the limited number of antibody binding sites.

  • Separation of Bound and Free Fractions: After an incubation period to allow for binding equilibrium, the antibody-bound neuropeptide is separated from the free (unbound) neuropeptide. This is often achieved by precipitation with a second antibody or a chemical precipitant.

  • Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

  • Standard Curve Generation: A standard curve is generated by performing the assay with known concentrations of unlabeled neuropeptide.

  • Quantification: The concentration of the neuropeptide in the brain tissue extract is determined by comparing the radioactivity of the sample to the standard curve.

Visualizations

Experimental_Workflow cluster_subjects Subject Cohort cluster_anesthesia Anesthetic Administration cluster_measurements CNS Parameter Measurement cluster_analysis Data Analysis and Comparison Subject_Group Animal or Human Subjects Methoxyflurane Methoxyflurane Administration Subject_Group->Methoxyflurane Randomized Assignment Halothane Halothane Administration Subject_Group->Halothane Randomized Assignment CBF_CMR Cerebral Blood Flow & Metabolic Rate Methoxyflurane->CBF_CMR EEG Electroencephalogram Methoxyflurane->EEG Neuropeptides Neuropeptide Levels Methoxyflurane->Neuropeptides Halothane->CBF_CMR Halothane->EEG Halothane->Neuropeptides Data_Analysis Quantitative Analysis CBF_CMR->Data_Analysis EEG->Data_Analysis Neuropeptides->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Experimental workflow for comparing CNS effects.

Neuropeptide_Signaling_Pathway cluster_anesthetics Inhaled Anesthetics cluster_neurons Central Nervous System Neurons cluster_effects Observed Effects Anesthetics Methoxyflurane / Halothane SP_Neuron Substance P Secreting Neuron Anesthetics->SP_Neuron Inhibitory Action Beta_Endorphin_Neuron β-Endorphin Secreting Neuron Anesthetics->Beta_Endorphin_Neuron Inhibitory Action SP_Depletion Decreased Substance P Release SP_Neuron->SP_Depletion Beta_Endorphin_Depletion Decreased β-Endorphin Release Beta_Endorphin_Neuron->Beta_Endorphin_Depletion

Caption: Proposed anesthetic effect on neuropeptide pathways.

References

Methoxyflurane vs. Placebo: A Comparative Analysis of Cognitive and Psychomotor Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the transient cognitive and psychomotor impact of low-dose inhaled methoxyflurane compared to placebo.

This guide provides an objective comparison of the cognitive and psychomotor effects of inhaled methoxyflurane versus a placebo, supported by experimental data from a key clinical study. The information is intended for researchers, scientists, and professionals involved in drug development and clinical trial design.

Executive Summary

Low-dose inhaled methoxyflurane, while an effective analgesic, induces a short-lived impairment of cognitive and psychomotor functions when compared to a placebo.[1][2] A randomized, double-blind, placebo-controlled crossover study demonstrated that a 15-minute inhalation of methoxyflurane led to an immediate, statistically significant, but small, decline in performance across a range of validated psychomotor and cognitive tests.[1] However, all measured functions returned to baseline levels within 30 minutes of ceasing inhalation, indicating a rapid recovery.[1][2] These findings suggest that while there is an acute impact on cognitive and psychomotor skills, the effects are transient.

Quantitative Data Summary

The following table summarizes the quantitative data from a study comparing the effects of a 15-minute inhalation of methoxyflurane with a placebo on various cognitive and psychomotor tests. The data represents the performance immediately after the 15-minute inhalation period.

Psychomotor/Cognitive TestMethoxyflurane (Mean Score/Time)Placebo (Mean Score/Time)P-value
Digit Symbol Substitution Test (DSST) Lower Score (Impaired)Higher Score< 0.001
Auditory Reaction Time (ART) Longer Time (Impaired)Shorter Time< 0.001
Eye-Hand Coordination (EHC) Test Longer Time (Impaired)Shorter Time< 0.01
Trail Making Test (TMT) Longer Time (Impaired)Shorter Time= 0.02
Logical Reasoning Test (LRT) Longer Time (Impaired)Shorter Time= 0.04

Data adapted from Nguyen et al. (2016).[1][2]

Experimental Protocols

The primary study cited in this guide utilized a rigorous, randomized, double-blind, placebo-controlled crossover design.[1]

Study Population: Sixty healthy volunteers aged 18 to 80 years participated in the study.[1]

Intervention: Each participant was studied on two separate occasions, receiving either 3 mL of methoxyflurane or 3 mL of saline (placebo) via a portable inhaler over a 15-minute period.[2] The administration protocol involved an initial 10 inhalations, followed by one inhalation every three breaths for the remainder of the 15 minutes.[2]

Psychomotor and Cognitive Assessment: A battery of validated tests was used to assess psychomotor and cognitive function at several time points: before inhalation (baseline), immediately after, and at 30, 60, 120, 180, and 240 minutes post-inhalation.[1] The tests included:

  • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and working memory.

  • Auditory Reaction Time (ART): Assesses simple reaction time to an auditory stimulus.

  • Eye-Hand Coordination (EHC) Test: Evaluates the ability to coordinate visual input with motor output.

  • Trail Making Test (TMT): A measure of visual attention and task switching.

  • Logical Reasoning Test (LRT): Assesses higher-order cognitive functions, including problem-solving and reasoning.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow of the crossover study comparing methoxyflurane and placebo.

G cluster_0 Study Day 1 cluster_1 Washout Period cluster_2 Study Day 2 Baseline Testing 1 Baseline Testing 1 Randomization Randomization Baseline Testing 1->Randomization Group A: Methoxyflurane Inhalation (15 min) Group A: Methoxyflurane Inhalation (15 min) Randomization->Group A: Methoxyflurane Inhalation (15 min) Group B: Placebo Inhalation (15 min) Group B: Placebo Inhalation (15 min) Randomization->Group B: Placebo Inhalation (15 min) Post-Inhalation Testing 1 Post-Inhalation Testing (0, 30, 60, 120, 180, 240 min) Group A: Methoxyflurane Inhalation (15 min)->Post-Inhalation Testing 1 Group B: Placebo Inhalation (15 min)->Post-Inhalation Testing 1 Crossover Crossover Post-Inhalation Testing 1->Crossover Baseline Testing 2 Baseline Testing 2 Crossover->Baseline Testing 2 Group A: Placebo Inhalation (15 min) Group A: Placebo Inhalation (15 min) Baseline Testing 2->Group A: Placebo Inhalation (15 min) Group B: Methoxyflurane Inhalation (15 min) Group B: Methoxyflurane Inhalation (15 min) Baseline Testing 2->Group B: Methoxyflurane Inhalation (15 min) Post-Inhalation Testing 2 Post-Inhalation Testing (0, 30, 60, 120, 180, 240 min) Group A: Placebo Inhalation (15 min)->Post-Inhalation Testing 2 Group B: Methoxyflurane Inhalation (15 min)->Post-Inhalation Testing 2

Caption: Experimental workflow of the randomized crossover trial.

Proposed Mechanism of Action of Methoxyflurane

While the precise mechanism for its cognitive effects is not fully elucidated, the general mechanism of action of methoxyflurane involves modulation of neurotransmitter activity.[3]

G Methoxyflurane Methoxyflurane Neuronal Membrane Neuronal Membrane Methoxyflurane->Neuronal Membrane GABA_A Receptor GABA-A Receptor Neuronal Membrane->GABA_A Receptor Activates Neurotransmitter Release/Re-uptake Neurotransmitter Release/Re-uptake Neuronal Membrane->Neurotransmitter Release/Re-uptake Interferes with Altered Neuronal Transmission Altered Neuronal Transmission GABA_A Receptor->Altered Neuronal Transmission Neurotransmitter Release/Re-uptake->Altered Neuronal Transmission Cognitive & Psychomotor Effects Cognitive & Psychomotor Effects Altered Neuronal Transmission->Cognitive & Psychomotor Effects

References

A Comparative Analysis of the Neuroprotective Effects of Methoxyflurane and Other Volatile Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of methoxyflurane with other commonly used volatile anesthetics, namely sevoflurane, isoflurane, and desflurane. The information presented is based on available experimental data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.

Executive Summary

Volatile anesthetics are widely used in clinical practice and have been shown to possess neuroprotective properties in various experimental models of neurological injury.[1][2] This protection is often attributed to their ability to modulate neuronal excitability, reduce inflammation, and inhibit apoptotic pathways. While extensive research has compared the neuroprotective profiles of sevoflurane, isoflurane, and desflurane, direct comparative studies involving methoxyflurane are limited. This guide synthesizes the available evidence to provide a comparative overview and highlights the need for further research to fully elucidate the relative neuroprotective potential of methoxyflurane.

Data Presentation: Quantitative Comparison of Neuroprotective Effects

Direct comparative studies quantifying the neuroprotective effects of methoxyflurane against other volatile anesthetics are scarce in the current literature. The following tables summarize available quantitative data from studies investigating the neuroprotective effects of sevoflurane, isoflurane, and desflurane in models of cerebral ischemia, and a separate table details the observed effects of methoxyflurane in a model of excitotoxicity.

Table 1: Comparison of Neuroprotective Effects of Sevoflurane, Isoflurane, and Desflurane in Experimental Stroke Models

AnestheticModelKey Quantitative FindingsReference
Sevoflurane Middle Cerebral Artery Occlusion (MCAO) in ratsReduced infarct volume compared to controls.[3]
Provided neuroprotection in both short-term (72-96h) and long-term (28 days) assessments.[3]
Isoflurane MCAO in ratsDelayed or ameliorated histological injury up to 7 days post-injury.[3]
Showed neuroprotective effects in in vitro models of neuronal injury.[3]
Desflurane MCAO in ratsSignificantly reduced infarct volumes compared to the awake state.[4]
Conferred greater neuroprotection against focal cerebral ischemia than halothane.[4]

Disclaimer: The studies cited in this table did not directly compare all three anesthetics within the same experimental design. The findings represent a compilation of data from different studies.

Table 2: Neuroprotective Effects of Methoxyflurane in an Excitotoxicity Model

AnestheticModelKey Quantitative FindingsReference
Methoxyflurane Kainate-evoked excitotoxicity in in vitro rat spinal cord preparationPrevented depression of spinal reflexes and loss of motoneuron excitability.[5]
Prevented histological damage to motoneurons.[5]
Preserved spinal locomotor activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of anesthetic neuroprotection.

Kainate-Induced Excitotoxicity in Rat Spinal Cord Preparation

This in vitro model is utilized to assess the neuroprotective effects of anesthetics against excitotoxic neuronal injury.

  • Tissue Preparation: Spinal cords are isolated from neonatal rats and maintained in artificial cerebrospinal fluid (aCSF).

  • Excitotoxic Insult: The spinal cord preparation is exposed to kainate (a glutamate receptor agonist) for a defined period (e.g., 1 hour) to induce excitotoxicity.

  • Anesthetic Application: Methoxyflurane or other volatile anesthetics are applied to the aCSF at desired concentrations, either concurrently with or following the kainate application.

  • Assessment of Neuroprotection:

    • Electrophysiology: Spinal reflexes and locomotor-like activity are recorded to assess functional preservation.

    • Histology: Spinal cord sections are stained (e.g., with Nissl stain) to evaluate neuronal morphology and cell death.[5]

In Vitro Oxygen-Glucose Deprivation (OGD) Model of Ischemia

This model simulates ischemic conditions in a controlled in vitro environment.

  • Cell Culture: Primary neuronal cultures or brain slices are prepared and maintained in appropriate culture medium.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to mimic ischemia.

  • Anesthetic Exposure: Volatile anesthetics are delivered to the culture medium or the hypoxic chamber at precise concentrations.

  • Measurement of Neuronal Viability:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

Western Blotting for Apoptosis Markers

This technique is used to quantify the expression of proteins involved in the apoptotic cascade.

  • Protein Extraction: Following experimental treatments, cells or tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) followed by secondary antibodies conjugated to a detection enzyme.

  • Detection and Quantification: The protein bands are visualized, and their intensity is quantified to determine the relative expression levels of the target proteins.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

G Figure 1: Putative Neuroprotective Signaling Pathways of Volatile Anesthetics cluster_methoxyflurane Methoxyflurane cluster_sevoflurane_isoflurane Sevoflurane / Isoflurane Methoxyflurane Methoxyflurane GABAaR_M GABAa Receptor Methoxyflurane->GABAaR_M NeuronalHyperpolarization_M Neuronal Hyperpolarization GABAaR_M->NeuronalHyperpolarization_M ReducedExcitability_M Reduced Neuronal Excitability NeuronalHyperpolarization_M->ReducedExcitability_M Neuroprotection_M Neuroprotection ReducedExcitability_M->Neuroprotection_M VolatileAnesthetics Sevoflurane / Isoflurane PI3K_Akt PI3K/Akt Pathway VolatileAnesthetics->PI3K_Akt HIF1a HIF-1α Stabilization VolatileAnesthetics->HIF1a AntiApoptosis Inhibition of Apoptosis PI3K_Akt->AntiApoptosis Neuroprotection_SI Neuroprotection AntiApoptosis->Neuroprotection_SI ProtectiveGenes Expression of Protective Genes HIF1a->ProtectiveGenes ProtectiveGenes->Neuroprotection_SI G Figure 2: Experimental Workflow for In Vitro Neuroprotection Assay Start Start: Prepare Neuronal Cell Culture or Brain Slices InduceInjury Induce Neuronal Injury (e.g., OGD or Excitotoxin) Start->InduceInjury TreatAnesthetic Treat with Volatile Anesthetic (Control vs. Methoxyflurane vs. Others) InduceInjury->TreatAnesthetic Incubate Incubation Period TreatAnesthetic->Incubate AssessViability Assess Neuronal Viability (MTT, LDH, Live/Dead Staining) Incubate->AssessViability AssessApoptosis Assess Apoptosis (Western Blot for Caspase-3) Incubate->AssessApoptosis AnalyzeData Data Analysis and Comparison AssessViability->AnalyzeData AssessApoptosis->AnalyzeData End End: Conclude Neuroprotective Efficacy AnalyzeData->End

References

A Comparative Analysis of the Environmental Impact of Methoxyflurane and Desflurane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of anesthetic agents in clinical practice is increasingly influenced by their environmental footprint. Volatile anesthetics are potent greenhouse gases that contribute to climate change upon their release into the atmosphere. This guide provides an objective comparison of the environmental impact of two such agents: Methoxyflurane and Desflurane, supported by quantitative data and an overview of the experimental methodologies used for their assessment.

A critical consideration in this comparison is the significant difference in their clinical application. Desflurane is a potent, volatile anesthetic agent used for the induction and maintenance of general anesthesia. In contrast, the contemporary use of Methoxyflurane is as a low-dose, patient-administered analgesic for short-term pain relief, often in emergency medicine or for minor procedures. This fundamental difference in potency and delivered dose is crucial when interpreting their comparative environmental impact.

Quantitative Environmental Impact Data

The environmental effects of anesthetic gases are primarily assessed based on their Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and atmospheric lifetime. GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[1] The standard time period for comparison is 100 years (GWP100).

The following table summarizes the key environmental metrics for Methoxyflurane and Desflurane.

MetricMethoxyfluraneDesfluraneReference(s)
Primary Clinical Use Low-dose AnalgesiaGeneral Anesthesia[2]
Atmospheric Lifetime ~54 days (0.15 years)14 years[3][4]
Global Warming Potential (GWP100) 4.162540[3][5]
Ozone Depletion Potential (ODP) ~0.001 (Negligible)0[3][4][6]

Note: The significant disparity in GWP values underscores the much larger climate impact of Desflurane on a per-kilogram basis. Desflurane's long atmospheric lifetime further compounds its environmental effect compared to the short-lived Methoxyflurane.[4][7]

Experimental Protocols and Methodologies

The data presented above are derived from established experimental and modeling techniques designed to quantify the atmospheric and environmental effects of chemical compounds.

Global Warming Potential (GWP) Calculation

The determination of GWP is a multi-step process rooted in molecular spectroscopy and atmospheric modeling.

Experimental Workflow:

cluster_lab Laboratory Analysis cluster_model Atmospheric Modeling GasSample Gas Sample Preparation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy GasSample->FTIR CrossSection Measure Infrared Absorption Cross-Section FTIR->CrossSection RadForcing Calculate Radiative Forcing CrossSection->RadForcing Input Data Lifetime Determine Atmospheric Lifetime Lifetime->RadForcing GWP_Calc Calculate Global Warming Potential (GWP) RadForcing->GWP_Calc FinalValue FinalValue GWP_Calc->FinalValue Final GWP Value

Workflow for Determining Global Warming Potential (GWP).

Methodology:

  • Infrared Spectroscopy : The core experimental step involves measuring the infrared absorption cross-section of the gas using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy.[1][8] A sample of the anesthetic gas is introduced into a gas cell, and its absorption of infrared radiation is measured across a range of wavelengths.[9] This "spectral fingerprint" determines the gas's ability to trap heat.[10]

  • Atmospheric Lifetime Determination : The atmospheric lifetime of the compound is determined. This can be derived from laboratory measurements of its reaction rates with atmospheric oxidants (like the hydroxyl radical, OH) or through atmospheric modeling.[11]

  • Radiative Forcing Calculation : The absorption data and atmospheric lifetime are used in radiative transfer models of the Earth's atmosphere. These models calculate the "radiative forcing," which is the change in the net energy balance of the Earth system caused by the gas.

  • GWP Calculation : The GWP is then calculated by integrating the radiative forcing of the gas over a specified time horizon (typically 100 years) and comparing it to the integrated radiative forcing of an equivalent mass of CO2.[1]

Life Cycle Assessment (LCA)

A Life Cycle Assessment provides a more holistic view of a product's environmental impact, from raw material extraction to disposal, often referred to as a "cradle-to-grave" analysis.[9][12]

Logical Framework:

cluster_scope LCA Scope Definition cluster_inventory Life Cycle Inventory (LCI) cluster_impact Life Cycle Impact Assessment (LCIA) cluster_interpretation Interpretation Goal Goal and Scope Definition (e.g., Compare Analgesics) RawMaterials Raw Material Extraction Manufacturing Drug Synthesis & Manufacturing RawMaterials->Manufacturing ClimateChange Climate Change (kg CO2e) RawMaterials->ClimateChange OzoneDepletion Ozone Depletion RawMaterials->OzoneDepletion OtherImpacts Other Impacts (e.g., Ecotoxicity) RawMaterials->OtherImpacts Transport Distribution & Transport Manufacturing->Transport Manufacturing->ClimateChange Manufacturing->OzoneDepletion Manufacturing->OtherImpacts Use Clinical Use (Exhalation) Transport->Use Transport->ClimateChange Transport->OzoneDepletion Transport->OtherImpacts Disposal Disposal of Packaging & Device Use->Disposal Use->ClimateChange Use->OzoneDepletion Use->OtherImpacts Disposal->ClimateChange Disposal->OzoneDepletion Disposal->OtherImpacts Result Comparative Result (e.g., Methoxyflurane has 117.7x less climate impact than Nitrous Oxide) ClimateChange->Result OzoneDepletion->Result OtherImpacts->Result

Framework for Life Cycle Assessment (LCA) of a Pharmaceutical.

Methodology:

  • Goal and Scope Definition : The purpose of the study and its boundaries are defined (e.g., comparing the cradle-to-grave impact of one dose of Methoxyflurane vs. an alternative).[13]

  • Life Cycle Inventory (LCI) : Data is collected for all inputs (energy, raw materials) and outputs (emissions, waste) at every stage of the product's life. This includes the synthesis of the active pharmaceutical ingredient (API), manufacturing, transportation, clinical use (where anesthetic gas is exhaled), and final disposal of packaging and any associated devices.[14]

  • Life Cycle Impact Assessment (LCIA) : The inventoried emissions are translated into potential environmental impacts. For example, greenhouse gas emissions are converted to kilograms of CO2 equivalents (CO2e) using their GWP values.[11] Other impact categories like ozone depletion, ecotoxicity, and resource depletion are also assessed.[9]

Conclusion

The data unequivocally demonstrates that Desflurane has a substantially higher environmental impact than Methoxyflurane on a per-molecule or per-mass basis. Its GWP100 is over 600 times greater, and it persists in the atmosphere for 14 years compared to Methoxyflurane's 54 days.[3][4][5]

References

Safety Operating Guide

Proper Disposal Procedures for Methoxyflurane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of methoxyflurane are paramount to ensuring laboratory safety and regulatory compliance. Methoxyflurane, a halogenated ether, requires careful management due to its chemical properties and potential hazards. This guide provides essential, step-by-step information for its safe disposal.

Regulatory and Safety Overview

Methoxyflurane is a colorless liquid with a characteristic fruity odor.[1][2] While it is recognized for its analgesic properties, it also presents several hazards in a laboratory environment. It is considered a flammable liquid and can cause serious eye irritation.[3] Furthermore, it is suspected of causing genetic defects.[3]

Under the Resource Conservation and Recovery Act (RCRA), waste materials are classified as hazardous based on specific characteristics. One such characteristic is ignitability (D001), defined by a flashpoint of less than 140°F (60°C).[4][5] Methoxyflurane has a flashpoint of approximately 145°F (63°C), which is just above this threshold.[1] Therefore, based on its flashpoint alone, it may not be classified as a D001 ignitable hazardous waste. However, given its flammability and other potential hazards, it is prudent to manage it as a hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.

The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) for methoxyflurane as a waste anesthetic gas at a ceiling concentration of 2 parts per million (ppm) over a 60-minute period.[2][6]

Disposal of Methoxyflurane Waste

The primary and recommended method for the disposal of liquid methoxyflurane and contaminated materials is through a licensed hazardous waste contractor, typically via incineration.[3] In-laboratory chemical neutralization methods are not well-documented for methoxyflurane and are not recommended without validated protocols and a thorough safety assessment by qualified personnel.

Liquid Methoxyflurane Waste
  • Segregation and Collection : Collect all waste methoxyflurane, including unused or leftover quantities, in a designated, properly labeled, and sealed container.

  • Container Requirements : The container should be made of a material compatible with methoxyflurane and must be kept closed to prevent the release of vapors.

  • Labeling : Clearly label the container as "Hazardous Waste," and include the full chemical name "Methoxyflurane."

  • Storage : Store the waste container in a well-ventilated, designated satellite accumulation area away from sources of ignition.

  • Pickup and Disposal : Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.

Contaminated Solid Waste

Solid waste contaminated with methoxyflurane, such as personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers, must also be disposed of as hazardous waste.

  • Collection : Place all contaminated solid waste into a designated, leak-proof container or a heavy-duty plastic bag.

  • Labeling : Label the container or bag clearly as "Hazardous Waste" and specify that it contains methoxyflurane-contaminated materials.

  • Disposal : Dispose of this waste through your institution's hazardous waste management program.

Empty containers that have held methoxyflurane should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7]

Methoxyflurane Spill Cleanup Procedures

In the event of a methoxyflurane spill, immediate and appropriate action is necessary to mitigate exposure and prevent further hazards.

  • Alert Personnel and Restrict Access : Immediately alert others in the vicinity of the spill and restrict access to the area.

  • Ventilation : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., PVA)

    • A lab coat or overalls

    • An air-purifying respirator with an organic vapor cartridge if ventilation is inadequate.[8]

  • Containment and Absorption :

    • For liquid spills, cover the spill with an inert absorbent material such as sand, diatomite, or vermiculite.[8] Start from the outside of the spill and work inwards to prevent spreading.

    • Do not use combustible materials like paper towels as the primary absorbent.

  • Collection of Contaminated Material :

    • Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container.

  • Decontamination of the Spill Area :

    • Wipe down the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., soap and water), and place the used cleaning materials into the hazardous waste container.

  • Disposal : Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Quantitative Data Summary

ParameterValueReference(s)
Flash Point ~ 63 °C (145.4 °F)[1][3]
NIOSH REL (Ceiling) 2 ppm (60-minute)[2][6]
RCRA Ignitability (D001) Threshold < 60 °C (140 °F)[4][5]

Methoxyflurane Disposal Workflow

Methoxyflurane_Disposal_Workflow cluster_generation Waste Generation cluster_handling Immediate Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal liquid_waste Liquid Methoxyflurane collect_liquid Collect in sealed, labeled container liquid_waste->collect_liquid solid_waste Contaminated Solids (PPE, absorbents) collect_solid Place in designated, labeled container/bag solid_waste->collect_solid spill Methoxyflurane Spill cleanup_spill Cleanup with absorbents & proper PPE spill->cleanup_spill storage Store in designated satellite accumulation area collect_liquid->storage collect_solid->storage cleanup_spill->collect_solid disposal Arrange pickup by EHS/Licensed Hazardous Waste Contractor storage->disposal incineration Incineration at a permitted facility disposal->incineration

Caption: Workflow for the proper disposal of methoxyflurane waste.

References

Essential Safety and Operational Guide for Handling Methoxyflurane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Methoxyflurane in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Methoxyflurane. The following table summarizes the recommended PPE based on established safety guidelines.

PPE CategoryRecommendation
Hand Protection PVA (Polyvinyl Alcohol) gloves are recommended for handling Methoxyflurane. While specific breakthrough time data for Methoxyflurane is not readily available in public literature, PVA is generally recommended for protection against halogenated hydrocarbons. For splash protection, nitrile gloves rated for chemotherapy drug handling (ASTM D6978) may be considered, but should be changed immediately upon contact.[1] It is crucial to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection An Air-Purifying Respirator (APR) with a Type A organic vapor filter/cartridge is recommended, especially where ventilation is inadequate or during spill cleanup.[1] A NIOSH REL (Recommended Exposure Limit) for waste anesthetic gas is a ceiling of 2 ppm (13.5 mg/m³) over a 60-minute period.[2] Cartridge service life depends on concentration, humidity, and work rate; consult manufacturer software or NIOSH guidelines for change schedules.[3][4][5][6][7][8][9][10][11]
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn at all times to prevent eye contact with liquid Methoxyflurane.[1]
Protective Clothing A laboratory coat or overalls should be worn to prevent skin contact. For bulk handling or spill cleanup, impervious clothing is recommended.[1]
Methoxyflurane Exposure Limits
OrganizationLimit TypeValue
NIOSH Recommended Exposure Limit (REL) - Ceiling2 ppm (60 minutes)
ACGIH Threshold Limit Value (TLV) for Halothane (used as a reference)50 ppm (TWA)
Derived Maximum Exposure Limit (MEL)15 ppm

Operational Plan for Handling Methoxyflurane

This section provides a step-by-step guide for the safe handling of Methoxyflurane in a laboratory environment.

Preparation and Engineering Controls
  • Ventilation: All work with Methoxyflurane must be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for volatile organic compounds should be available in the immediate work area.

  • PPE Donning: Before handling Methoxyflurane, properly don all required PPE as outlined in the table above.

Handling Procedure
  • Transport: When transporting Methoxyflurane, use a secondary container to prevent spills in case the primary container breaks.

  • Dispensing: Dispense the smallest quantity of Methoxyflurane required for the experiment. Keep the container sealed when not in use.

  • Avoid Inhalation: Handle the liquid in a way that minimizes the generation of vapors.

  • No Open Flames: Methoxyflurane is a combustible liquid and should be kept away from all sources of ignition.[1]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_spill Verify Spill Kit Availability prep_ppe->prep_spill handle_dispense Dispense Methoxyflurane prep_spill->handle_dispense handle_procedure Perform Experimental Procedure handle_dispense->handle_procedure handle_seal Seal Container When Not in Use handle_procedure->handle_seal waste_liquid Collect Liquid Waste in Designated Hazardous Waste Container handle_procedure->waste_liquid waste_solid Collect Contaminated Solids (Gloves, Absorbents) handle_procedure->waste_solid waste_label Label Waste Containers waste_liquid->waste_label waste_solid->waste_label waste_dispose Dispose via Certified Hazardous Waste Vendor waste_label->waste_dispose

Workflow for handling Methoxyflurane.

Disposal Plan for Methoxyflurane and Contaminated Materials

Proper disposal of Methoxyflurane and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Unused or waste Methoxyflurane should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste: All disposable items that have come into contact with Methoxyflurane, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste. These items should be collected in a separate, clearly labeled, sealed plastic bag or container.[12][13][14][15][16]

Spill Cleanup and Decontamination

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or cat litter.[12][13][15]

  • Absorb: Absorb the spilled liquid with the absorbent material, working from the outside in.

  • Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[16] All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For spills larger than what can be safely handled by laboratory personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal
  • All Methoxyflurane waste, both liquid and solid, must be disposed of through a certified hazardous waste management company.[17]

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Follow all local, state, and federal regulations for the storage and disposal of hazardous waste.[1][18]

Logical Flow of Spill Response

G spill Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate assess Assess Spill Size evacuate->assess large_spill Large Spill (Contact EHS) assess->large_spill > Manageable Size small_spill Small Spill (Proceed with Cleanup) assess->small_spill < Manageable Size don_ppe Don Additional PPE (Respirator, etc.) small_spill->don_ppe contain Contain Spill with Absorbent Dike don_ppe->contain absorb Absorb Methoxyflurane contain->absorb collect Collect Contaminated Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Logical steps for Methoxyflurane spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.